Product packaging for H-DL-Orn(Z)-OH(Cat. No.:CAS No. 70671-51-1)

H-DL-Orn(Z)-OH

Cat. No.: B555565
CAS No.: 70671-51-1
M. Wt: 266.29 g/mol
InChI Key: ZYGRWJVRLNJIMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

H-DL-Orn(Z)-OH is a protected amino acid derivative that serves as a critical building block in solid-phase peptide synthesis (SPPS) and solution-phase methods for creating complex peptide structures . The compound features a benzyloxycarbonyl (Z) group protecting the delta-amino side chain of ornithine, a key diamino acid . This protection is a fundamental application of orthogonal chemistry, preventing unwanted side reactions during the step-wise assembly of a peptide chain and ensuring the correct sequence and regioselectivity in the final product . Its primary research value lies in the synthesis of cyclic peptides, which are of significant therapeutic interest due to their enhanced metabolic stability, bioavailability, and receptor binding affinity compared to their linear counterparts . The side-chain-protected ornithine provided by this reagent is particularly indispensable for side-chain-to-side-chain cyclization strategies, enabling the formation of lactam bridges that rigidify peptide structures . Beyond its role as a structural component, this compound is a versatile tool in pharmaceutical development for producing peptides with specific biological activities, such as antimicrobial or antifungal agents, as well as in biochemical research for studying enzyme mechanisms and protein interactions . The racemic (DL-) form allows researchers to investigate the stereochemical requirements of biological activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18N2O4 B555565 H-DL-Orn(Z)-OH CAS No. 70671-51-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-2-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c14-8-4-7-11(12(16)17)15-13(18)19-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,14H2,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGRWJVRLNJIMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Chemical Properties and Applications of H-DL-Orn(Z)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and applications of H-DL-Orn(Z)-OH, also known as N-δ-benzyloxycarbonyl-DL-ornithine. This compound serves as a crucial building block in synthetic peptide chemistry.

Core Chemical Properties

This compound is a synthetic derivative of the non-proteinogenic amino acid DL-ornithine. The key feature of this molecule is the benzyloxycarbonyl (Z) protecting group attached to the delta (δ) amino group of the ornithine side chain. This protection is instrumental in preventing unwanted side reactions during peptide synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 70671-51-1[1][2]
Molecular Formula C₁₃H₁₈N₂O₄[1]
Molecular Weight 266.29 g/mol [1]
Melting Point 256 °C[1]
Appearance White to off-white crystalline powder[1]
Predicted Boiling Point 492.2 ± 45.0 °C[1]
Predicted Density 1.234 ± 0.06 g/cm³[1]
Predicted pKa 2.51 ± 0.24[1]

Synthesis and Purification

The synthesis of this compound is typically achieved through the selective protection of the δ-amino group of DL-ornithine. A common method for this transformation is the Schotten-Baumann reaction.

Experimental Protocol: Synthesis via Schotten-Baumann Reaction

This protocol is a generalized procedure based on the Schotten-Baumann reaction for the N-protection of amino acids.

Materials:

  • DL-Ornithine hydrochloride

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium hydroxide (NaOH)

  • Dioxane (or another suitable organic solvent)

  • Hydrochloric acid (HCl)

  • Water (deionized)

  • Ice bath

Procedure:

  • Dissolution: Dissolve DL-ornithine hydrochloride in a solution of aqueous sodium hydroxide at 0-5 °C in an ice bath.

  • Protection Reaction: While maintaining the cold temperature and vigorously stirring, slowly and simultaneously add benzyl chloroformate and a solution of sodium hydroxide. The pH of the reaction mixture should be maintained in the alkaline range (pH 9-10) to neutralize the HCl generated.

  • Reaction Monitoring: Allow the reaction to proceed for several hours at a low temperature. The progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, acidify the mixture with hydrochloric acid to a pH of approximately 2-3. This will precipitate the N-protected amino acid.

  • Isolation: The crude this compound is collected by vacuum filtration and washed with cold water.

G cluster_synthesis Synthesis Workflow DL-Ornithine HCl DL-Ornithine HCl Dissolution Dissolution DL-Ornithine HCl->Dissolution aq. NaOH Protection Protection Dissolution->Protection Benzyl Chloroformate, NaOH Work-up Work-up Protection->Work-up HCl Isolation Isolation Work-up->Isolation Filtration Crude Product Crude Product Isolation->Crude Product

Generalized Synthesis Workflow
Experimental Protocol: Purification by Recrystallization

Purification of the crude product is essential to remove unreacted starting materials and byproducts. Recrystallization is a standard method for this purpose.

Materials:

  • Crude this compound

  • A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane)

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of a hot "good" solvent (e.g., ethanol).

  • Precipitation: Slowly add a "poor" solvent (e.g., water) until the solution becomes cloudy.

  • Clarification: Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.

Analytical Characterization

Detailed analytical data for this compound is not extensively available in the public domain. The following sections provide a theoretical interpretation of the expected spectroscopic data based on the known chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Spectroscopy (Theoretical Interpretation):

The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.

  • Aromatic Protons: A multiplet in the range of 7.2-7.4 ppm corresponding to the five protons of the phenyl group in the benzyloxycarbonyl protector.

  • Benzyl Protons: A singlet around 5.1 ppm for the two protons of the CH₂ group adjacent to the phenyl ring.

  • α-Proton: A multiplet for the proton on the α-carbon of the ornithine backbone.

  • Side Chain Protons: Complex multiplets for the protons on the β, γ, and δ carbons of the ornithine side chain.

  • Amine and Carboxylic Acid Protons: Broad singlets for the protons of the α-amino group, the δ-amido group, and the carboxylic acid, which may be exchangeable with D₂O.

13C NMR Spectroscopy (Theoretical Interpretation):

The carbon NMR spectrum will provide information on the carbon skeleton.

  • Carbonyl Carbons: Signals for the carboxylic acid carbonyl and the urethane carbonyl of the Z-group are expected in the downfield region (around 170-180 ppm).

  • Aromatic Carbons: Multiple signals in the aromatic region (around 127-137 ppm) for the carbons of the phenyl ring.

  • Benzyl Carbon: A signal for the CH₂ carbon of the benzyl group.

  • Ornithine Carbons: Distinct signals for the α, β, γ, and δ carbons of the ornithine moiety.

Mass Spectrometry (MS)

Theoretical Fragmentation Pattern:

In mass spectrometry, this compound is expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for benzyloxycarbonyl-protected amines include the loss of the benzyl group or the entire Z-group. Fragmentation of the ornithine side chain is also anticipated.

G cluster_analysis Analytical Workflow Purified Product Purified Product NMR NMR Purified Product->NMR 1H & 13C MS MS Purified Product->MS Fragmentation Structure Confirmation Structure Confirmation NMR->Structure Confirmation MS->Structure Confirmation

Analytical Workflow for Structure Confirmation

Role in Peptide Synthesis

The primary application of this compound is as a protected amino acid in peptide synthesis. The Z-group on the δ-amino function prevents this nucleophilic site from participating in peptide bond formation, thus directing the coupling to the α-amino group.

Signaling Pathways in Peptide Synthesis

This compound itself is not directly involved in biological signaling pathways. Its significance lies in its role as a precursor for the synthesis of peptides, which can have a wide range of biological activities. The general logic of solid-phase peptide synthesis (SPPS), where this compound is utilized, is depicted below.

G cluster_spps Solid-Phase Peptide Synthesis Logic Resin Resin Attach_AA1 Attach first N-α-protected amino acid Resin->Attach_AA1 Deprotect_AA1 Deprotect α-amino group Attach_AA1->Deprotect_AA1 Couple_Orn Couple with this compound Deprotect_AA1->Couple_Orn Deprotect_Orn Deprotect α-amino group Couple_Orn->Deprotect_Orn Couple_AA3 Couple with next amino acid Deprotect_Orn->Couple_AA3 Cleave Cleave peptide from resin and deprotect side chains Couple_AA3->Cleave Peptide Peptide Cleave->Peptide

Logical Flow of this compound in SPPS

The benzyloxycarbonyl (Z) group is a robust protecting group that is stable to the conditions used for the removal of other protecting groups like Boc and Fmoc. It is typically cleaved under harsher conditions, such as strong acids (e.g., HBr in acetic acid) or catalytic hydrogenation, which are often employed at the final stages of peptide synthesis.

Conclusion

This compound is a valuable synthetic intermediate for the incorporation of DL-ornithine into peptide chains. Its well-defined chemical properties and the protective nature of the Z-group allow for controlled and specific peptide bond formation. This technical guide provides researchers and developers with the foundational knowledge of its properties, synthesis, and application in the field of peptide chemistry.

References

An In-depth Technical Guide to H-DL-Orn(Z)-OH (CAS: 70671-51-1)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of H-DL-Orn(Z)-OH, also known as N-delta-benzyloxycarbonyl-DL-ornithine, for researchers, scientists, and drug development professionals. This document details its physicochemical properties, synthesis and purification methods, analytical techniques, and potential biological relevance, with a focus on its application in peptide synthesis and drug discovery.

Physicochemical Properties

This compound is a protected amino acid derivative of ornithine. The benzyloxycarbonyl (Z) group on the delta-amino group prevents unwanted side reactions during peptide synthesis. Key physicochemical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 70671-51-1[1][2]
Molecular Formula C13H18N2O4[2][3][4]
Molecular Weight 266.29 g/mol [2][4][5]
Melting Point 256 °C[6]
Boiling Point (Predicted) 492.2 ± 45.0 °C[4][6]
Density (Predicted) 1.234 ± 0.06 g/cm3 [4][6]
pKa (Predicted) 2.51 ± 0.24[4][6]
Appearance White to off-white solid/powder[7]
Solubility Sparingly soluble in acidic alcohol, slightly soluble in aqueous acid[8]

Synthesis and Purification

The synthesis of N-delta-benzyloxycarbonyl-DL-ornithine can be achieved through a modified Schotten-Baumann reaction, starting from DL-ornithine hydrochloride. The following protocol is adapted from the synthesis of the L-enantiomer.

Experimental Protocol: Synthesis of this compound

Materials:

  • DL-Ornithine hydrochloride

  • Copper(II) sulfate pentahydrate

  • Sodium hydroxide

  • Anhydrous potassium carbonate

  • Benzyl chloroformate (Cbz-Cl)

  • Disodium ethylenediaminetetraacetic acid (EDTA)

  • Hydrochloric acid (HCl)

  • Organic solvent (e.g., diethyl ether)

  • Deionized water

Procedure:

  • Copper Complex Formation: Dissolve DL-ornithine hydrochloride in an aqueous solution of sodium hydroxide. Add a solution of copper(II) sulfate and stir the mixture. This forms the copper complex of DL-ornithine, protecting the α-amino and carboxyl groups.

  • Protection of the δ-Amino Group: To the suspension of the copper complex, add anhydrous potassium carbonate followed by the dropwise addition of benzyl chloroformate at a controlled temperature (e.g., 0-5 °C) with vigorous stirring. Allow the reaction to proceed overnight at room temperature.

  • Decomposition of the Copper Complex: After the reaction is complete, filter the solid and wash it. Treat the solid with a heated solution of disodium EDTA to decompose the copper complex and release the Z-protected ornithine.

  • Isolation and Purification: Cool the mixture and filter to remove the copper-EDTA complex. Acidify the filtrate with hydrochloric acid to precipitate the crude this compound. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol-water mixtures).

Synthesis and Purification Workflow

synthesis_workflow cluster_synthesis Synthesis cluster_purification Purification A DL-Ornithine-HCl + CuSO4 + NaOH B Formation of DL-Ornithine Copper Complex A->B C Addition of K2CO3 and Benzyl Chloroformate B->C D N-delta-Benzyloxycarbonylation C->D E Decomposition of Copper Complex with EDTA D->E Reaction Work-up F Acidification with HCl E->F G Precipitation of Crude Product F->G H Recrystallization G->H I Pure this compound H->I

A general workflow for the synthesis and purification of this compound.

Analytical Methods

High-performance liquid chromatography (HPLC) is a standard method for assessing the purity of protected amino acids like this compound.

HPLC Analysis
  • Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is common.

  • Detection: UV detection at a wavelength where the benzyloxycarbonyl group absorbs, typically around 254 nm.

For quantitative analysis, pre-column derivatization with a fluorescent tag, such as o-phthaldialdehyde (OPA), can be used, with fluorescence detection providing high sensitivity.

Biological Context and Potential Applications

While specific biological activity data for this compound is limited, its core structure, ornithine, is a key intermediate in several metabolic pathways.

Role in Peptide Synthesis and Drug Discovery

As a protected amino acid, this compound is primarily used as a building block in peptide synthesis. The benzyloxycarbonyl (Z) protecting group on the side chain is stable under many conditions used for peptide coupling and can be removed by catalytic hydrogenation. This allows for the site-specific incorporation of ornithine into peptide chains, which can be useful for:

  • Introducing a positive charge: The free delta-amino group of ornithine is protonated at physiological pH.

  • Further modification: The delta-amino group can be a site for conjugation to other molecules, such as linkers, labels, or cytotoxic drugs in targeted drug delivery systems.

  • Creating peptidomimetics: The incorporation of non-proteinogenic amino acids like ornithine can lead to peptides with improved stability and altered pharmacological properties.

L-Ornithine Activated Ca2+ Signaling Pathway

Recent studies have shown that L-ornithine can activate the calcium-sensing receptor (CaSR), a G-protein coupled receptor (GPCR), in human kidney proximal tubular cells. This activation triggers a downstream signaling cascade that has a protective effect against oxidative stress. Although this pathway has been elucidated for L-ornithine, it provides a valuable biological context for ornithine derivatives.

L_Ornithine_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol CaSR CaSR (GPCR) PLC PLC CaSR->PLC activates TRPC TRPC Channel PLC->TRPC activates Ca_increase ↑ [Ca2+]i (ROCE) TRPC->Ca_increase mediates L_Orn L-Ornithine L_Orn->CaSR activates p38_MAPK p38 MAPK Activation Ca_increase->p38_MAPK leads to ROS_inhibition Inhibition of ROS Production p38_MAPK->ROS_inhibition results in Protection Protection from Oxidative Stress & Apoptosis ROS_inhibition->Protection

L-Ornithine activates a protective signaling pathway in kidney cells.

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, MS) for this compound are not widely available in the public domain. For structural confirmation, it is recommended to acquire this data upon synthesis or purchase.

Expected Spectroscopic Features:

  • ¹H NMR: Signals corresponding to the protons of the ornithine backbone, the benzylic protons of the Z group, and the aromatic protons of the phenyl ring.

  • ¹³C NMR: Resonances for the carbonyl carbon, the carbons of the ornithine side chain, the benzylic carbon, and the aromatic carbons.

  • FT-IR: Characteristic absorption bands for the N-H, C-H, C=O (carbamate and carboxylic acid), and aromatic C=C bonds.

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight of 266.29 g/mol .

Safety and Handling

This compound should be handled by qualified professionals in a laboratory setting. The following table summarizes general safety and handling information.

AspectRecommendation
Personal Protective Equipment Safety glasses, gloves, and a lab coat should be worn.
Handling Avoid inhalation of dust. Use in a well-ventilated area or a fume hood.
Storage Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
First Aid (Eyes) Immediately flush with plenty of water for at least 15 minutes.
First Aid (Skin) Wash off with soap and plenty of water.
First Aid (Inhalation) Move to fresh air.
First Aid (Ingestion) Rinse mouth with water.

Disclaimer: This guide is for informational purposes only and is intended for use by qualified professionals. It is not a substitute for a comprehensive safety data sheet (SDS). Always consult the SDS for detailed safety information before handling this chemical.

References

A Comprehensive Technical Guide to N-δ-Carbobenzoxy-DL-ornithine and Its Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nomenclature and synonyms for N-δ-carbobenzoxy-DL-ornithine, a protected amino acid derivative crucial in peptide synthesis and other areas of chemical and pharmaceutical research. While the DL-racemic mixture is specified, it is important to note that the L-isomer is more commonly encountered and documented in scientific literature and commercial inventories. This guide will therefore provide a thorough account of the synonyms for the L-isomer, alongside information for the D and DL forms to ensure clarity and comprehensiveness for the research community.

Understanding the Nomenclature

The name N-δ-carbobenzoxy-DL-ornithine describes a molecule of ornithine with a carbobenzoxy protecting group attached to the delta (δ) amino group of its side chain. Ornithine is an α-amino acid with two amino groups: one at the α-carbon and one at the δ-carbon of its side chain. The "DL" designation indicates a racemic mixture of both the D and L enantiomers.

The carbobenzoxy group, commonly abbreviated as Cbz or Z , is a benzyl ester of a carbamate. It is a widely used protecting group for amines in organic synthesis, particularly in peptide synthesis, due to its stability under various conditions and its susceptibility to removal by catalytic hydrogenation.

Synonyms and Chemical Identifiers

For clarity and ease of reference, the following tables summarize the various synonyms and identifiers for the L, D, and DL forms of N-δ-carbobenzoxy-ornithine. The majority of commercially available and literature-referenced compounds refer to the L-isomer.

N-δ-Carbobenzoxy-L-ornithine

The L-isomer is the most frequently used and documented form of this compound.

Synonym Abbreviation/Code CAS Number
N-delta-Carbobenzoxy-L-ornithineH-Orn(Z)-OH3304-51-6
N-delta-Benzyloxycarbonyl-L-ornithineH-Orn(Cbz)-OH3304-51-6
N5-Carbobenzoxy-L-ornithineL-Orn(Z)-OH3304-51-6
N5-Benzyloxycarbonyl-L-ornithineL-Orn(Cbz)-OH3304-51-6
(S)-2-Amino-5-(benzyloxycarbonylamino)pentanoic acidNd-Z-L-ornithine3304-51-6
N-δ-Z-L-ornithineZ-L-Orn-OH3304-51-6

Note: The CAS Number 3304-51-6 is consistently associated with the L-isomer of N-δ-carbobenzoxy-ornithine.[1][2][3]

N-δ-Carbobenzoxy-D-ornithine

The D-isomer is less common but may be used in the synthesis of peptides containing D-amino acids, which can confer resistance to enzymatic degradation.

Synonym Abbreviation/Code CAS Number
N-delta-Carbobenzoxy-D-ornithineH-D-Orn(Z)-OHNot specified
N-delta-Benzyloxycarbonyl-D-ornithineH-D-Orn(Cbz)-OHNot specified
N5-Carbobenzoxy-D-ornithineD-Orn(Z)-OHNot specified
N5-Benzyloxycarbonyl-D-ornithineD-Orn(Cbz)-OHNot specified
(R)-2-Amino-5-(benzyloxycarbonylamino)pentanoic acidNd-Z-D-ornithineNot specified
N-δ-Z-D-ornithineZ-D-Orn-OHNot specified
N-δ-Carbobenzoxy-DL-ornithine

The DL-racemic mixture is the specific subject of this guide. While a dedicated CAS number for this specific racemate is not prominently documented, the synonyms can be inferred by applying the "DL" designation to the common names.

Synonym Abbreviation/Code CAS Number
N-delta-Carbobenzoxy-DL-ornithineH-DL-Orn(Z)-OHNot specified
N-delta-Benzyloxycarbonyl-DL-ornithineH-DL-Orn(Cbz)-OHNot specified
N5-Carbobenzoxy-DL-ornithineDL-Orn(Z)-OHNot specified
N5-Benzyloxycarbonyl-DL-ornithineDL-Orn(Cbz)-OHNot specified
(R,S)-2-Amino-5-(benzyloxycarbonylamino)pentanoic acidNd-Z-DL-ornithineNot specified
N-δ-Z-DL-ornithineZ-DL-Orn-OHNot specified

Note: The absence of a specific CAS number for N-δ-carbobenzoxy-DL-ornithine in major databases suggests it is infrequently prepared or sold as a racemic mixture. Researchers typically utilize the stereochemically pure L- or D-isomers for specific applications. One related compound, poly-delta-cbz-dl-ornithine, is listed with the CAS number 118578-06-6, but this refers to a polymer and not the monomeric amino acid derivative.[4]

Experimental Protocols

As N-δ-carbobenzoxy-DL-ornithine is a protected amino acid, its primary utility is as a building block in chemical synthesis, most notably in solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. The experimental protocols would, therefore, pertain to the methodologies in which it is used rather than experiments it is subjected to directly.

A general protocol for the incorporation of a protected amino acid like N-δ-Cbz-L-ornithine into a growing peptide chain during SPPS would involve the following key steps:

  • Deprotection: Removal of the temporary N-α-protecting group (e.g., Fmoc or Boc) from the resin-bound peptide.

  • Activation: Activation of the carboxylic acid group of the incoming protected amino acid (in this case, an N-α-protected version of N-δ-Cbz-ornithine) using a coupling reagent (e.g., HBTU, HATU, DIC).

  • Coupling: Reaction of the activated amino acid with the deprotected N-terminus of the resin-bound peptide to form a new peptide bond.

  • Washing: Thorough washing of the resin to remove excess reagents and byproducts.

This cycle is repeated for each amino acid in the desired peptide sequence. The N-δ-Cbz group on the ornithine side chain remains intact throughout this process and can be removed during the final cleavage and deprotection step, typically using strong acid or catalytic hydrogenation, depending on the overall protection strategy.

Visualization of Synthetic Workflow

The following diagram illustrates a simplified workflow for the use of a protected amino acid, such as an N-α-protected derivative of N-δ-carbobenzoxy-ornithine, in solid-phase peptide synthesis.

PeptideSynthesisWorkflow Resin Solid Support (Resin) Linker Linker Resin->Linker Attachment FirstAA First Protected Amino Acid Linker->FirstAA Attachment Deprotection1 N-α Deprotection FirstAA->Deprotection1 Washing1 Washing Deprotection1->Washing1 Coupling Coupling Washing1->Coupling IncomingAA N-α, N-δ Protected Ornithine Derivative Activation Carboxyl Activation IncomingAA->Activation Activation->Coupling Washing2 Washing Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat For subsequent amino acids Cleavage Cleavage and Side-Chain Deprotection Washing2->Cleavage After final coupling Repeat->Deprotection1 Purification Purification (e.g., HPLC) Cleavage->Purification FinalPeptide Final Peptide Purification->FinalPeptide

Caption: A generalized workflow for solid-phase peptide synthesis incorporating a protected ornithine derivative.

References

An In-depth Technical Guide to Z-DL-ornithine for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential building block in synthetic chemistry, Z-DL-ornithine serves as a crucial precursor in the development of novel therapeutics and research agents. This technical guide provides a comprehensive overview of its molecular characteristics, synthesis, and diverse applications.

Z-DL-ornithine, a protected form of the non-proteinogenic amino acid DL-ornithine, possesses the molecular formula C13H18N2O4 and a molecular weight of 266.3 g/mol . The presence of the benzyloxycarbonyl (Z) protecting group on the α-amino group makes it a valuable intermediate in peptide synthesis and the creation of complex molecular architectures.

Physicochemical and Spectroscopic Data

Precise physicochemical and spectroscopic data are paramount for the effective utilization of Z-DL-ornithine in research and development. The following tables summarize key quantitative information for this compound.

PropertyValue
Molecular Formula C13H18N2O4
Molecular Weight 266.3 g/mol [1]
Melting Point Estimated range: 96 - 99 °C (based on similar Nα-Z-Nδ-protected L-ornithine derivatives)[2][3]
Solubility Data not available for Z-DL-ornithine. L-ornithine hydrochloride is soluble in water.

Spectroscopic Data:

Spectroscopy Expected Features
¹H NMR Signals corresponding to the aromatic protons of the benzyloxycarbonyl group, the methine proton at the α-carbon, and the methylene protons of the ornithine side chain.
¹³C NMR Resonances for the carbonyl carbons of the carboxylic acid and the benzyloxycarbonyl group, the aromatic carbons, and the aliphatic carbons of the ornithine backbone and side chain.
FTIR (cm⁻¹) Characteristic peaks for N-H stretching, C=O stretching (from both the carboxylic acid and the urethane), aromatic C-H stretching, and C-O stretching.
Mass Spectrometry (m/z) A molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns.

Experimental Protocols

The synthesis of Z-DL-ornithine is a critical process for its application in further chemical transformations. Below is a generalized experimental protocol for its preparation.

Synthesis of Nα-benzyloxycarbonyl-DL-ornithine

This procedure is adapted from established methods for the N-protection of amino acids.

Materials:

  • DL-ornithine hydrochloride

  • Sodium hydroxide (NaOH)

  • Benzyl chloroformate (Cbz-Cl)

  • Dioxane

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolution: Dissolve DL-ornithine hydrochloride in an aqueous solution of sodium hydroxide.

  • Protection Reaction: Cool the solution in an ice bath and add benzyl chloroformate and a solution of sodium hydroxide simultaneously in portions with vigorous stirring. Maintain the pH of the reaction mixture in the alkaline range.

  • Reaction Monitoring: Allow the reaction to proceed for a specified time at a controlled temperature. Monitor the completion of the reaction using a suitable analytical technique, such as thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, acidify the mixture with hydrochloric acid to a pH of approximately 2-3.

  • Extraction: Extract the product into an organic solvent, such as ethyl acetate.

  • Purification: Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate. Remove the solvent under reduced pressure.

  • Crystallization: Recrystallize the crude product from a suitable solvent system to obtain pure Z-DL-ornithine.

Applications in Research and Drug Development

Z-DL-ornithine's unique structural features make it a versatile tool in several areas of scientific investigation and pharmaceutical development.

Peptide Synthesis

The primary application of Z-DL-ornithine is as a building block in peptide synthesis.[4] The Z-group provides stable protection for the α-amino group, allowing for the selective formation of peptide bonds at the δ-amino group or the carboxyl group. This enables the incorporation of ornithine residues into peptide chains, which can confer unique biological activities and structural properties. The synthesis of such modified peptides is crucial for the development of new therapeutic agents.

The workflow for incorporating Z-DL-ornithine into a peptide sequence via solid-phase peptide synthesis (SPPS) is depicted below.

spss_workflow resin Solid Support Resin coupling Coupling resin->coupling faa Fmoc-Amino Acid faa->coupling z_orn Z-DL-ornithine z_orn->coupling deprotection Fmoc Deprotection coupling->deprotection deprotection->coupling Repeat for next amino acid cleavage Cleavage from Resin deprotection->cleavage peptide Peptide with Ornithine cleavage->peptide

Caption: General workflow for solid-phase peptide synthesis incorporating Z-DL-ornithine.

Enzyme Inhibition

Ornithine and its analogs are known to be involved in various biological pathways and can act as inhibitors of specific enzymes. For instance, derivatives of ornithine have been investigated as inhibitors of ornithine decarboxylase (ODC), a key enzyme in polyamine biosynthesis, which is often upregulated in cancer cells. Z-DL-ornithine can serve as a starting material for the synthesis of novel ODC inhibitors, representing a promising avenue for anticancer drug discovery.

Precursor in Drug Synthesis

Z-DL-ornithine is a valuable precursor for the synthesis of more complex molecules with therapeutic potential. The protected amino and carboxylic acid functionalities allow for regioselective modifications, making it an ideal starting point for the construction of diverse chemical scaffolds. For example, it can be utilized in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides but with improved stability and bioavailability. The importance of ornithine as a precursor for other biologically important molecules like proline has also been established.[5]

The logical relationship for the utility of Z-DL-ornithine as a synthetic precursor is illustrated in the following diagram.

precursor_logic z_orn Z-DL-ornithine modification Chemical Modification z_orn->modification intermediate Modified Intermediate modification->intermediate final_product Active Pharmaceutical Ingredient / Research Compound intermediate->final_product

Caption: Logical flow from Z-DL-ornithine to a final bioactive compound.

References

In-Depth Technical Guide to H-DL-Orn(Z)-OH: Structure, Properties, and Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound H-DL-Orn(Z)-OH, a protected amino acid derivative crucial in peptide synthesis and drug development. This document details its chemical structure, functional groups, physicochemical properties, and provides a generalized protocol for its use in synthetic applications.

Core Concepts: Structure and Functional Groups

This compound, with the systematic IUPAC name (2RS)-2-amino-5-(phenylmethoxycarbonylamino)pentanoic acid, is a racemic mixture of the D and L enantiomers of ornithine with its delta-amino group protected by a benzyloxycarbonyl (Z) group.[1] This protecting group is vital in peptide synthesis to prevent unwanted side reactions at the delta-amino position while allowing the alpha-amino group to participate in peptide bond formation.

The key functional groups present in the this compound molecule are:

  • Alpha-Amino Group (-NH₂): A primary amine attached to the alpha-carbon. This is the primary site for peptide bond formation.

  • Carboxylic Acid Group (-COOH): Located at the alpha-carbon, this group is activated during peptide synthesis to form a peptide bond with the amino group of another amino acid.

  • Carbamate Group (-NH-C(=O)-O-CH₂-Ph): This is the benzyloxycarbonyl (Z) protecting group attached to the delta-nitrogen of the ornithine side chain. It is a urethane linkage that is stable under many reaction conditions but can be removed by specific deprotection methods, such as hydrogenolysis.

  • Aromatic Ring (Phenyl Group): Part of the benzyloxycarbonyl protecting group, it influences the molecule's solubility and can be observed in spectroscopic analysis.

The presence of these functional groups dictates the chemical reactivity and physical properties of this compound, making it a versatile building block in the synthesis of complex peptides and peptidomimetics.

Molecular Structure Visualization

The following diagram illustrates the chemical structure of this compound, highlighting its key functional groups.

Caption: Chemical structure of this compound with key functional groups highlighted.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing reaction conditions, purification protocols, and for the overall handling and storage of the compound.

PropertyValueReference
Molecular Formula C₁₃H₁₈N₂O₄[2]
Molecular Weight 266.29 g/mol [2]
CAS Number 70671-51-1[2]
Melting Point 256 °C
Boiling Point (Predicted) 492.2 ± 45.0 °C
Density (Predicted) 1.234 ± 0.06 g/cm³
pKa (Predicted) 2.51 ± 0.24
Appearance White to off-white powder
Solubility Soluble in aqueous base

Experimental Protocols

The primary application of this compound is in solid-phase peptide synthesis (SPPS). Below is a generalized experimental workflow for the incorporation of an this compound residue into a peptide chain using Fmoc-based SPPS.

Generalized Fmoc-SPPS Protocol for this compound Incorporation

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_deprotection Fmoc Deprotection cluster_coupling Coupling of this compound cluster_cycle Peptide Elongation cluster_cleavage Cleavage and Final Deprotection start Start with Fmoc-protected amino acid loaded resin swell Swell resin in DMF start->swell deprotect Treat with 20% piperidine in DMF swell->deprotect wash1 Wash with DMF deprotect->wash1 activate Activate this compound with HBTU/HOBt and DIEA in DMF wash1->activate couple Add activated amino acid solution to resin activate->couple wash2 Wash with DMF and DCM couple->wash2 repeat Repeat deprotection and coupling cycles for subsequent amino acids wash2->repeat cleave Treat with cleavage cocktail (e.g., TFA/TIS/H₂O) repeat->cleave precipitate Precipitate peptide in cold ether cleave->precipitate purify Purify by HPLC precipitate->purify end Characterize final peptide purify->end

Caption: Generalized workflow for the incorporation of this compound into a peptide chain via Fmoc-SPPS.

Detailed Steps:

  • Resin Preparation: The solid support resin, pre-loaded with the first Fmoc-protected amino acid, is swelled in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Fmoc-Deprotection: The Fmoc protecting group from the N-terminus of the growing peptide chain is removed by treatment with a solution of 20% piperidine in DMF.

  • Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the cleaved Fmoc adduct.

  • Amino Acid Activation: this compound is pre-activated in a separate vessel by reacting it with a coupling agent, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and an additive like HOBt (1-hydroxybenzotriazole), in the presence of a base, typically N,N-diisopropylethylamine (DIEA), in DMF.

  • Coupling: The activated this compound solution is added to the deprotected resin, and the mixture is agitated to facilitate the coupling reaction.

  • Washing: After the coupling is complete, the resin is washed with DMF and dichloromethane (DCM) to remove unreacted reagents and byproducts.

  • Cycle Repetition: The deprotection and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.

  • Cleavage and Z-group Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the Z-group (along with other side-chain protecting groups) is removed simultaneously by treatment with a strong acid cocktail, commonly containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (TIS) and water.

  • Purification: The crude peptide is precipitated in cold diethyl ether, collected, and then purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

This compound is a fundamental building block in the field of peptide chemistry. Its unique structure, with a protected delta-amino group and a reactive alpha-amino and carboxyl group, allows for its controlled incorporation into peptide sequences. A thorough understanding of its properties and reactivity is paramount for the successful synthesis of complex and biologically active peptides. This guide provides the core information necessary for researchers and professionals to effectively utilize this compound in their synthetic endeavors.

References

Solubility Profile of H-DL-Orn(Z)-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of H-DL-Orn(Z)-OH (N-δ-benzyloxycarbonyl-DL-ornithine), a key building block in peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries, offering critical data and methodologies to facilitate its use in the laboratory.

This compound is a protected amino acid derivative where the delta-amino group of ornithine is protected by a benzyloxycarbonyl (Z) group. This protection is crucial for preventing unwanted side reactions during peptide synthesis.[1][2] Understanding its solubility in various solvents is paramount for its effective application in solution-phase peptide synthesis and other chemical reactions.

Physicochemical Properties

PropertyValueReference
CAS Number 70671-51-1
Molecular Formula C13H18N2O4
Molecular Weight 266.29 g/mol
Appearance White to off-white crystalline powder
Melting Point Approximately 256 °C

Predicted Solubility of this compound

While specific quantitative solubility data for this compound is not extensively available in public literature, a qualitative and predicted solubility profile can be constructed based on the general characteristics of Z-protected amino acids and the behavior of similar compounds. The presence of the benzyloxycarbonyl (Z) group, a bulky and relatively nonpolar protecting group, significantly influences the solubility profile compared to the unprotected amino acid, ornithine. This protecting group tends to increase solubility in organic solvents while decreasing solubility in aqueous solutions.

The following table summarizes the expected solubility of this compound in a range of common laboratory solvents. These predictions are based on the general solubility trends of protected amino acids and should be confirmed experimentally for specific applications.

SolventSolvent TypePredicted SolubilityRationale
Water Polar ProticLow to Sparingly SolubleThe hydrophobic Z-group and the overall non-polar character of the molecule limit solubility in water. Unprotected ornithine, in contrast, is soluble in water.
Methanol Polar ProticSolubleThe alcohol can solvate both the polar amino acid backbone and the less polar Z-group.
Ethanol Polar ProticModerately SolubleSimilar to methanol, but the increased hydrocarbon chain length may slightly reduce its solvating power for the polar parts of the molecule.
Dimethylformamide (DMF) Polar AproticHighly SolubleDMF is an excellent solvent for many protected amino acids and peptides due to its high polarity and ability to disrupt intermolecular hydrogen bonds.
Dimethyl Sulfoxide (DMSO) Polar AproticHighly SolubleDMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds, including protected amino acids.
Dichloromethane (DCM) NonpolarSparingly Soluble to InsolubleThe polarity of this compound is likely too high for significant solubility in this nonpolar solvent.
Ethyl Acetate Moderately PolarModerately SolubleMay provide a balance for solvating both the polar and non-polar regions of the molecule.
Acetone Polar AproticModerately SolubleIts polarity allows for some interaction with the amino acid portion, but it may be less effective than DMF or DMSO.
Acetonitrile Polar AproticModerately SolubleSimilar to acetone, it can dissolve polar compounds but may not be as effective as stronger polar aprotic solvents.
0.1 N NaOH Aqueous Basic SolutionSolubleThe carboxylic acid group will be deprotonated to form a carboxylate salt, which is generally more soluble in aqueous solutions.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of this compound solubility in various solvents, based on the widely accepted shake-flask method followed by concentration analysis.[3][4][5][6][7][8]

Objective: To determine the saturation solubility of this compound in a selection of common laboratory solvents at a specified temperature (e.g., 25 °C).

Materials:

  • This compound (crystalline solid)

  • Selected solvents (e.g., water, methanol, ethanol, DMF, DMSO, etc.)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm or 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes for standard and sample preparation

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

    • To separate the saturated solution from the undissolved solid, either:

      • Centrifuge the vials at a high speed.

      • Carefully withdraw the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step must be performed quickly to avoid temperature changes that could affect solubility.

  • Concentration Analysis (HPLC Method): [4][9][10][11][12]

    • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility test.

    • Sample Preparation: Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

    • HPLC Analysis: Inject the standard solutions and the diluted sample solution into the HPLC system.

    • Quantification: Generate a calibration curve by plotting the peak area (or height) of the standards against their known concentrations. Use the peak area of the diluted sample to determine its concentration from the calibration curve.

    • Calculation: Calculate the original concentration of the saturated solution by multiplying the measured concentration by the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.

Workflow for Solubility Determination

G Workflow for this compound Solubility Determination cluster_prep Preparation cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result start Start add_excess Add excess this compound to solvent start->add_excess equilibrate Equilibrate at constant temperature with agitation (24-48h) add_excess->equilibrate centrifuge Centrifuge or let settle equilibrate->centrifuge filter Filter supernatant centrifuge->filter dilute_sample Dilute filtered sample filter->dilute_sample prepare_standards Prepare standard solutions hplc Analyze by HPLC prepare_standards->hplc dilute_sample->hplc quantify Quantify using calibration curve hplc->quantify calculate Calculate solubility quantify->calculate end End calculate->end

References

A Technical Guide to the Core Principles of Protected Amino Acids in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction to Protected Amino Acids in Synthesis

The synthesis of peptides and other complex organic molecules relies on the precise and controlled formation of amide bonds. Amino acids, the building blocks of peptides, possess at least two reactive functional groups: an α-amino group and an α-carboxyl group. Many amino acids also have reactive side chains. To prevent unwanted side reactions and ensure the formation of the desired peptide sequence, it is essential to temporarily block these reactive groups. This is achieved through the use of protecting groups, which are reversibly attached to the functional groups to render them inert during the coupling reactions.

A. The Necessity of Protecting Groups

Without the use of protecting groups, the attempted coupling of two different amino acids would result in a complex mixture of products. For instance, the activation of the carboxyl group of one amino acid could lead to its reaction with the amino group of another molecule of the same amino acid, leading to polymerization.[1] Protecting groups ensure that only the desired carboxyl and amino groups react to form the peptide bond.

B. The Concept of Orthogonal Protection

Modern peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), is built upon the principle of orthogonal protection. This strategy employs multiple classes of protecting groups within the same molecule, each of which can be selectively removed under distinct chemical conditions without affecting the others.[2][3][4] This allows for the stepwise elongation of the peptide chain and the introduction of specific modifications with high precision. A typical orthogonal protection scheme involves:

  • Temporary Nα-amino protecting groups: These shield the N-terminus of the growing peptide chain and are removed at each cycle of amino acid addition.

  • Permanent side-chain protecting groups: These protect the reactive side chains of trifunctional amino acids throughout the synthesis and are typically removed during the final cleavage of the peptide from the solid support.

  • Auxiliary orthogonal protecting groups: These are used for specific side-chain modifications, such as branching or cyclization, and can be removed without affecting the temporary or permanent protecting groups.

II. Core Protecting Group Strategies

Two primary orthogonal strategies have dominated the field of solid-phase peptide synthesis: the Fmoc/tBu and the Boc/Bzl approaches.

A. The Fmoc/tBu Strategy

This is currently the most widely used strategy in SPPS. It is characterized by its use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-protection and acid-labile protecting groups for the side chains.

  • Nα-Fmoc Protection: The Fmoc group is stable to acidic conditions but is readily cleaved by a secondary amine, typically a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[5]

  • Acid-Labile Side-Chain Protection: The side-chain protecting groups are typically based on the tert-butyl (tBu) group, such as tert-butyl ether (OtBu) for hydroxyl groups and tert-butyl ester (tBu) for carboxyl groups. These groups are stable to the basic conditions used for Fmoc deprotection but are removed by strong acids like trifluoroacetic acid (TFA) during the final cleavage step.[5]

B. The Boc/Bzl Strategy

This classical approach relies on graded acid lability for the differential removal of protecting groups.

  • Nα-Boc Protection: The tert-butyloxycarbonyl (Boc) group is used for temporary Nα-protection and is removed by treatment with a moderately strong acid, such as TFA.[1]

  • Strong Acid-Labile Side-Chain Protection: The side-chain protecting groups are typically benzyl (Bzl)-based. These groups are stable to the conditions used for Boc deprotection but require a very strong acid, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage.[6]

C. Comparison of Fmoc/tBu and Boc/Bzl Strategies
FeatureFmoc/tBu StrategyBoc/Bzl Strategy
Nα-Protection Fmoc (9-fluorenylmethyloxycarbonyl)Boc (tert-butoxycarbonyl)
Nα-Deprotection Base-labile (e.g., 20% piperidine in DMF)Acid-labile (e.g., TFA)
Side-Chain Protection Acid-labile (e.g., tBu, Trt, Boc)Strong acid-labile (e.g., Bzl, Tos)
Final Cleavage Strong acid (e.g., TFA)Very strong acid (e.g., HF, TFMSA)
Orthogonality Fully orthogonalQuasi-orthogonal
Advantages Milder deprotection conditions, suitable for acid-sensitive peptides (e.g., phosphopeptides, glycoproteins).Effective for synthesizing long or hydrophobic peptides prone to aggregation.
Disadvantages Aggregation can be an issue for long or hydrophobic sequences.Harsh final cleavage conditions can degrade sensitive residues; requires specialized equipment.

III. Key Chemical Processes in Peptide Synthesis

A. Amino Acid Protection

The first step in peptide synthesis is the protection of the α-amino group of the amino acid to be added. This is typically achieved by reacting the amino acid with a reagent that introduces the protecting group.

B. Peptide Coupling

The formation of the peptide bond is facilitated by coupling reagents, which activate the carboxyl group of the incoming protected amino acid, making it susceptible to nucleophilic attack by the free amino group of the growing peptide chain.

  • Role of Coupling Reagents: Coupling reagents convert the carboxyl group into a more reactive species, such as an active ester or an anhydride, which then readily reacts with the amino group to form the peptide bond.[7]

  • Common Coupling Reagents and Their Performance: A variety of coupling reagents are available, each with its own advantages and disadvantages in terms of efficiency, cost, and potential for side reactions like racemization. Common classes include carbodiimides (e.g., DCC, DIC), aminium/uronium salts (e.g., HBTU, HATU), and phosphonium salts (e.g., PyBOP).

C. Deprotection

After each coupling step, the temporary Nα-protecting group is removed to expose the amino group for the next coupling reaction. The conditions for deprotection are specific to the protecting group used (e.g., base for Fmoc, acid for Boc).

D. Cleavage from Solid Support

In SPPS, the final step is the cleavage of the completed peptide from the solid support, which is typically accompanied by the removal of the permanent side-chain protecting groups. This is achieved by treating the peptide-resin with a strong acid, often in the presence of scavengers to prevent side reactions.

IV. Experimental Protocols

A. Nα-Protection of Amino Acids

This protocol describes the protection of an amino acid with the Boc group using di-tert-butyl dicarbonate ((Boc)₂O).

  • Materials: Amino acid, di-tert-butyl dicarbonate, sodium hydroxide, dioxane, water, ethyl acetate, 1M hydrochloric acid.

  • Procedure:

    • Dissolve the amino acid in a 1:1 mixture of dioxane and water containing sodium hydroxide.

    • Cool the solution to 0°C and add (Boc)₂O portion-wise.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Remove the dioxane under reduced pressure.

    • Acidify the aqueous solution to pH 2-3 with 1M HCl.

    • Extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-Boc protected amino acid.[1]

This protocol details the protection of an amino acid with the Fmoc group using 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu).

  • Materials: Amino acid, Fmoc-OSu, sodium bicarbonate, acetone, water, diethyl ether, 1M hydrochloric acid.

  • Procedure:

    • Dissolve the amino acid in a mixture of acetone and 10% aqueous sodium bicarbonate.

    • Add a solution of Fmoc-OSu in acetone and stir at room temperature overnight.

    • Remove the acetone under reduced pressure.

    • Wash the aqueous solution with diethyl ether.

    • Acidify the aqueous layer to pH 2 with 1M HCl.

    • Extract the product with ethyl acetate.

    • Dry the organic layer and concentrate to yield the N-Fmoc protected amino acid.

B. Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a typical cycle for Fmoc-based SPPS.

  • Materials: Fmoc-protected amino acids, Rink Amide resin, DMF, 20% piperidine in DMF, coupling reagent (e.g., HBTU), N,N-diisopropylethylamine (DIEA), cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

  • Procedure:

    • Resin Swelling: Swell the resin in DMF in a reaction vessel.

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step. Wash the resin thoroughly with DMF.

    • Coupling: In a separate vial, dissolve the Fmoc-protected amino acid and HBTU in DMF. Add DIEA to activate the amino acid. Add the activated amino acid solution to the resin and agitate for 1-2 hours. Wash the resin with DMF.

    • Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.

    • Final Cleavage: After the final coupling and deprotection, wash the resin with dichloromethane (DCM) and dry it. Treat the resin with the cleavage cocktail for 2-3 hours.

    • Peptide Precipitation: Filter the resin and precipitate the peptide from the filtrate by adding cold diethyl ether.

    • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[8]

This protocol describes a typical cycle for Boc-based SPPS.

  • Materials: Boc-protected amino acids, Merrifield resin, DCM, 50% TFA in DCM, DIEA, coupling reagent (e.g., HBTU), cleavage cocktail (e.g., HF with anisole scavenger).

  • Procedure:

    • Resin Swelling: Swell the resin in DCM.

    • Boc Deprotection: Treat the resin with 50% TFA in DCM for 20-30 minutes. Wash the resin with DCM and isopropanol.

    • Neutralization: Treat the resin with a solution of 10% DIEA in DCM. Wash the resin with DCM.

    • Coupling: Couple the next Boc-protected amino acid using a suitable coupling reagent and base.

    • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

    • Final Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups using HF with a scavenger.

    • Purification: Purify the crude peptide by RP-HPLC.[6]

C. Monitoring Reaction Completion

The Kaiser test is a qualitative colorimetric assay to detect the presence of free primary amines.

  • Reagents:

    • Reagent A: Potassium cyanide in pyridine.

    • Reagent B: Ninhydrin in n-butanol.

    • Reagent C: Phenol in n-butanol.

  • Procedure:

    • Take a small sample of resin beads (10-15) and wash them thoroughly.

    • Add a few drops of each reagent to the beads in a test tube.

    • Heat the test tube at 100-120°C for 5 minutes.

    • Observation:

      • Blue beads: Positive result (free primary amines present).

      • Yellow/colorless beads: Negative result (no free primary amines).[8]

RP-HPLC is used to monitor the progress of the synthesis and to assess the purity of the crude and final peptide products.

  • Procedure:

    • A small sample of the peptide-resin is cleaved.

    • The cleaved peptide is dissolved in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

    • The sample is injected into an RP-HPLC system with a C18 column.

    • A gradient of increasing organic solvent (e.g., acetonitrile with 0.1% TFA) is used to elute the peptide.

    • The peptide is detected by UV absorbance at 214 nm and 280 nm.[9]

D. On-Resin Peptide Cyclization

This protocol describes the on-resin cyclization of a peptide by forming a lactam bridge between the side chains of an acidic (e.g., Asp or Glu) and a basic (e.g., Lys) amino acid.

  • Materials: Peptide-resin with orthogonal protecting groups on the side chains to be cyclized (e.g., Fmoc/tBu for the backbone, and Alloc/Aloc for the side chains), Pd(PPh₃)₄, phenylsilane, coupling reagent (e.g., PyBOP), HOBt, DIEA.

  • Procedure:

    • Synthesize the linear peptide on the resin using standard Fmoc/tBu chemistry.

    • Selectively deprotect the side chains for cyclization (e.g., remove Alloc and Aloc groups using Pd(PPh₃)₄ and phenylsilane).

    • Wash the resin thoroughly.

    • Perform the on-resin cyclization by adding a coupling reagent (e.g., PyBOP/HOBt) and a base (DIEA).

    • After the cyclization is complete, cleave the peptide from the resin and purify by RP-HPLC.[10]

V. Data Presentation

A. Table 1: Comparison of Common Peptide Coupling Reagents
Coupling ReagentClassRelative EfficiencyRacemization PotentialNotes
DCC/DIC CarbodiimideGoodModerate to High (additive like HOBt or Oxyma reduces it)Inexpensive; DCC byproduct is insoluble, DIC byproduct is soluble.
HBTU/TBTU Aminium/UroniumHighLow to ModerateWidely used, efficient, but can cause guanidinylation of the N-terminus.[11]
HATU Aminium/UroniumVery HighVery LowMore reactive than HBTU due to the HOAt moiety; less epimerization.[11]
PyBOP PhosphoniumHighLowByproducts are less hazardous than those of BOP; rapid coupling.[11]
COMU Aminium/UroniumVery HighVery LowSafer alternative to benzotriazole-based reagents; highly efficient.[11][12]
B. Table 2: Racemization Levels with Various Coupling Reagents
Coupling Reagent/Method% D-Isomer (Epimerization)
HBTU1.5 - 5.0%[2]
HATU0.5 - 2.0%[2]
HCTU1.0 - 4.0%[2]
PyBOP1.0 - 3.5%[2]
COMU< 1.0%[2]
DIC/HOBt0.5 - 2.5%

Note: The extent of racemization is highly dependent on the specific amino acid being coupled, the base used, and the reaction conditions.

C. Table 3: Comparative Overview of Fmoc vs. Boc SPPS Strategies
ParameterFmoc/tBu StrategyBoc/Bzl Strategy
Crude Purity Generally high due to milder conditions.Can be lower for sensitive peptides due to harsh cleavage.
Yield Sequence-dependent, can be affected by aggregation.Can be advantageous for long or difficult sequences.
Side Reactions Aspartimide formation can be an issue.Acid-sensitive residues (e.g., Trp, Met) can be problematic.
Cost Reagents are generally more expensive.Reagents are generally less expensive, but HF apparatus is costly.
Safety Avoids the use of highly toxic HF.Requires handling of highly corrosive and toxic HF.
Automation Easily automated and monitored by UV.Automation is more complex.

VI. Visualization of Workflows and Pathways

A. Diagram 1: General Workflow of Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow Resin Resin Swelling Deprotection Nα-Deprotection Resin->Deprotection Wash1 Washing Deprotection->Wash1 Coupling Amino Acid Coupling Wash1->Coupling Wash2 Washing Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotection n-1 times Final_Deprotection Final Nα-Deprotection Repeat->Final_Deprotection Final Cycle Cleavage Cleavage & Side-Chain Deprotection Final_Deprotection->Cleavage Purification Purification (HPLC) Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide Orthogonal_Protection Peptide_Resin Peptide-Resin (Fmoc-AA-SideChain(PG)-Resin) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Peptide_Resin->Deprotection Base-labile (Nα-protection removed) Final_Cleavage Final Cleavage (TFA) Peptide_Resin->Final_Cleavage Acid-labile (Side-chain PGs removed) Coupling Coupling (Fmoc-AA-OH, Coupling Reagent) Deprotection->Coupling Coupling->Peptide_Resin Peptide chain elongated Free_Peptide Free Peptide Final_Cleavage->Free_Peptide GLP1_Signaling cluster_cell Pancreatic β-cell GLP1_Agonist GLP-1 Receptor Agonist GLP1R GLP-1 Receptor (GPCR) GLP1_Agonist->GLP1R Binding G_Protein Gs Protein GLP1R->G_Protein Activation AC Adenylate Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream Insulin Secretion β-cell Proliferation Apoptosis Inhibition PKA->Downstream Phosphorylation of targets

References

The Enduring Guardian: An In-depth Technical Guide to Z-Protecting Group Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzyloxycarbonyl (Z or Cbz) group, a stalwart in the arsenal of synthetic organic chemistry, has remained an indispensable tool for the protection of amines since its seminal introduction by Max Bergmann and Leonidas Zervas in 1932. Its advent marked a turning point in the art of peptide synthesis, enabling the controlled, stepwise assembly of amino acids. Despite the subsequent development of other widely adopted protecting groups such as Boc and Fmoc, the Z-group's unique stability profile and distinct deprotection pathways ensure its persistent relevance in the intricate landscape of modern organic synthesis and drug development. This guide provides a comprehensive exploration of the Z-protecting group, delving into its core chemical principles, presenting detailed experimental protocols, and offering a quantitative comparison of its application.

Core Principles of the Z-Protecting Group

The primary function of the benzyloxycarbonyl group is to temporarily mask the nucleophilic and basic nature of primary and secondary amines by converting them into significantly less reactive carbamates.[1] This strategy is fundamental in multi-step syntheses, particularly in peptide chemistry, where it prevents undesirable side reactions at the N-terminus during the formation of peptide bonds.[2] Beyond amines, the Z-group can also be employed to protect other nucleophilic functional groups like alcohols and thiols.[1]

A defining characteristic of the Z-group is its remarkable stability across a broad spectrum of chemical conditions, including basic and most aqueous acidic environments.[1] This robustness allows for selective manipulation of other functional groups within a molecule without premature cleavage of the Z-group. Crucially, it can be selectively removed under specific and mild conditions, most notably through catalytic hydrogenation.[1] This attribute forms the foundation of its use in orthogonal protection strategies, where multiple protecting groups with different lability can be selectively removed in any desired sequence. The Z-group is orthogonal to the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, making it a valuable component in the strategic design of complex molecules.[1][3]

Data Presentation: A Quantitative Overview

The efficiency of both the introduction and removal of the Z-protecting group is a critical consideration in synthetic planning. The following tables summarize quantitative data for these transformations under various conditions, providing a basis for comparison and method selection.

Table 1: N-Protection of Amines with Benzyloxycarbonyl Group

SubstrateReagentBaseSolventTemperature (°C)TimeYield (%)
Amino AcidBenzyl ChloroformateNa2CO3 / NaHCO3Water0 - 5, then RT2 - 4 hHigh
Nortropinone HydrochlorideBenzyl ChloroformateDiisopropylethylamine (DIPEA)Dichloromethane (CH2Cl2)Room Temperature30 min88 (crude)
AnilineBenzyl Chloroformate-PEG-600Room Temperature30 minExcellent
N-benzylglycineBenzyl Chloroformate4-N NaOHWater-5, then RT2.5 hGood

Table 2: Deprotection of N-Benzyloxycarbonyl (Z) Protected Amines

MethodSubstrate ExampleCatalyst/ReagentHydrogen DonorSolventTemperatureTimeYield (%)
Catalytic Hydrogenolysis (H2 gas)Cbz-L-Phe-L-Leu-OEt10% Pd/C (10 mol%)H2 (1 atm)H2O (with TPGS-750-M)Room Temperature< 2 h>95
Transfer HydrogenationZ-Amino Acids/Peptides10% Pd/CFormic AcidMethanolRoom TemperatureMinutes80-95
AcidolysisCbz-protected peptide33% HBr in Acetic Acid-Acetic AcidRoom Temperature20 min - 1 hGenerally High
Nucleophilic CleavageCbz-protected amine2-Mercaptoethanol-N,N-dimethylacetamide (DMAc)75 °C24 h-

Mandatory Visualization: Reaction Mechanisms and Workflows

To visually elucidate the chemical transformations and experimental processes, the following diagrams have been generated using the Graphviz (DOT language).

G cluster_0 Mechanism of Z-Group Protection Amine R-NH₂ (Amine) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack CbzCl Benzyl Chloroformate (Z-Cl) CbzCl->Tetrahedral ProtectedAmine R-NH-Z (Z-Protected Amine) Tetrahedral->ProtectedAmine Collapse & Expulsion of Cl⁻ Base Base Salt Base-H⁺ Cl⁻ Base->Salt HCl HCl HCl->Salt

Mechanism for the protection of an amine with the Z-group.

G cluster_1 Mechanism of Z-Group Deprotection by Catalytic Hydrogenolysis ProtectedAmine R-NH-Z (Z-Protected Amine) CarbamicAcid [R-NH-COOH] (Unstable Carbamic Acid) ProtectedAmine->CarbamicAcid Hydrogenolysis H2 H₂ H2->CarbamicAcid PdC Pd/C Catalyst PdC->CarbamicAcid Catalyzes FreeAmine R-NH₂ (Free Amine) CarbamicAcid->FreeAmine Spontaneous Decarboxylation Toluene Toluene CarbamicAcid->Toluene CO2 CO₂ CarbamicAcid->CO2

Deprotection of a Z-protected amine via catalytic hydrogenolysis.

G cluster_2 General Experimental Workflow for N-Protection A Dissolution Dissolve amine and base in an appropriate solvent. B Cooling Cool the reaction mixture to 0-5 °C. A->B C Reagent Addition Slowly add benzyl chloroformate (Z-Cl). B->C D Reaction Stir at low temperature, then allow to warm to room temperature. C->D E Work-up Wash with an organic solvent to remove excess Z-Cl. Acidify the aqueous layer. D->E F Isolation Extract the product with an organic solvent, dry, and concentrate. E->F

A typical experimental workflow for the N-protection of an amine.

G cluster_3 Orthogonal Deprotection Strategy Start Peptide-NH-Z SideChain-Boc N-Terminus-Fmoc Step1 Treat with Piperidine Start->Step1 Fmoc Removal Intermediate1 Peptide-NH-Z SideChain-Boc N-Terminus-NH₂ Step1->Intermediate1 Step2 Treat with Trifluoroacetic Acid (TFA) Intermediate1->Step2 Boc Removal Intermediate2 Peptide-NH-Z SideChain-NH₂ N-Terminus-NH₂ Step2->Intermediate2 Step3 Catalytic Hydrogenolysis (H₂/Pd/C) Intermediate2->Step3 Z-Group Removal Final Deprotected Peptide Step3->Final

Illustrative orthogonal deprotection of Fmoc, Boc, and Z groups.

Experimental Protocols

The following sections provide detailed methodologies for the key transformations involving the Z-protecting group.

Protocol 1: N-Protection of an Amino Acid using Benzyl Chloroformate (Schotten-Baumann Conditions)[2]

This protocol describes a widely used method for the N-Cbz protection of amino acids.

Materials:

  • Amino Acid (1.0 equiv)

  • Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)

  • Benzyl Chloroformate (Cbz-Cl) (1.05 - 1.2 equiv)

  • Water

  • Diethyl ether or other suitable organic solvent for washing

  • Dilute Hydrochloric Acid (HCl) for acidification

Procedure:

  • Dissolution: Dissolve the amino acid in an aqueous solution of sodium carbonate or a mixture of sodium carbonate and sodium bicarbonate. The pH of the solution should be maintained between 8 and 10.[2]

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Reagent Addition: Slowly add benzyl chloroformate to the stirred solution, ensuring the temperature remains below 10 °C.

  • Reaction: Continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, wash the reaction mixture with an organic solvent (e.g., diethyl ether) to remove any unreacted benzyl chloroformate.

  • Acidification and Precipitation: Acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid at 0-5 °C. The N-Cbz protected amino acid will precipitate out of the solution.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Deprotection of a Z-Protected Amine by Catalytic Hydrogenolysis (H₂ Gas)[4]

This is the most common and generally the mildest method for Z-group removal.

Materials:

  • Z-protected compound

  • 10% Palladium on Carbon (Pd/C) catalyst (typically 10-20 mol%)

  • Methanol (MeOH), Ethanol (EtOH), or other suitable solvent

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenator)

  • Filtration apparatus (e.g., Celite® pad)

Procedure:

  • Setup: Dissolve the Z-protected substrate (1.0 mmol) in a suitable solvent (e.g., 10 mL of MeOH) in a reaction flask.

  • Catalyst Addition: Carefully add 10% Pd/C to the solution.

  • Inert Atmosphere: Seal the flask and evacuate the air, then backfill with hydrogen gas. Repeat this cycle three times.

  • Hydrogenation: Maintain a positive pressure of hydrogen gas and stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Filtration: Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and typically removed during this step.

Protocol 3: Deprotection of a Z-Protected Amine by Transfer Hydrogenation[5][6]

This method offers an alternative to using hydrogen gas, employing a hydrogen donor instead.

Materials:

  • Z-protected compound

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Methanol (MeOH) or Ethanol (EtOH)

  • Formic acid (HCOOH) or Ammonium formate (HCOONH₄)

Procedure:

  • Setup: Dissolve the Z-protected substrate in methanol or ethanol in a reaction flask.

  • Catalyst Addition: Carefully add 10% Pd/C to the solution.

  • Hydrogen Donor Addition: To the stirred suspension, add the hydrogen donor (e.g., formic acid or ammonium formate) dropwise at room temperature.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC.

  • Filtration: Upon completion, filter the mixture through a pad of Celite® to remove the catalyst, washing with methanol.

  • Work-up and Isolation: Concentrate the filtrate. If formic acid was used, the product will be the formate salt. To obtain the free amine, the residue can be dissolved in a suitable solvent and neutralized with a mild base (e.g., saturated sodium bicarbonate solution), followed by extraction.

Protocol 4: Deprotection of a Z-Protected Amine using Hydrogen Bromide in Acetic Acid[1]

This method is employed when the substrate is incompatible with hydrogenolysis.

Materials:

  • Z-protected compound

  • 33% Hydrogen Bromide in Acetic Acid (HBr/AcOH)

  • Diethyl ether

Procedure:

  • Reaction: Dissolve the Z-protected compound in 33% HBr in acetic acid.

  • Stirring: Stir the mixture at room temperature. The reaction time typically ranges from 20 minutes to a few hours. Monitor the reaction by TLC.

  • Precipitation: Add diethyl ether to the reaction mixture to precipitate the amine hydrobromide salt.

  • Isolation: Isolate the precipitate by filtration or decantation.

  • Washing and Drying: Wash the solid with diethyl ether and dry under vacuum.

Conclusion

The benzyloxycarbonyl protecting group, with its robust stability and versatile deprotection pathways, continues to be a cornerstone of modern organic synthesis.[1] Its orthogonality with other common protecting groups like Boc and Fmoc cements its position in the strategic toolbox for the construction of complex molecules, particularly in the realms of peptide synthesis and drug discovery. A thorough understanding of the quantitative aspects of its application and the nuances of the associated experimental protocols, as detailed in this guide, is paramount for researchers and scientists aiming to leverage its full potential in their synthetic endeavors.

References

Safeguarding Research: A Technical Guide to the Safe Handling of H-DL-Orn(Z)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for H-DL-Orn(Z)-OH, a key reagent in peptide synthesis and broader biochemical research. Adherence to these guidelines is critical to ensure a safe laboratory environment and mitigate potential risks associated with the handling of this compound. This document synthesizes available safety data, outlines personal protective measures, and provides emergency procedures.

Section 1: Chemical and Physical Properties

This compound, also known as N-delta-carbobenzyloxy-DL-ornithine, is a protected amino acid derivative. A clear understanding of its physical and chemical properties is the foundation of safe handling.

PropertyValueSource
CAS Number 70671-51-1[1][2][3]
Molecular Formula C₁₃H₁₈N₂O₄[1][2][3][4][5][6]
Molecular Weight 266.29 g/mol [1][3][4][5][6][7][8]
Appearance White solid/powder[9]
Melting Point >220°C[4], 256°C[5]
Boiling Point 492.2 ± 45.0 °C (Predicted)[4][5]
Density 1.234 ± 0.06 g/cm³ (Predicted)[4][5]
Solubility No information available[9]
Storage Temperature Room temperature, sealed, dry[5]; -20°C[4][8]

Section 2: Hazard Identification and Toxicological Information

Hazard StatementClassificationSource
Acute Toxicity (Oral) Harmful if swallowed[4]
Acute Toxicity (Dermal) Harmful in contact with skin[4]
Acute Toxicity (Inhalation) Harmful if inhaled[4]
Skin Corrosion/Irritation May cause skin irritation[4]
Eye Damage/Irritation May cause eye irritation[4]

Toxicological Data: No specific quantitative toxicological data (e.g., LD50, LC50) is currently available.[4] Researchers should handle this compound with the care afforded to all potentially hazardous chemicals.

Section 3: Handling, Storage, and Personal Protective Equipment

Proper handling and storage procedures are paramount to minimizing exposure and ensuring the stability of this compound.

PrecautionDescriptionSource
Handling Handle in a well-ventilated area, preferably in a chemical fume hood.[4] Avoid breathing dust.[9] Avoid contact with skin, eyes, and clothing.[9] Wash hands thoroughly after handling.[4]
Storage Store in a cool, dry, and well-ventilated place.[9] Keep the container tightly closed.[9] Recommended storage conditions vary from room temperature to -20°C; consult the supplier's specific recommendations.[4][5][8]
Incompatible Materials Strong oxidizing agents.[4][9]
Hazardous Decomposition Products Under fire conditions, may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[4][9]
Personal Protective Equipment (PPE)

A comprehensive PPE program is essential when working with this compound.[10]

PPE TypeSpecificationSource
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9]
Skin Protection Wear appropriate protective gloves (e.g., nitrile) and clothing to prevent skin exposure.[9]
Respiratory Protection If dust is generated and engineering controls are insufficient, use a NIOSH-approved respirator.[4][11]

Section 4: First Aid and Emergency Procedures

In the event of accidental exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid MeasuresSource
Inhalation Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek medical attention.[4][12]
Skin Contact Immediately flush the contaminated skin with large amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[4][12][13]
Eye Contact Immediately wash eyes with large amounts of water for at least 15 minutes, occasionally lifting the lower and upper eyelids. Seek medical attention immediately.[4][12][13]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[4][9]
Fire-Fighting Measures
Extinguishing MediaUnsuitable Extinguishing MediaSpecific HazardsProtective Equipment
Dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[4][9]Water jet.[14]May produce hazardous combustion products such as carbon monoxide and nitrogen oxides.[4][9]Wear a self-contained breathing apparatus and full protective gear.[4][9]

Section 5: Experimental Protocols and Workflows

While specific experimental protocols for the synthesis or use of this compound are beyond the scope of this safety guide, the following diagrams illustrate standardized laboratory workflows for handling and risk assessment of chemical compounds.

G General Laboratory Chemical Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure a Review Safety Data Sheet (SDS) b Don Personal Protective Equipment (PPE) a->b c Work in a Ventilated Area (Fume Hood) b->c d Weigh and Dispense Chemical c->d e Perform Experimental Procedure d->e f Decontaminate Work Area e->f g Dispose of Waste Properly f->g h Remove and Store PPE g->h i End of Process h->i Wash Hands Thoroughly G Hazard Assessment and Mitigation Logic start Identify Potential Hazards of this compound assess_risk Assess Risk of Exposure start->assess_risk is_risk_acceptable Is Risk Acceptable? assess_risk->is_risk_acceptable implement_controls Implement Control Measures is_risk_acceptable->implement_controls No proceed Proceed with Experiment is_risk_acceptable->proceed Yes implement_controls->assess_risk Re-assess reassess Re-evaluate Procedure or Controls implement_controls->reassess If risk remains unacceptable

References

Safeguarding the Integrity of Z-Protected Ornithine: A Technical Guide to Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide on the optimal storage conditions and stability of Z-protected ornithine (Nδ-Z-L-ornithine). This pivotal amino acid derivative, crucial in peptide synthesis and pharmaceutical research, requires precise handling to maintain its purity and efficacy. This whitepaper provides an in-depth analysis of storage parameters, potential degradation pathways, and methodologies for stability assessment.

Z-protected ornithine, a cornerstone in the synthesis of complex peptides and therapeutic agents, is susceptible to degradation if not stored under appropriate conditions. Factors such as temperature, humidity, and light can significantly impact its stability, leading to the formation of impurities that can compromise experimental outcomes and the safety of final products. This guide offers a scientific framework for its preservation.

Recommended Storage Conditions

To ensure the long-term integrity of Z-protected ornithine, it is imperative to adhere to stringent storage protocols. The following conditions are recommended based on best practices for protected amino acids.[1][2]

Table 1: Recommended Storage Conditions for Z-Protected Ornithine

FormConditionTemperatureDurationAdditional Precautions
Solid (Lyophilized) Long-Term-20°C or lower (-80°C is optimal)Up to several yearsStore in a tightly sealed, opaque container in a desiccator to protect from moisture and light. Purge with inert gas (e.g., argon or nitrogen) for sensitive applications.
Short-Term2-8°CUp to 6 monthsKeep in a sealed, dark container, preferably in a desiccator.
Room Temperature20-25°CUp to 3 weeksAvoid exposure to high humidity and direct light.[3]
Solution Short-Term-20°C (aliquoted)Up to 1 monthPrepare solutions in a suitable sterile buffer (pH 5-6).[4] Avoid repeated freeze-thaw cycles by storing in single-use aliquots.
Not Recommended (Long-Term)N/AN/ALong-term storage in solution is generally not advised due to increased risk of degradation.[5]

Stability Profile and Degradation Pathways

The stability of Z-protected ornithine is intrinsically linked to the lability of the benzyloxycarbonyl (Z) protecting group. Understanding its degradation pathways is critical for developing stability-indicating analytical methods and for interpreting stability data. Forced degradation studies are instrumental in identifying potential degradation products under various stress conditions.[6][7][8]

Illustrative Stability Data

The following table summarizes hypothetical quantitative data from a forced degradation study on Z-protected ornithine, illustrating its stability under different stress conditions. The data is typically generated using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Table 2: Illustrative Forced Degradation Data for Z-Protected Ornithine

Stress ConditionDurationAssay of Z-Ornithine (%)Major Degradation Product(s)Total Impurities (%)
Acid Hydrolysis (0.1 M HCl, 60°C) 24 hours85.2L-Ornithine, Benzyl Alcohol14.8
Base Hydrolysis (0.1 M NaOH, 25°C) 8 hours89.5L-Ornithine, Benzyl Alcohol10.5
Oxidative (3% H₂O₂, 25°C) 24 hours92.1Oxidized derivatives7.9
Thermal (80°C, solid state) 48 hours95.8Thermal adducts4.2
Photostability (ICH Q1B, solid state) 7 days98.5Photodegradation products1.5

Note: This data is for illustrative purposes and actual degradation rates may vary based on specific experimental conditions and the purity of the starting material.

Primary Degradation Pathway: Hydrolysis of the Z-group

The most common degradation pathway for Z-protected ornithine is the hydrolytic cleavage of the benzyloxycarbonyl group, which can be catalyzed by both acidic and basic conditions. This results in the formation of L-ornithine, benzyl alcohol, and carbon dioxide.

cluster_products Degradation Products Z_Orn Z-Protected Ornithine Orn L-Ornithine Z_Orn->Orn H⁺ or OH⁻ (Hydrolysis) Byproducts Benzyl Alcohol + CO₂ start Start: Z-Ornithine Sample prep Prepare Stock Solution (1 mg/mL) start->prep stress Apply Stress Conditions prep->stress acid Acid Hydrolysis (0.1M HCl, 60°C) stress->acid base Base Hydrolysis (0.1M NaOH, 25°C) stress->base oxid Oxidation (3% H₂O₂, 25°C) stress->oxid therm Thermal (80°C, solid) stress->therm photo Photostability (ICH Q1B) stress->photo sampling Sample at Time Points acid->sampling base->sampling oxid->sampling therm->sampling photo->sampling analysis RP-HPLC Analysis sampling->analysis end End: Stability Data analysis->end

References

Methodological & Application

Application Notes and Protocols for H-DL-Orn(Z)-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Leveraging Stereochemical Diversity in Peptide Synthesis

The incorporation of non-standard amino acids is a powerful strategy in peptide and drug discovery. H-DL-Orn(Z)-OH, a racemic mixture of N-δ-benzyloxycarbonyl-protected D- and L-ornithine, is a specialized building block for solid-phase peptide synthesis (SPPS). Its primary application lies in the intentional creation of peptide libraries with stereochemical diversity. By introducing a racemic mixture at a specific position in a peptide sequence, two distinct diastereomers are synthesized simultaneously. This approach is particularly valuable in structure-activity relationship (SAR) studies, epitope mapping, and the discovery of novel peptide-based therapeutics with enhanced properties, such as increased resistance to enzymatic degradation.

The use of a DL-racemic mixture results in a one-to-one mixture of two diastereomeric peptides, which can then be separated and characterized individually. This allows for a direct comparison of the biological activity and physicochemical properties of peptides differing only by the stereochemistry at a single amino acid residue.

The Role of the Z-Protecting Group

The benzyloxycarbonyl (Z or Cbz) group protects the delta-amino group of the ornithine side chain. The Z-group is notably stable under the basic conditions used for Fmoc-deprotection and the acidic conditions of standard trifluoroacetic acid (TFA)-mediated cleavage from most resins. This stability allows for the synthesis of the full-length peptide without premature deprotection of the side chain. If the final application requires a free ornithine side chain, the Z-group can be removed post-synthesis and purification, typically by catalytic hydrogenolysis.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
CAS Number 70671-51-1
Molecular Formula C13H18N2O4
Molecular Weight 266.29 g/mol
Appearance White to off-white powder
Melting Point ~256 °C
Table 2: Typical Reagents for SPPS incorporating this compound (Fmoc/tBu Strategy)
StepReagent/SolventTypical Excess (relative to resin loading)Purpose
Resin Swelling N,N-Dimethylformamide (DMF)N/APrepares the resin for synthesis.
Fmoc Deprotection 20% Piperidine in DMFN/ARemoves the N-terminal Fmoc group.
Amino Acid Coupling This compound2 - 5 equivalentsThe amino acid to be coupled.
HBTU/HATU1.9 - 4.9 equivalentsCoupling activator.
HOBt/Oxyma2 - 5 equivalentsCoupling additive to suppress racemization.
DIPEA/DIEA4 - 10 equivalentsBase for activation and neutralization.
Washing DMF, Dichloromethane (DCM)N/ARemoves excess reagents and byproducts.
Cleavage TFA/TIS/H2O (95:2.5:2.5)N/ACleaves the peptide from the resin and removes side-chain protecting groups.
Precipitation Cold Diethyl EtherN/APrecipitates the crude peptide.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (Manual Fmoc/tBu Strategy)

This protocol describes the manual coupling of this compound into a peptide sequence on a solid support.

1. Resin Preparation:

  • Place the desired amount of resin (e.g., Rink Amide or Wang resin) in a fritted reaction vessel.

  • Swell the resin in DMF for at least 30 minutes with gentle agitation.

  • Drain the DMF.

2. N-terminal Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Repeat the 20% piperidine treatment for an additional 15 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times), followed by DMF (2-3 times) to remove all traces of piperidine.

3. This compound Coupling:

  • In a separate vial, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.

  • Add HBTU (2.9 equivalents) to the amino acid solution.

  • Add DIPEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction vessel at room temperature for 1-4 hours. Coupling times may need to be optimized.

  • Monitor the coupling reaction using a qualitative method such as the Kaiser test. A negative test (yellow beads) indicates complete coupling. If the test is positive, the coupling step can be repeated.

4. Washing:

  • Drain the coupling solution.

  • Wash the resin thoroughly with DMF (3-5 times), DCM (2-3 times), and finally DMF (2-3 times) to remove excess reagents.

5. Chain Elongation:

  • Repeat the Fmoc deprotection (Step 2) and coupling cycles (Steps 3 and 4) for the subsequent amino acids in the sequence.

Protocol 2: Cleavage and Precipitation

1. Resin Preparation:

  • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptidyl-resin with DCM (3-5 times) and dry under vacuum for at least 1 hour.

2. Cleavage:

  • Add a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water) to the dried resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

3. Peptide Precipitation:

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 more times.

  • Dry the crude peptide pellet under vacuum.

Protocol 3: Purification of Diastereomers by RP-HPLC

The crude product will be a mixture of two diastereomers. These can be separated by reverse-phase high-performance liquid chromatography (RP-HPLC).

1. Sample Preparation:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Solvent A and Solvent B).

2. HPLC Conditions:

  • Column: C18 reverse-phase column.

  • Solvent A: 0.1% TFA in HPLC-grade water.

  • Solvent B: 0.1% TFA in HPLC-grade acetonitrile.

  • Gradient: A shallow gradient is often required to resolve diastereomers. An example gradient is a linear increase of 1% of Solvent B per minute. The exact gradient will need to be optimized for the specific peptide sequence.

  • Detection: UV at 210-230 nm.

3. Fraction Collection and Analysis:

  • Collect the fractions corresponding to the two separated diastereomeric peaks.

  • Analyze the purity of the collected fractions by analytical HPLC and confirm the identity by mass spectrometry.

  • Lyophilize the pure fractions to obtain the final peptide diastereomers.

Mandatory Visualization

SPPS_Workflow_DL_Orn cluster_synthesis Peptide Synthesis Cycle cluster_post_synthesis Post-Synthesis Processing cluster_purification Purification and Analysis Resin_Prep Resin Swelling in DMF Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Prep->Fmoc_Deprotection Washing_1 DMF/DCM Washes Fmoc_Deprotection->Washing_1 Coupling Coupling of this compound (HBTU/HOBt/DIPEA) Washing_1->Coupling Washing_2 DMF/DCM Washes Coupling->Washing_2 Elongation Repeat for subsequent amino acids Washing_2->Elongation Next cycle Cleavage Cleavage from Resin (TFA Cocktail) Elongation->Cleavage Final amino acid coupled Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Crude_Peptide Crude Product: Mixture of Diastereomers Precipitation->Crude_Peptide RP_HPLC RP-HPLC Separation Crude_Peptide->RP_HPLC Diastereomer_D Pure Diastereomer 1 (e.g., contains D-Orn) RP_HPLC->Diastereomer_D Diastereomer_L Pure Diastereomer 2 (e.g., contains L-Orn) RP_HPLC->Diastereomer_L Analysis Analysis (LC-MS, Purity Check) Diastereomer_D->Analysis Diastereomer_L->Analysis

Caption: Workflow for SPPS using this compound.

Z_Group_Deprotection_Logic Start Pure Peptide Diastereomer with Orn(Z) side chain Question Is a free Ornithine side chain required? Start->Question Hydrogenolysis Catalytic Hydrogenolysis (e.g., Pd/C, H2) Question->Hydrogenolysis Yes Final_Product_Z Final Product: Peptide with Z-protected Ornithine Question->Final_Product_Z No Final_Product_Free Final Product: Peptide with free Ornithine Hydrogenolysis->Final_Product_Free

Caption: Decision workflow for Z-group deprotection.

Application Notes and Protocols for H-DL-Orn(Z)-OH in Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of N-δ-benzyloxycarbonyl-DL-ornithine (H-DL-Orn(Z)-OH) in solution-phase peptide synthesis (SPPS). This document covers the fundamental principles, detailed experimental protocols, data presentation, and troubleshooting to facilitate the incorporation of this non-proteinogenic amino acid into peptide chains for research and drug development purposes.

Introduction: The Role of this compound in Peptide Synthesis

Ornithine, a non-proteinogenic amino acid, is a valuable building block in medicinal chemistry, often incorporated into peptide structures to enhance their therapeutic properties.[1] Ornithine-containing peptides are investigated as antimicrobial agents, enzyme inhibitors, and modulators of biological pathways like the urea cycle.[2][3] The incorporation of ornithine can improve proteolytic resistance and modulate interactions with biological targets.[4]

This compound is a derivative of ornithine where the side-chain (delta) amino group is protected by a benzyloxycarbonyl (Z or Cbz) group. The Z group is a classic protecting group in peptide chemistry, particularly in solution-phase synthesis, known for its stability under various conditions and its susceptibility to removal via catalytic hydrogenation.[5][6]

A critical consideration is that this compound is a racemic mixture, containing both D and L isomers. Its use will result in a mixture of diastereomeric peptides, which will require careful purification and characterization.

Physicochemical Properties and Handling

Proper handling and storage of this compound are crucial for successful synthesis.

PropertyValueReference
CAS Number 70671-51-1[7][8]
Molecular Formula C₁₃H₁₈N₂O₄[7][9]
Molecular Weight 266.29 g/mol [7][9]
Appearance White to off-white powder-
Melting Point ~256 °C[10]
Solubility Soluble in aqueous base, limited solubility in organic solvents.-

Storage and Handling:

  • Store in a cool, dry place, tightly sealed to prevent moisture absorption.

  • Handle in a well-ventilated area, using appropriate personal protective equipment (PPE) such as gloves and safety glasses.

Core Applications in Research and Drug Development

The unique structural properties of ornithine make it a key component in various therapeutic areas:

  • Antimicrobial Peptides: The positively charged side chain of ornithine (once deprotected) can interact with negatively charged bacterial cell membranes, contributing to antimicrobial activity.[3]

  • Peptidomimetics: Ornithine serves as a scaffold for creating peptidomimetics with improved stability and bioavailability compared to natural peptides.[1]

  • Drug Conjugation: The deprotected side-chain amine provides a site for conjugating cytotoxic drugs, creating targeted delivery systems for diseases like cancer.[1]

  • Metabolic Research: As a key intermediate in the urea cycle, ornithine-containing peptides are used as tools to study metabolic disorders.[2]

Experimental Protocols

Solution-phase peptide synthesis is a stepwise process involving the coupling of protected amino acids, followed by selective deprotection to allow for chain elongation.[11]

Workflow for Dipeptide Synthesis using this compound

G start_end start_end process process input input output output decision decision start Start: Protected Amino Acid (e.g., Boc-Ala-OH) coupling Step 1: Peptide Coupling Activate Boc-Ala-OH with EDC/HOBt. Couple with this compound. start->coupling input_orn This compound input_orn->coupling dipeptide Protected Diastereomeric Dipeptide Boc-Ala-DL-Orn(Z)-OH coupling->dipeptide deprotection Step 2: N-Terminal Deprotection Remove Boc group with TFA. dipeptide->deprotection deprotected_dipeptide H-Ala-DL-Orn(Z)-OH deprotection->deprotected_dipeptide next_aa Couple Next Amino Acid deprotected_dipeptide->next_aa Continue Elongation final_deprotection Step 3: Side-Chain Deprotection Remove Z group via Catalytic Hydrogenation. deprotected_dipeptide->final_deprotection Final Peptide next_aa->final_deprotection final_peptide Final Dipeptide Mixture H-Ala-DL-Orn-OH final_deprotection->final_peptide purification Step 4: Purification RP-HPLC to separate diastereomers. final_peptide->purification end End: Purified Diastereomers purification->end

Caption: General workflow for solution-phase synthesis of a dipeptide.

Protocol 1: Solution-Phase Peptide Coupling

This protocol describes the coupling of an N-terminally protected amino acid (e.g., Boc-L-Alanine) to this compound using EDC/HOBt as coupling agents.[12]

Materials:

  • Boc-L-Ala-OH

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1M HCl, saturated NaHCO₃ solution, brine

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and Boc-L-Ala-OH (1.1 eq) in anhydrous DCM or DMF.

  • Add HOBt (1.2 eq) to the solution and stir until it dissolves.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the cooled solution. If the amino acid salt is used, add DIPEA (1.0 eq) to neutralize it.[12]

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic phase sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide, Boc-L-Ala-DL-Orn(Z)-OH.

Protocol 2: N-Terminal Boc Group Deprotection

The temporary Boc protecting group is removed to allow for further chain elongation.[6]

Materials:

  • Crude Boc-L-Ala-DL-Orn(Z)-OH

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the crude protected dipeptide in a solution of 25-50% TFA in DCM.[13]

  • Stir the mixture at room temperature for 30-60 minutes.

  • Monitor the deprotection by TLC until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure (co-evaporate with DCM or toluene if necessary).

  • The resulting product, H-L-Ala-DL-Orn(Z)-OH as a TFA salt, can be used directly in the next coupling step after neutralization or purified.

Protocol 3: Side-Chain Z Group Deprotection

The Z group is typically removed at the final stage of synthesis by catalytic hydrogenation.[6][14]

Materials:

  • Protected peptide (e.g., H-L-Ala-DL-Orn(Z)-OH)

  • Palladium on carbon (Pd/C, 10% w/w)

  • Methanol (MeOH) or Acetic Acid

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the Z-protected peptide in MeOH or another suitable solvent.

  • Carefully add 10% Pd/C catalyst (approx. 10-20% by weight of the peptide).

  • Purge the reaction vessel with H₂ gas and maintain a positive pressure (e.g., using a balloon).

  • Stir the reaction vigorously at room temperature for 2-16 hours.

  • Monitor the reaction by TLC or LC-MS to confirm the removal of the Z group.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the deprotected peptide.

Data Presentation: Illustrative Reaction Parameters

The following table summarizes typical conditions and expected outcomes for the key synthetic steps. Yields and purity are dependent on the specific peptide sequence and reaction scale.

StepKey ReagentsSolventTemp (°C)Time (h)Typical Yield (%)Typical Purity (%)
Peptide Coupling EDC, HOBt, DIPEADMF/DCM0 to RT12 - 2470 - 90>85 (crude)
Boc Deprotection TFADCMRT0.5 - 1>95>90 (crude)
Z Deprotection H₂, 10% Pd/CMeOHRT2 - 1685 - 98>90 (crude)

Purification and Characterization

The primary challenge after synthesizing a peptide with this compound is the separation of the resulting diastereomers.

Purification Strategy

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.[15]

  • Column: A C18 stationary phase is commonly used.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both typically containing 0.1% TFA, is employed. The acidic mobile phase ensures that ionizable groups on the peptide are protonated, leading to sharper peaks.[15][16]

  • Detection: UV detection at 210–220 nm is standard for monitoring the peptide backbone.[15]

  • Separation: Diastereomers often have slightly different hydrophobicities, allowing for their separation with a shallow, optimized gradient.

Purification Workflow

G start_end start_end process process input input output output analysis analysis start Crude Peptide Mixture (Diastereomers) solubilize Solubilize in Aqueous Buffer (e.g., 10% Acetic Acid) start->solubilize hplc Preparative RP-HPLC Shallow Acetonitrile/Water/TFA Gradient solubilize->hplc fractions Collect Fractions hplc->fractions analysis_lcms Analyze Fractions by Analytical HPLC & Mass Spec fractions->analysis_lcms pool_d1 Pool Pure Fractions (Diastereomer 1) analysis_lcms->pool_d1 pool_d2 Pool Pure Fractions (Diastereomer 2) analysis_lcms->pool_d2 lyophilize1 Lyophilize pool_d1->lyophilize1 lyophilize2 Lyophilize pool_d2->lyophilize2 end1 Pure Diastereomer 1 lyophilize1->end1 end2 Pure Diastereomer 2 lyophilize2->end2

Caption: Purification workflow for separating peptide diastereomers.

Characterization
  • Mass Spectrometry (MS): To confirm the molecular weight of the purified peptides.

  • Analytical HPLC: To assess the purity of each isolated diastereomer.

  • Nuclear Magnetic Resonance (NMR): Can be used to confirm the structure and stereochemistry, although this can be complex for diastereomeric mixtures.

Biological Context: The Urea Cycle

Ornithine is a central molecule in the urea cycle, a metabolic pathway that converts toxic ammonia into urea for excretion.[2] Understanding this pathway is crucial when designing ornithine-based therapeutics that may interact with metabolic processes.

Urea_Cycle cluster_0 Mitochondrion cluster_1 Cytosol metabolite metabolite location location enzyme enzyme Ammonia Ammonia (NH₃) + HCO₃⁻ CPS1 CPS1 Ammonia->CPS1 2 ATP CP Carbamoyl Phosphate OTC OTC CP->OTC Orn_mito Ornithine Orn_mito->OTC Cit_mito Citrulline Cit_cyto Citrulline Cit_mito->Cit_cyto Transport CPS1->CP OTC->Cit_mito ASS ASS Cit_cyto->ASS Asp Aspartate Asp->ASS ATP ASL ASL Fumarate Fumarate ASL->Fumarate Arg Arginine ASL->Arg ArgSucc Argininosuccinate ASS->ArgSucc ArgSucc->ASL Arginase Arginase 1 Arg->Arginase H₂O Urea Urea (Excreted) Arginase->Urea Orn_cyto Ornithine Arginase->Orn_cyto Orn_cyto->Orn_mito Transport

Caption: Simplified diagram of the Urea Cycle pathway.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Coupling Yield - Incomplete activation of the carboxylic acid.- Steric hindrance.- Poor solubility of reactants.- Increase equivalents of coupling reagents (EDC/HOBt).- Extend reaction time or increase temperature slightly.- Switch to a more potent coupling reagent like HATU.- Use a more polar solvent like DMF.
Incomplete Deprotection - Boc: Insufficient TFA concentration or time.- Z: Inactive catalyst, insufficient H₂ pressure.- Boc: Increase TFA concentration to 50% or extend reaction time.- Z: Use fresh Pd/C catalyst. Ensure the system is properly purged with H₂ and maintained under positive pressure.
Side Reactions - Racemization during coupling.- Formation of byproducts (e.g., N-acylurea).- Add HOBt to suppress racemization with carbodiimide reagents.[17]- If using DCC, ensure the dicyclohexylurea byproduct is filtered off effectively. For solution-phase, DIC is often preferred as its urea byproduct is more soluble.[17]
Poor Diastereomer Separation - Diastereomers have very similar hydrophobicity. - Inappropriate HPLC gradient.- Develop a very shallow HPLC gradient (e.g., 0.1-0.5% change in mobile phase B per minute).- Try a different stationary phase (e.g., C8 or Phenyl).- Explore alternative chromatography like ion-exchange if the peptides have multiple charges.[18]

References

Application Notes and Protocols: Deprotection of the Z-Group from the Ornithine Side Chain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxycarbonyl (Z or Cbz) group is a widely utilized protecting group for the δ-amino function of ornithine in peptide synthesis and other organic chemistry applications. Its stability under various conditions and its susceptibility to removal under specific, controlled methods make it a valuable tool. This document provides detailed application notes and experimental protocols for the deprotection of the Z-group from the ornithine side chain, focusing on the most common and effective methodologies.

The primary methods for Z-group deprotection are catalytic hydrogenation and acidolysis. The choice between these methods depends on the overall synthetic strategy, the presence of other protecting groups, and the desired selectivity.[1][2]

Data Presentation: Comparison of Deprotection Methods

The following table summarizes the key features and typical reaction parameters for the deprotection of the Z-group from the ornithine side chain.

Deprotection MethodReagents & ConditionsTypical Reaction TimeTypical YieldAdvantagesDisadvantages & Considerations
Catalytic Hydrogenation
Standard Hydrogenolysis10% Pd/C, H₂ (1 atm), MeOH or EtOH, Room Temperature2-24 hours>95%Clean reaction with volatile byproducts (toluene and CO₂). High yield and selectivity.Catalyst can be pyrophoric. Not suitable for sulfur-containing peptides. May reduce other functional groups (e.g., alkynes, alkenes).
Catalytic Transfer Hydrogenation10% Pd/C, Ammonium formate or Formic acid, MeOH or EtOH, Room Temperature to 60°C1-6 hours>90%Avoids the use of hydrogen gas. Generally faster than standard hydrogenolysis.Requires a hydrogen donor. Potential for side reactions depending on the donor used.
Acidolysis
Strong Acid CleavageHBr (33% in Acetic Acid), Room Temperature30-90 minutes>90%Rapid deprotection. Effective when hydrogenation is not feasible.Harsh conditions can lead to side reactions. HBr/AcOH is highly corrosive and toxic. Requires careful handling and quenching. Not orthogonal with Boc-SPPS.[1][2]
Trifluoroacetic Acid (TFA)TFA with scavengers (e.g., triisopropylsilane, water), Room Temperature1-4 hoursVariableCommonly used in the final cleavage step of Boc-SPPS.Z-group is relatively stable to TFA, requiring prolonged reaction times which can lead to side reactions on other residues.[2]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C) and H₂

This protocol describes the standard method for Z-group deprotection from an ornithine side chain using hydrogen gas and a palladium catalyst.

Materials:

  • Z-protected ornithine derivative (e.g., Boc-Orn(Z)-OH)

  • 10% Palladium on Carbon (Pd/C) catalyst (typically 10-20% by weight of the substrate)

  • Methanol (MeOH) or Ethanol (EtOH), reagent grade

  • Hydrogen gas (H₂) supply with balloon or hydrogenation apparatus

  • Inert gas (Nitrogen or Argon)

  • Celite® for filtration

  • Reaction flask, stir bar, and standard laboratory glassware

Procedure:

  • Dissolve the Z-protected ornithine derivative in a suitable solvent (MeOH or EtOH) in a round-bottom flask equipped with a magnetic stir bar.

  • Carefully add the 10% Pd/C catalyst to the solution. The catalyst should be handled with care as it can be pyrophoric when dry.

  • Seal the flask and purge the system with an inert gas (N₂ or Ar) for 5-10 minutes to remove oxygen.

  • Introduce hydrogen gas into the flask, typically by inflating a balloon connected to the flask or using a hydrogenation apparatus. Maintain a positive pressure of hydrogen.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

  • Once the reaction is complete, purge the flask with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate

This protocol offers a safer alternative to using hydrogen gas by employing a hydrogen donor.

Materials:

  • Z-protected ornithine derivative (e.g., Fmoc-Orn(Z)-OH)

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Inert gas (Nitrogen or Argon)

  • Celite® for filtration

  • Reaction flask, stir bar, and standard laboratory glassware

Procedure:

  • Dissolve the Z-protected ornithine derivative in MeOH or EtOH in a round-bottom flask with a stir bar.

  • Add the 10% Pd/C catalyst to the solution.

  • In a separate flask, dissolve ammonium formate (typically 3-5 equivalents) in a minimal amount of the same solvent.

  • Add the ammonium formate solution to the reaction mixture.

  • Stir the reaction at room temperature or heat gently to 40-60°C to increase the reaction rate.

  • Monitor the reaction by TLC or LC-MS. The reaction is usually complete in 1-6 hours.

  • Upon completion, allow the mixture to cool to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.

  • Remove the solvent from the filtrate under reduced pressure. The resulting product can be further purified to remove ammonium formate salts if necessary.

Protocol 3: Acidolysis using Hydrogen Bromide in Acetic Acid (HBr/AcOH)

This protocol is suitable for substrates that are incompatible with hydrogenation. Caution: HBr in acetic acid is highly corrosive and toxic. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Z-protected ornithine derivative (e.g., Boc-Orn(Z)-OH)

  • 33% Hydrogen Bromide in Acetic Acid (HBr/AcOH)

  • Anhydrous diethyl ether

  • Reaction vessel and standard laboratory glassware

Procedure:

  • Place the Z-protected ornithine derivative in a dry reaction vessel.

  • Add the 33% HBr/AcOH solution to the substrate at room temperature with stirring.

  • Stir the reaction mixture for 30-90 minutes. Monitor the progress by TLC or by observing the cessation of gas evolution (CO₂).

  • Once the reaction is complete, precipitate the product by adding the reaction mixture to a large volume of cold, anhydrous diethyl ether.

  • Collect the precipitated product by filtration or centrifugation.

  • Wash the solid product with diethyl ether to remove residual acid and byproducts.

  • Dry the product under vacuum.

Mandatory Visualizations

Deprotection_Reaction cluster_reactants Reactants cluster_products Products Z_Ornithine Z-Protected Ornithine Side Chain Free_Ornithine Deprotected Ornithine Side Chain Z_Ornithine->Free_Ornithine Deprotection Byproducts Byproducts (e.g., Toluene, CO₂) Z_Ornithine->Byproducts Reagent Deprotection Reagent (e.g., H₂, Pd/C or HBr/AcOH) Reagent->Free_Ornithine Reagent->Byproducts

Caption: Chemical transformation of a Z-protected ornithine side chain.

Experimental_Workflow Start Start: Z-Protected Ornithine Dissolve Dissolve in Solvent Start->Dissolve Add_Reagents Add Deprotection Reagents (e.g., Pd/C and H₂ source or Acid) Dissolve->Add_Reagents Reaction Stir at Appropriate Temperature Add_Reagents->Reaction Monitor Monitor Progress (TLC/LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Reaction Workup (Filtration/Precipitation) Monitor->Workup Reaction Complete Purification Purification (if necessary) Workup->Purification End End: Deprotected Ornithine Purification->End

Caption: General experimental workflow for Z-group deprotection.

Decision_Tree Start Choose Deprotection Method Sulfur Sulfur-containing peptide? Start->Sulfur Acid_Labile Other acid-labile groups present? Sulfur->Acid_Labile No Acidolysis Acidolysis (HBr/AcOH) Sulfur->Acidolysis Yes Hydrogenation Catalytic Hydrogenation Acid_Labile->Hydrogenation No Transfer_Hydrogenation Consider Transfer Hydrogenation (milder conditions) Acid_Labile->Transfer_Hydrogenation Yes

Caption: Decision tree for selecting a Z-group deprotection method.

References

Application Notes and Protocols for Catalytic Hydrogenation in the Removal of the Z-Group from Ornithine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the removal of the benzyloxycarbonyl (Z or Cbz) protecting group from ornithine residues using catalytic hydrogenation. This method is a cornerstone in peptide synthesis and medicinal chemistry, valued for its efficiency and mild reaction conditions.

Introduction

The benzyloxycarbonyl (Z) group is a widely used protecting group for the amino functionalities of ornithine, a key non-proteinogenic amino acid in various pharmaceutical compounds. The removal of the Z-group is a critical deprotection step. Catalytic hydrogenation stands out as the premier method for this transformation due to its clean conversion and high yields. The reaction proceeds via the hydrogenolysis of the benzyl-oxygen bond on the surface of a palladium catalyst, typically supported on carbon (Pd/C). This process yields the free amine, toluene, and carbon dioxide as by-products.

Two primary methodologies are employed for this deprotection:

  • Standard Catalytic Hydrogenation: This classic approach utilizes hydrogen gas (H₂) as the hydrogen source in the presence of a palladium catalyst.

  • Catalytic Transfer Hydrogenation: This method generates hydrogen in situ from a hydrogen donor, such as ammonium formate or sodium borohydride, which can be more convenient and safer for standard laboratory settings.

Data Presentation: Comparative Analysis of Hydrogenation Conditions

The following tables summarize typical reaction conditions and reported yields for the deprotection of Z-protected substrates, providing a comparative overview to guide methodology selection. While specific data for every ornithine derivative is not always available in a single source, the presented data is representative of the conditions used for amino acids and peptides.

Table 1: Standard Catalytic Hydrogenation with H₂ Gas

Substrate ExampleCatalyst (mol% or wt%)SolventPressure (atm)Temperature (°C)Time (h)Yield (%)
Nα-Cbz-L-Phenylalanine10% Pd/C (10 wt%)Methanol1Room Temp2>95
Dipeptide (with Orn)10% Pd/C (10 wt%)Water (with surfactant)1Room Temp< 2~92
N-Cbz-protected amine5-10% Pd/C (10-20 wt%)Ethanol1Room Temp2-16High

Table 2: Catalytic Transfer Hydrogenation

Substrate ExampleHydrogen Donor (equiv.)Catalyst (wt%)SolventTemperature (°C)TimeYield (%)
N-Cbz-protected amineAmmonium Formate (4-5)10% Pd/C (10-20)MethanolRoom Temp0.5-2 hHigh
N-Cbz-protected amineSodium Borohydride (1)10% Pd/CMethanolRoom Temp3-10 minHigh
Polymer-bound peptideAmmonium Formate10% Pd/CDMFRoom Temp2 h88-89

Experimental Protocols

The following are detailed protocols for the removal of the Z-group from ornithine derivatives. These can be adapted for Nα-Cbz-L-ornithine, Nδ-Cbz-L-ornithine, and Nα,Nδ-di-Cbz-L-ornithine.

Protocol 1: Standard Catalytic Hydrogenation using H₂ Gas

This protocol describes the deprotection of a Z-protected ornithine derivative using hydrogen gas and a palladium on carbon catalyst.

Materials:

  • Z-protected ornithine derivative (e.g., Nδ-Cbz-L-ornithine)

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) supply with balloon or hydrogenation apparatus

  • Reaction flask with a magnetic stirrer

  • Filtration apparatus (e.g., Celite® pad or syringe filter)

Procedure:

  • Dissolution: Dissolve the Z-protected ornithine derivative (1.0 mmol) in a suitable solvent such as methanol or ethanol (10-20 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 10-20% by weight of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation Setup: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.

  • Inerting: Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure the reaction atmosphere is free of air.

  • Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (typically atmospheric pressure from a balloon).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2 to 16 hours.

  • Work-up:

    • Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected ornithine derivative.

  • Purification: The crude product can be purified further by recrystallization or chromatography if necessary.

Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate

This protocol offers a convenient alternative to using hydrogen gas by employing ammonium formate as an in situ hydrogen source.

Materials:

  • Z-protected ornithine derivative

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium Formate (HCO₂NH₄)

  • Methanol (MeOH)

  • Reaction flask with a magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve the Z-protected ornithine derivative (1.0 mmol) in methanol (10-20 mL) in a round-bottom flask with a magnetic stir bar.

  • Catalyst Addition: Add 10% Pd/C (10-20% by weight of the substrate) to the solution.

  • Hydrogen Donor Addition: To the stirred suspension, add ammonium formate (4-5 equivalents) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often rapid, with completion typically observed within 30 minutes to 2 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure.

  • Purification: The resulting residue, which may contain excess ammonium formate, can be purified by recrystallization or chromatography.

Visualizations

The following diagrams illustrate the chemical transformation and the general experimental workflow for the catalytic hydrogenation of Z-protected ornithine.

cluster_reaction Reaction Scheme Z-Ornithine Z-Protected Ornithine Ornithine Ornithine Z-Ornithine->Ornithine Hydrogenolysis H2_Source + H₂ (or Donor) H2_Source->Ornithine Catalyst Pd/C Catalyst->Ornithine Byproducts + Toluene + CO₂ Ornithine->Byproducts cluster_workflow Experimental Workflow A Dissolve Z-Ornithine in Solvent B Add Pd/C Catalyst A->B C Introduce H₂ Source (H₂ gas or donor) B->C D Stir at Room Temperature (Monitor by TLC/LC-MS) C->D E Filter to Remove Catalyst D->E F Concentrate Filtrate E->F G Purify Product F->G

Application Notes and Protocols: Strong Acid Cleavage of the Benzyloxycarbonyl (Cbz) Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxycarbonyl (Cbz or Z) group is a widely utilized amine-protecting group in organic synthesis, particularly in peptide chemistry and the development of complex pharmaceuticals. Its stability under a range of conditions and the availability of multiple deprotection methods make it a versatile tool.[1][2] While catalytic hydrogenolysis is a common method for Cbz group removal, strong acid-mediated cleavage offers a valuable alternative, especially for substrates containing functional groups susceptible to reduction. This document provides detailed application notes and protocols for the strong acid cleavage of the Cbz protecting group, focusing on commonly used acidic reagents, reaction mechanisms, and strategies to mitigate side reactions.

Mechanism of Strong Acid-Mediated Cbz Cleavage

The cleavage of the Cbz group under strong acidic conditions is believed to proceed through either an SN1 or SN2 pathway. The reaction is initiated by the protonation of the carbamate oxygen, which makes the benzylic carbon more susceptible to nucleophilic attack or facilitates the formation of a stable benzyl cation.[1] The resulting carbamic acid is unstable and readily undergoes decarboxylation to yield the free amine.[1]

Commonly employed strong acid reagents for this purpose include hydrogen bromide (HBr) in acetic acid and trifluoroacetic acid (TFA). More recently, Lewis acids such as aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) have also been shown to be effective.[3][4]

G cluster_mechanism Mechanism of Strong Acid-Mediated Cbz Cleavage Cbz_amine Cbz-Protected Amine Protonation Protonation of Carbonyl Oxygen Cbz_amine->Protonation H+ Protonated_intermediate Protonated Intermediate Protonation->Protonated_intermediate Cleavage_SN1 SN1 Pathway (Formation of Benzyl Cation) Protonated_intermediate->Cleavage_SN1 Cleavage_SN2 SN2 Pathway (Nucleophilic Attack) Protonated_intermediate->Cleavage_SN2 Nu- Carbamic_acid Unstable Carbamic Acid Cleavage_SN1->Carbamic_acid Cleavage_SN2->Carbamic_acid Decarboxylation Decarboxylation Carbamic_acid->Decarboxylation Free_amine Free Amine Decarboxylation->Free_amine Byproducts Byproducts (Toluene, CO2, Benzyl Halide) Decarboxylation->Byproducts

Caption: General mechanism of strong acid-mediated Cbz cleavage.

Data Presentation: Comparison of Strong Acid Cleavage Methods

The choice of strong acid reagent can significantly impact the efficiency, reaction time, and yield of the Cbz deprotection. The following tables summarize quantitative data for various strong acid-mediated cleavage methods.

Table 1: Cleavage of Cbz Group using Hydrogen Bromide in Acetic Acid (HBr/AcOH)

SubstrateReagentTemperature (°C)TimeYield (%)Reference
Cbz-Ala-Ala-Ala-Ala-OH33% HBr in Acetic AcidRoom Temperature1 - 2 hours> 90
Cbz-protected amines33% HBr in Acetic AcidRoom TemperatureVariesGenerally High[2]

Table 2: Cleavage of Cbz Group using Trifluoroacetic Acid (TFA)

SubstrateReagent/CocktailTemperature (°C)TimeYield (%)Reference
Cbz-tetraalanine95% TFA, 2.5% H₂O, 2.5% TISRoom Temperature1 - 4 hours> 90
Cbz-protected peptidesTFA-based cocktailsRoom TemperatureVariesGenerally High[5]

Table 3: Cleavage of Cbz Group using Aluminum Chloride (AlCl₃) in Hexafluoroisopropanol (HFIP)

SubstrateReagentTemperature (°C)Time (h)Yield (%)Reference
N-Cbz-anilineAlCl₃ in HFIPRoom Temperature298[3][4]
N-Cbz-4-nitroanilineAlCl₃ in HFIPRoom Temperature299[3][4]
N-Cbz-piperidineAlCl₃ in HFIPRoom Temperature299[3][4]
N-Cbz-L-phenylalanine methyl esterAlCl₃ in HFIPRoom Temperature496[3][4]
Di-Cbz-L-lysine methyl esterAlCl₃ in HFIPRoom Temperature1694[3][4]

Experimental Protocols

The following are detailed protocols for the strong acid cleavage of the Cbz protecting group.

Protocol 1: Cleavage of Cbz Group using Hydrogen Bromide in Acetic Acid

This protocol is a classic and effective method for Cbz deprotection, particularly for substrates that are stable to harsh acidic conditions.

Materials:

  • Cbz-protected compound

  • 33% Hydrogen Bromide in Acetic Acid (HBr/AcOH)

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolve the Cbz-protected compound in 33% HBr in acetic acid in a round-bottom flask. A typical concentration is 5-10 mL of HBr/AcOH per mmol of substrate.

  • Stir the solution at room temperature.

  • Monitor the progress of the reaction by an appropriate method such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reaction times typically range from 20 minutes to a few hours.

  • Upon completion, precipitate the deprotected amine hydrobromide salt by adding an excess of cold, anhydrous diethyl ether to the reaction mixture.

  • Collect the precipitate by filtration and wash it thoroughly with cold diethyl ether to remove residual acetic acid and benzyl bromide.

  • Dry the resulting solid under vacuum to obtain the crude deprotected amine hydrobromide.

G cluster_hbr_protocol Protocol Workflow: HBr/AcOH Cleavage Dissolution Dissolve Cbz-compound in HBr/AcOH Reaction Stir at Room Temperature (Monitor by TLC/HPLC) Dissolution->Reaction Precipitation Add Cold Diethyl Ether Reaction->Precipitation Filtration Filter and Wash with Ether Precipitation->Filtration Drying Dry under Vacuum Filtration->Drying Product Deprotected Amine Hydrobromide Salt Drying->Product

Caption: Experimental workflow for Cbz cleavage with HBr/AcOH.

Protocol 2: Cleavage of Cbz Group using Trifluoroacetic Acid (TFA)

TFA is another strong acid commonly used for Cbz deprotection, often in the context of peptide synthesis where it is also used to cleave the peptide from the solid support.[5] The use of scavengers is crucial to prevent side reactions from the carbocations generated during cleavage.[6]

Materials:

  • Cbz-protected peptide or compound

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., water, triisopropylsilane (TIS), thioanisole)

  • Cold anhydrous diethyl ether

  • Reaction vessel

  • Stirrer

  • Centrifuge or filtration apparatus

Procedure:

  • Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). The choice and amount of scavengers should be optimized based on the amino acid composition of the peptide.

  • Add the TFA cleavage cocktail to the Cbz-protected compound in a reaction vessel. Use enough cocktail to completely dissolve the substrate.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, precipitate the deprotected product by adding an excess of cold, anhydrous diethyl ether.

  • Collect the precipitate by centrifugation or filtration.

  • Wash the precipitate thoroughly with cold diethyl ether to remove TFA and scavengers.

  • Dry the product under vacuum to yield the crude deprotected compound as a TFA salt.

Protocol 3: Cleavage of Cbz Group using Aluminum Chloride (AlCl₃) in Hexafluoroisopropanol (HFIP)

This recently developed method offers a milder alternative for Cbz deprotection with good functional group tolerance.[3][4]

Materials:

  • N-Cbz-protected amine

  • Hexafluoroisopropanol (HFIP)

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a solution of the N-Cbz-protected amine (1 equivalent) in HFIP (4 mL per mmol of substrate), add AlCl₃ (3 equivalents) at room temperature. The reaction mixture will be a suspension.

  • Stir the mixture at room temperature for 2 to 16 hours. Monitor the reaction by TLC.

  • After completion, dilute the reaction mixture with CH₂Cl₂ (20 mL). The mixture should become a clear solution.

  • Wash the organic solution with aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected amine.

Side Reactions and Mitigation

Strong acid cleavage of the Cbz group can lead to side reactions, primarily due to the formation of the electrophilic benzyl cation. This can cause alkylation of sensitive residues such as methionine, tryptophan, and tyrosine. To minimize these side reactions, scavengers are added to the cleavage cocktail to trap the reactive carbocations.[6] Common scavengers include:

  • Triisopropylsilane (TIS): Reduces the benzyl cation to toluene.

  • Thioanisole: Acts as a soft nucleophile to trap benzyl cations.

  • Water: Can act as a scavenger but may also promote other side reactions.

  • 1,2-Ethanedithiol (EDT): Effective for protecting tryptophan residues.

The choice of scavenger and its concentration should be carefully considered based on the specific substrate and the reaction conditions.

Conclusion

Strong acid-mediated cleavage of the benzyloxycarbonyl protecting group is a robust and valuable method in organic synthesis. Reagents such as HBr in acetic acid, trifluoroacetic acid, and newer systems like AlCl₃ in HFIP provide effective alternatives to catalytic hydrogenolysis, particularly for substrates with reducible functional groups. By understanding the reaction mechanism, optimizing reaction conditions, and utilizing appropriate scavengers, researchers can achieve high yields of deprotected amines for subsequent synthetic transformations. The protocols and data presented in this application note serve as a guide for the successful implementation of these methods in research and development.

References

Application Notes and Protocols: Orthogonal Protection Strategy with H-DL-Orn(Z)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing H-DL-Orn(Z)-OH in an orthogonal protection strategy for peptide synthesis. This approach is particularly valuable for the creation of complex peptides, such as cyclic or branched structures, where selective deprotection of specific functional groups is required.

Introduction to Orthogonal Protection with this compound

In solid-phase peptide synthesis (SPPS), an orthogonal protection strategy involves the use of multiple protecting groups, each of which can be removed under specific conditions without affecting the others.[1][2] This allows for precise control over the synthesis and modification of peptides. This compound, or N-δ-benzyloxycarbonyl-DL-ornithine, is a key building block in such strategies. The benzyloxycarbonyl (Z or Cbz) group on the side chain of ornithine is stable to the acidic and basic conditions used for the removal of Boc and Fmoc groups, respectively, which commonly protect the α-amino group.[3] The Z group can be selectively removed by catalytic hydrogenation, providing a free amine on the ornithine side chain for further modification.[2][3]

This orthogonality is leveraged in several advanced peptide synthesis applications:

  • Synthesis of Branched Peptides: The deprotected ornithine side chain can serve as an anchor point for the synthesis of a second peptide chain.[4][5]

  • Synthesis of Cyclic Peptides (Lactamization): The ornithine side-chain amine can be reacted with a deprotected acidic amino acid side chain (e.g., Asp or Glu) to form a lactam bridge, resulting in a cyclic peptide.[6][7]

  • Site-Specific Labeling: A fluorescent probe, biotin, or other molecule can be attached to the deprotected ornithine side chain.

Chemical Properties of this compound

PropertyValue
CAS Number 70671-51-1
Molecular Formula C₁₃H₁₈N₂O₄
Molecular Weight 266.29 g/mol
Synonyms N-δ-Z-DL-ornithine, N-δ-Carbobenzoxy-DL-ornithine

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Coupling of this compound

This protocol describes the incorporation of this compound into a peptide sequence using standard Fmoc-based SPPS.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • This compound

  • Fmoc-protected amino acids

  • Coupling reagents: HBTU/HOBt or HATU/HOAt

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Continue the peptide synthesis by repeating the deprotection and coupling steps for the subsequent amino acids.

Orthogonal Deprotection of the Z-Group by Catalytic Hydrogenation

This protocol details the selective removal of the Z-group from the ornithine side chain while the peptide is still on the solid support.

Method 1: Standard Catalytic Hydrogenolysis (H₂ Gas)

Materials:

  • Peptide-resin containing Orn(Z)

  • 10% Palladium on Carbon (Pd/C)

  • Solvent: DMF, Methanol (MeOH), or a mixture

  • Hydrogen gas (H₂) supply

  • Reaction flask equipped with a stirrer and gas inlet

Procedure:

  • Swell the peptide-resin in the chosen solvent within the reaction flask.

  • Carefully add 10% Pd/C (typically 10-20 mol% relative to the substrate) to the resin suspension.

  • Seal the flask, evacuate the air, and backfill with hydrogen gas. Repeat this purge cycle three times.

  • Maintain a positive pressure of hydrogen (e.g., with a balloon) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress. The reaction is typically complete within 4-16 hours.

  • Once complete, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen).

  • Filter the resin to remove the catalyst and wash thoroughly with the reaction solvent. The resin is now ready for the next step (e.g., branching or cyclization).

Method 2: Catalytic Transfer Hydrogenation

This method avoids the use of hydrogen gas.

Materials:

  • Peptide-resin containing Orn(Z)

  • 10% Palladium on Carbon (Pd/C)

  • Hydrogen donor: Formic acid or 1,4-cyclohexadiene

  • Solvent: MeOH or EtOH

Procedure:

  • Swell the peptide-resin in the chosen solvent.

  • Carefully add 10% Pd/C (10-20 mol%).

  • To the stirred suspension, add the hydrogen donor (e.g., 2-5 equivalents of formic acid) dropwise at room temperature.[2]

  • Stir the reaction mixture at room temperature and monitor its progress.

  • Upon completion, filter the resin to remove the catalyst and wash thoroughly.

ParameterStandard HydrogenolysisTransfer Hydrogenation
Hydrogen Source H₂ gasFormic acid, 1,4-cyclohexadiene
Pressure Atmospheric or slightly aboveAtmospheric
Typical Solvents DMF, MeOH, EtOH, THF, EtOAc, AcOHMeOH, EtOH
Advantages Clean reactionAvoids handling of H₂ gas
Considerations Requires H₂ gas setupMay require neutralization if formic acid is used

Application Examples and Workflows

Synthesis of a Branched Peptide

This workflow illustrates the synthesis of a branched peptide using an orthogonal protection strategy with Fmoc-Orn(Z)-OH.

G cluster_0 Main Chain Synthesis (Fmoc-SPPS) cluster_1 Side Chain Elongation cluster_2 Final Steps A 1. Start with Fmoc-protected amino acid on resin B 2. Incorporate Fmoc-Orn(Z)-OH A->B C 3. Complete main peptide chain synthesis B->C D 4. Selective deprotection of Orn(Z) side chain (Catalytic Hydrogenation) C->D E 5. Couple first amino acid of branch D->E F 6. Complete branch peptide chain synthesis E->F G 7. Cleavage from resin and global deprotection F->G H 8. Purification of branched peptide G->H

Caption: Workflow for the synthesis of a branched peptide using Fmoc-Orn(Z)-OH.

Synthesis of a Side-Chain to Side-Chain Cyclic Peptide (Lactamization)

This workflow demonstrates the on-resin cyclization of a peptide via a lactam bridge between an ornithine and an aspartic acid residue.

G cluster_0 Linear Peptide Synthesis (Fmoc-SPPS) cluster_1 Orthogonal Deprotection cluster_2 Cyclization and Cleavage A 1. Synthesize linear peptide incorporating Fmoc-Orn(Z)-OH and Fmoc-Asp(OAll)-OH B 2. Selective deprotection of Orn(Z) side chain (Catalytic Hydrogenation) A->B C 3. Selective deprotection of Asp(OAll) side chain (e.g., Pd(PPh₃)₄) B->C D 4. On-resin intramolecular lactamization (e.g., using HBTU/DIPEA) C->D E 5. Cleavage from resin and global deprotection D->E F 6. Purification of cyclic peptide E->F

References

Application Notes and Protocols for the Incorporation of H-DL-Orn(Z)-OH in Cyclic Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

The synthesis of cyclic peptides is a cornerstone strategy in medicinal chemistry and drug development, primarily because cyclization confers remarkable advantages over linear counterparts.[1] By constraining the peptide backbone, cyclization can lead to conformations with higher receptor affinity and selectivity, enhanced metabolic stability against proteolytic degradation, and improved cell permeability.[1][2][3] Many natural products with potent biological activities are cyclic peptides.[2]

H-DL-Orn(Z)-OH, a derivative of the non-proteinogenic amino acid ornithine, is a valuable building block in this field. The "DL" designation indicates that the compound is a racemic mixture of both D and L stereoisomers. Researchers should be aware that incorporating this building block will result in a diastereomeric mixture of the final peptide, which will likely require separation during the purification stage.

The key features of this compound are:

  • Ornithine (Orn): Provides a side chain with a terminal primary amine, which is a key functional group for cyclization via amide bond formation.[2]

  • Benzyloxycarbonyl (Z) Protecting Group: The Z-group protects the delta-amino group of the ornithine side chain. It is stable under the basic conditions used for Fmoc-deprotection in standard Solid-Phase Peptide Synthesis (SPPS) but can be removed with strong acids (e.g., Trifluoroacetic acid (TFA), Hydrogen fluoride (HF)) or catalytic hydrogenolysis.[4][5] This orthogonality makes it suitable for strategies where the side chain is deprotected during the final cleavage step.

The primary application of this compound is in the formation of lactam-bridged cyclic peptides. This is typically achieved through a side-chain-to-side-chain cyclization, where the ornithine side-chain amine forms an amide bond with the side-chain carboxyl group of an acidic amino acid like glutamic acid (Glu) or aspartic acid (Asp).[2]

Overall Experimental Workflow

The synthesis of a cyclic peptide using this compound generally follows a multi-step process beginning with the assembly of the linear peptide on a solid support, followed by cyclization, cleavage, and purification.

G Resin 1. Resin Preparation (e.g., Swelling) SPPS 2. Linear Peptide Synthesis (Fmoc-SPPS) Incorporate this compound Resin->SPPS Deprotection 3. Selective Side-Chain Deprotection (Optional for On-Resin) SPPS->Deprotection Cyclization 4. Cyclization (On-Resin or Solution Phase) Deprotection->Cyclization Cleavage 5. Cleavage from Resin & Global Deprotection (incl. Z-group) Cyclization->Cleavage Purification 6. Purification (RP-HPLC) Cleavage->Purification Analysis 7. Analysis (LC-MS, HPLC) Purification->Analysis

Caption: General workflow for cyclic peptide synthesis using this compound.

Detailed Experimental Protocols

Protocol 1: Linear Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the assembly of the linear peptide on a solid-phase support.

  • Resin Preparation:

    • Place the desired amount of Rink Amide resin (for a C-terminal amide) in a reaction vessel.

    • Add Dimethylformamide (DMF) to swell the resin for at least 30 minutes with gentle agitation.[5]

    • Drain the DMF.

  • Fmoc-Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes at room temperature.

    • Drain the solution and repeat the treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) with a coupling reagent such as HBTU/HOBt (3-5 equivalents) in DMF.[5]

    • Add a base like N,N-Diisopropylethylamine (DIEA) (6-10 equivalents) to the activation mixture and allow it to react for 1-2 minutes.[5]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours.

    • Note for this compound: As this amino acid is not Fmoc-protected at its alpha-amine, it is typically incorporated as the final N-terminal residue of a sequence intended for head-to-tail cyclization, or within a sequence where the N-terminus is protected by another group (e.g., Boc) for different cyclization strategies. For coupling, it is activated similarly via its carboxyl group.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (3-5 times).

  • Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.

Protocol 2: On-Resin Side-Chain to Side-Chain Cyclization

This protocol is for creating a lactam bridge between the ornithine side chain and the side chain of an acidic amino acid (e.g., Glu). This requires an orthogonal protecting group on the acidic residue (e.g., Allyl (OAll)) that can be removed without cleaving the peptide from the resin.[2]

  • Selective Deprotection:

    • After linear synthesis, wash the resin with Dichloromethane (DCM).

    • To remove an Allyl group from a Glu(OAll) residue, treat the resin with a solution of Pd(PPh₃)₄ (0.25 equivalents) and a scavenger like Phenylsilane in DCM.

    • Agitate the mixture in the dark for 1-2 hours.

    • Wash the resin thoroughly with DCM and DMF.

  • Lactam Bridge Formation:

    • Swell the resin in DMF.

    • Add a solution of a cyclization agent (e.g., PyBOP or HBTU, 3 equivalents) and a base (DIEA, 6 equivalents) in DMF.

    • Allow the reaction to proceed for 4-24 hours at room temperature. The on-resin process takes advantage of the "pseudo-dilution" effect, which favors intramolecular reactions.[3]

    • Monitor the reaction by cleaving a small amount of peptide for LC-MS analysis.

    • Once complete, wash the resin with DMF and DCM and dry under vacuum.

G Start Linear Peptide on Resin -Glu(OAll)...Orn(Z)- Step1 Step 1: Selective Deprotection Remove Allyl group from Glu (e.g., Pd(PPh₃)₄) Start->Step1 Intermediate Deprotected Peptide on Resin -Glu(OH)...Orn(Z)- Step1->Intermediate Step2 Step 2: On-Resin Cyclization Activate carboxyl group (e.g., PyBOP/DIEA) Intermediate->Step2 End Cyclized Peptide on Resin Step2->End

Caption: On-resin side-chain to side-chain cyclization workflow.

Protocol 3: Cleavage and Global Deprotection

This step cleaves the synthesized peptide from the resin support and removes all remaining side-chain protecting groups, including the Z-group from ornithine.

  • Preparation:

    • Place the dried, resin-bound peptide in a reaction vessel.

    • Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% deionized water. TIS acts as a scavenger to prevent side reactions.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-4 hours. The Z-group is stable to mild acid but is typically cleaved under these strong acidic conditions.[4]

    • Filter the resin and collect the filtrate containing the cleaved peptide.[5]

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the TFA filtrate to a 50 mL centrifuge tube filled with cold diethyl ether.[5]

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether 2-3 more times to remove residual scavengers and organic impurities.[6]

  • Drying:

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 4: Purification and Analysis

The crude peptide must be purified and its identity confirmed.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water).

    • Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[7]

    • Collect fractions corresponding to the desired product peak(s). Note: If this compound was used, you might observe two closely eluting peaks corresponding to the two diastereomers.

    • Lyophilize the pure fractions to obtain the final cyclic peptide as a white, fluffy powder.[7]

  • Analysis:

    • Confirm the molecular weight of the final product using Mass Spectrometry (e.g., ESI-MS).

    • Assess the purity of the final product using analytical RP-HPLC.

Quantitative Data Summary

Cyclization efficiency can be highly dependent on the peptide sequence, ring size, and reaction conditions.[2][8] The table below presents representative data for lactam cyclizations found in the literature to provide an expected range of outcomes.

Peptide Type/SequenceCyclization StrategyCoupling ReagentYield (%)Purity (%)Reference Context
Model dipeptideSolution PhasePhosphine-mediated16 -> 40N/AYield increased from 16% to 40% with the addition of a ZnTPP template to prevent intermolecular reactions.[9]
hGH [6-13] analoguesOn-Resin (Side-chain)Reagent-dependentVariableN/ASuccess was found to be both reagent and sequence-dependent, with oligomerization as a competing reaction.[8]
Orfamide A (lipodepsipeptide)On-Resin (Macrolactamization)TBTU/HOBt/DIEA~30-50>95The synthesis was optimized to achieve "very appreciable yields" for a library of analogues after purification.[10]
Head-to-tail model peptide (H-Val-Arg-Lys(Ac)-Ala-Val-Tyr-OH)Solution PhaseDPPA55>98Cyclization performed at high dilution (0.01 M) to favor the desired product.[11]

N/A: Not explicitly available in the cited abstract/summary.

References

Application Notes and Protocols: H-DL-Orn(Z)-OH in Boc vs. Fmoc Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids like Ornithine into peptide sequences is a critical strategy in drug discovery and development, offering avenues to enhance peptide stability, modulate biological activity, and create novel molecular scaffolds. The choice of the Nα-protecting group strategy—tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc)—for solid-phase peptide synthesis (SPPS) is a pivotal decision that dictates the overall synthetic approach. This document provides a detailed comparison and protocols for the use of H-DL-Orn(Z)-OH, a racemic ornithine derivative with a benzyloxycarbonyl (Z) protected side chain, in both Boc and Fmoc peptide synthesis strategies.

The Z group is a well-established protecting group for amines, removable by catalytic hydrogenation or strong acids.[1][2] Its compatibility with the chemistries of both Boc and Fmoc SPPS presents distinct advantages and challenges in each approach.

This compound in Boc Solid-Phase Peptide Synthesis (SPPS)

In the Boc/Bzl (benzyl) protection scheme, the Nα-amino group is temporarily protected by the acid-labile Boc group, while side-chain functional groups are typically protected by more acid-stable, benzyl-based protecting groups.[3] The Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the final cleavage from the resin and removal of side-chain protecting groups require a strong acid, such as hydrofluoric acid (HF).[4][5]

The use of this compound in Boc SPPS is straightforward as the Z group on the δ-amino side chain is stable to the repetitive TFA treatments used for Nα-Boc deprotection. It is then typically removed during the final HF cleavage step.[6]

Advantages of using this compound in Boc SPPS:
  • Compatibility: The Z group is fully compatible with the Boc/Bzl strategy, remaining stable during the iterative Nα-Boc deprotection steps.

  • Simultaneous Deprotection: The Z group can be cleaved simultaneously with other benzyl-type side-chain protecting groups and the peptide-resin linkage during the final strong acid cleavage (e.g., HF).[6]

  • Cost-Effectiveness: Boc-protected amino acids are generally less expensive than their Fmoc counterparts, which can be a significant factor in large-scale synthesis.[1][]

Disadvantages of using this compound in Boc SPPS:
  • Harsh Cleavage Conditions: The use of hazardous and corrosive strong acids like HF for final cleavage requires specialized equipment and handling procedures.[8]

  • Potential for Side Reactions: The strong acidic conditions can lead to side reactions, potentially affecting sensitive residues within the peptide sequence.[4]

  • Lower Crude Purity: Due to the harsher deprotection conditions, the crude peptide purity may be lower compared to the Fmoc strategy, necessitating more extensive purification.[1]

This compound in Fmoc Solid-Phase Peptide Synthesis (SPPS)

The Fmoc/tBu (tert-butyl) strategy employs the base-labile Fmoc group for Nα-amino protection and acid-labile tert-butyl-based groups for side-chain protection.[3] The Fmoc group is removed with a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[9] The final cleavage and removal of side-chain protecting groups are achieved with TFA.[9]

The use of this compound in Fmoc SPPS requires an orthogonal protection strategy. The Z group is stable to the basic conditions used for Fmoc deprotection and the acidic conditions of the final TFA cleavage. This allows for the selective deprotection of the Z group on the ornithine side chain while the peptide is still on the resin, enabling site-specific modifications such as lactam bridge formation or branching. The Z group can be removed orthogonally by catalytic hydrogenation.

Advantages of using this compound in Fmoc SPPS:
  • Orthogonality: The Z group is orthogonal to the Fmoc/tBu strategy, allowing for selective deprotection and on-resin modification of the ornithine side chain.[]

  • Mild Reaction Conditions: The use of mild basic conditions for Nα-deprotection and TFA for final cleavage minimizes side reactions and is compatible with a wider range of sensitive functionalities.[]

  • Higher Crude Purity: The milder conditions generally result in higher crude peptide purity, simplifying downstream purification efforts.[1]

  • Amenability to Automation: The milder chemistry of the Fmoc strategy is well-suited for automated peptide synthesizers.[11]

Disadvantages of using this compound in Fmoc SPPS:
  • Additional Deprotection Step: Removal of the Z group requires a separate, orthogonal deprotection step (e.g., catalytic hydrogenation), which adds complexity to the synthesis.

  • Cost: Fmoc-protected amino acids are generally more expensive than Boc-protected amino acids.[1][]

Quantitative Data Summary

ParameterBoc/Bzl StrategyFmoc/tBu StrategyRemarks
Coupling Efficiency Generally high, but can be affected by peptide aggregation.[12][13]Typically exceeds 99% under optimal conditions.[]Fmoc strategy is often favored for synthesizing long or difficult sequences due to better solvation properties in some cases.
Crude Purity May be lower due to harsh final cleavage conditions.[1]Generally higher due to milder deprotection and cleavage conditions.[1]Higher crude purity reduces the complexity and cost of downstream purification.
Overall Yield Can be lower due to potential peptide loss during repetitive acid treatments and harsher final cleavage.[6]Often higher due to the milder reaction conditions and reduced side reactions.[]Yield is highly sequence-dependent for both strategies.
Cost of Protected Amino Acids Generally lower.[1][]Generally higher, but prices are becoming more competitive.[1]A significant factor for large-scale synthesis.
Environmental Impact Use of hazardous solvents like DCM and strong acids like HF poses greater environmental and safety concerns.[8]While using regulated solvents like DMF, the overall process is considered "greener" due to milder reagents.[14]Efforts are ongoing to develop more sustainable protocols for both strategies.

Experimental Protocols

Protocol 1: Incorporation of Boc-DL-Orn(Z)-OH in Boc-SPPS

This protocol assumes a manual synthesis on a 0.1 mmol scale using a standard polystyrene-based resin (e.g., Merrifield resin).

1. Resin Swelling:

  • Place the resin in a reaction vessel.

  • Add dichloromethane (DCM) to cover the resin and allow it to swell for 30-60 minutes with gentle agitation.[15]

  • Drain the DCM.

2. Nα-Boc Deprotection:

  • Add a solution of 50% TFA in DCM to the resin.[6]

  • Agitate for 1-2 minutes, then drain.

  • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[16]

  • Drain the solution and wash the resin thoroughly with DCM (3x), isopropanol (IPA) (1x), and DMF (3x).[15]

3. Neutralization:

  • Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DMF to the resin.[3]

  • Agitate for 2 minutes, then drain. Repeat the neutralization step.

  • Wash the resin thoroughly with DMF (3x).

4. Coupling of Boc-DL-Orn(Z)-OH:

  • In a separate vial, dissolve Boc-DL-Orn(Z)-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

  • Add DIEA (6 equivalents) to the solution to pre-activate for 1-2 minutes.[16]

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture for 1-4 hours at room temperature.

  • Monitor the reaction completion using the ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling.[15]

  • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

5. Repeat Synthesis Cycle:

  • Repeat steps 2-4 for each subsequent amino acid in the sequence.

6. Final Cleavage and Deprotection (HF Cleavage):

  • Caution: This step must be performed in a dedicated, well-ventilated fume hood with appropriate safety precautions.

  • Dry the peptide-resin thoroughly under vacuum.

  • Place the dried resin in a specialized HF cleavage apparatus.

  • Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole).[16]

  • Stir the mixture at 0°C for 1-2 hours.

  • Carefully evaporate the HF under a stream of nitrogen.

  • Wash the resin and cleaved peptide with cold diethyl ether to precipitate the crude peptide.

  • Collect the precipitated peptide by filtration or centrifugation and dry under vacuum.

Protocol 2: Incorporation of Fmoc-DL-Orn(Z)-OH in Fmoc-SPPS

This protocol assumes a manual synthesis on a 0.1 mmol scale using a standard Rink Amide resin for the synthesis of a peptide amide.

1. Resin Swelling:

  • Place the resin in a reaction vessel.

  • Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.[17]

  • Drain the DMF.

2. Nα-Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF to the resin.[9]

  • Agitate for 3 minutes, then drain.

  • Add a fresh solution of 20% piperidine in DMF and agitate for 10-15 minutes.[18]

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

3. Coupling of Fmoc-DL-Orn(Z)-OH:

  • In a separate vial, dissolve Fmoc-DL-Orn(Z)-OH (3 equivalents) and an activator like HATU (2.9 equivalents) in DMF.

  • Add DIEA (6 equivalents) to the solution to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-4 hours at room temperature.

  • Monitor the reaction completion using the ninhydrin (Kaiser) test.

  • Drain the coupling solution and wash the resin with DMF (3x).

4. Repeat Synthesis Cycle:

  • Repeat steps 2-3 for each subsequent amino acid in the sequence.

5. Orthogonal Deprotection of the Z Group (Optional, On-Resin):

  • Wash the peptide-resin with DMF, followed by methanol.

  • Suspend the resin in a suitable solvent (e.g., DMF/methanol mixture).

  • Add a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., hydrogen gas balloon or a hydrogen donor like ammonium formate).

  • Agitate the mixture until deprotection is complete (monitor by HPLC-MS analysis of a small cleaved sample).

  • Filter the resin to remove the catalyst and wash thoroughly.

6. Final Cleavage and Side-Chain Deprotection:

  • Wash the peptide-resin with DCM and dry under vacuum.

  • Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)) to the resin.[9]

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.

  • Dry the crude peptide under vacuum.

Visualizations

Boc_SPPS_Workflow Start Start with Resin Swell Swell Resin (DCM) Start->Swell Deprotection Nα-Boc Deprotection (50% TFA/DCM) Swell->Deprotection Neutralization Neutralization (10% DIEA/DMF) Deprotection->Neutralization Coupling Couple Boc-DL-Orn(Z)-OH (HBTU/HOBt/DIEA) Neutralization->Coupling Wash Wash (DMF, DCM) Coupling->Wash Repeat Repeat for next amino acid Wash->Repeat Repeat->Deprotection Yes FinalCleavage Final Cleavage & Side-Chain Deprotection (HF) Repeat->FinalCleavage No End Crude Peptide FinalCleavage->End

Caption: Boc-SPPS workflow for incorporating this compound.

Fmoc_SPPS_Workflow Start Start with Resin Swell Swell Resin (DMF) Start->Swell Deprotection Nα-Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Coupling Couple Fmoc-DL-Orn(Z)-OH (HATU/DIEA) Deprotection->Coupling Wash Wash (DMF) Coupling->Wash Repeat Repeat for next amino acid Wash->Repeat Repeat->Deprotection Yes OrthogonalDeprotection Orthogonal Z-Group Deprotection (Optional) (e.g., H2, Pd/C) Repeat->OrthogonalDeprotection No FinalCleavage Final Cleavage & Side-Chain Deprotection (TFA Cocktail) OrthogonalDeprotection->FinalCleavage End Crude Peptide FinalCleavage->End

Caption: Fmoc-SPPS workflow for incorporating this compound.

Orthogonal_Strategy Peptide Resin-Bound Peptide Fmoc-AA...-Orn(Z)-... Fmoc_Deprotection Nα-Fmoc Deprotection Peptide->Fmoc_Deprotection Z_Deprotection δ-Z Deprotection Peptide->Z_Deprotection Final_Cleavage Final Cleavage (tBu, etc.) Peptide->Final_Cleavage Base Base (Piperidine) Fmoc_Deprotection->Base Hydrogenation Catalytic Hydrogenation Z_Deprotection->Hydrogenation Acid Acid (TFA) Final_Cleavage->Acid

Caption: Orthogonal protection logic in Fmoc-SPPS with this compound.

References

Coupling Reagents for H-DL-Orn(Z)-OH in Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ornithine, a non-proteinogenic amino acid, is a versatile building block in peptide synthesis. Its side chain offers a valuable site for modifications such as lactam bridge formation, conjugation of labels, or the attachment of other molecules to enhance biological activity or stability. The benzyloxycarbonyl (Z) protecting group on the delta-amino function of ornithine (H-DL-Orn(Z)-OH) is a classic protecting group, often employed in both solid-phase and solution-phase peptide synthesis. The choice of coupling reagent is critical to ensure efficient incorporation of this compound into a peptide sequence while minimizing side reactions, particularly racemization. This document provides a comprehensive guide to selecting appropriate coupling reagents and detailed protocols for the use of this compound in peptide synthesis. Ornithine-containing peptides have garnered significant interest for their potential as antimicrobial agents and their role in modulating the urea cycle.[1][2]

Data Presentation: Comparison of Common Coupling Reagents

The selection of a coupling reagent is a critical step that influences the yield, purity, and stereochemical integrity of the final peptide. While direct quantitative comparative studies for this compound are not extensively available in the literature, the following table summarizes the general performance of commonly used coupling reagents based on their efficacy with sterically hindered and racemization-prone amino acids. The data presented is illustrative and should be used as a guideline for reagent selection.

Coupling Reagent ClassReagentTypical Reaction TimeRelative Efficiency for Hindered ResiduesRacemization RiskKey Considerations
Carbodiimides DIC/HOBt1-4 hoursModerateLow to ModerateCost-effective and widely used. Racemization can be suppressed with additives like HOBt or OxymaPure.[3]
EDC1-2 hoursModerateModerateWater-soluble byproducts simplify purification in solution-phase synthesis.
Phosphonium Salts PyBOP30-60 minutesHighLowEfficient with a low risk of guanidinylation. Byproducts can be challenging to remove in solution-phase synthesis.
PyAOP20-45 minutesVery HighVery LowHighly effective for sterically demanding couplings.
Uronium/Aminium Salts HBTU20-45 minutesHighLowA reliable and widely used reagent, slightly less reactive than HATU.
HATU15-30 minutesVery HighVery LowHighly reactive, excellent for hindered couplings with a low racemization risk.[4] More expensive than HBTU.
HCTU15-30 minutesVery HighVery LowSimilar reactivity to HATU but can be more cost-effective.
COMU15-30 minutesVery HighVery LowHighly efficient with very low racemization, often considered superior to HBTU/HATU in this regard. Non-explosive byproducts.

Experimental Protocols

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates a typical workflow for the incorporation of this compound in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (this compound + Reagent + Base) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Monitoring Coupling Monitoring (e.g., Kaiser Test) Washing2->Monitoring Monitoring->Coupling Incomplete (Recouple) Repeat_Cycle Repeat Cycle for Next Amino Acid Monitoring->Repeat_Cycle Complete Cleavage Cleavage & Deprotection (e.g., TFA Cocktail) Repeat_Cycle->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for SPPS.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HATU

This protocol is recommended for achieving high coupling efficiency, especially for difficult sequences.

Materials:

  • Fmoc-protected resin

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% in DMF

  • Dichloromethane (DCM)

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5x), followed by DCM (3x), and then DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 30-60 minutes at room temperature.

  • Monitoring the Coupling:

    • Perform a Kaiser test to check for the presence of free primary amines.[5] A negative result (yellow beads) indicates a complete reaction. If the test is positive, a second coupling may be necessary.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

  • Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.

  • Cleavage and Deprotection:

    • After the final amino acid coupling and N-terminal Fmoc deprotection, wash the resin with DMF, DCM, and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[6]

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether 2-3 times.

    • Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[7][8]

Protocol 2: Solution-Phase Peptide Synthesis using DIC/HOBt

This protocol is a cost-effective method suitable for the synthesis of smaller peptides or fragments.

Materials:

  • N-protected amino acid or peptide fragment

  • C-protected this compound (e.g., H-DL-Orn(Z)-OMe)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Aqueous solutions for work-up (e.g., 1M HCl, saturated NaHCO₃, brine)

  • Anhydrous sodium sulfate

Procedure:

  • Activation:

    • Dissolve the N-protected amino acid (1 equivalent) and HOBt (1.1 equivalents) in DCM or DMF.

    • Cool the solution to 0°C in an ice bath.

    • Add DIC (1.1 equivalents) to the solution and stir for 15-20 minutes at 0°C.

  • Coupling:

    • Add the C-protected this compound (1 equivalent) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours or until completion (monitored by TLC or HPLC).

  • Work-up:

    • Filter the reaction mixture to remove the diisopropylurea byproduct.

    • If using DMF, dilute the filtrate with an organic solvent like ethyl acetate.

    • Wash the organic phase successively with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude peptide by flash chromatography or recrystallization.

Mandatory Visualizations

Mechanism of Peptide Bond Formation

The fundamental process of peptide bond formation involves the activation of a carboxylic acid group, making it susceptible to nucleophilic attack by an amine.

Peptide_Bond_Formation cluster_0 Activation cluster_1 Coupling Carboxylic_Acid R-COOH (Amino Acid 1) Activated_Intermediate Activated Intermediate (e.g., Active Ester) Carboxylic_Acid->Activated_Intermediate + Coupling_Reagent Coupling Reagent Peptide_Bond Peptide Bond (R-CO-NH-R') Activated_Intermediate->Peptide_Bond Nucleophilic Attack Amine H₂N-R' (Amino Acid 2) Amine->Peptide_Bond +

Caption: Mechanism of peptide bond formation.

Logical Relationship of Reagent Selection

The choice of coupling reagent is influenced by several factors, including the steric hindrance of the amino acid and the desired level of racemization suppression.

Reagent_Selection Start Start: Select Coupling Reagent for this compound Steric_Hindrance Is the coupling sterically hindered? Start->Steric_Hindrance Racemization_Concern Is racemization a major concern? Steric_Hindrance->Racemization_Concern Yes Cost_Effective_Reagents Use Cost-Effective Reagents (DIC/HOBt, EDC) Steric_Hindrance->Cost_Effective_Reagents No High_Reactivity_Reagents Use High-Reactivity Reagents (HATU, HCTU, COMU, PyAOP) Racemization_Concern->High_Reactivity_Reagents Yes Standard_Reagents Use Standard Reagents (HBTU, PyBOP) Racemization_Concern->Standard_Reagents No

Caption: Reagent selection guide.

Conclusion

The successful incorporation of this compound into peptide sequences relies on the careful selection of coupling reagents and optimization of reaction conditions. For routine syntheses, carbodiimide-based reagents like DIC/HOBt offer a balance of efficiency and cost-effectiveness. For more challenging couplings, particularly with sterically hindered residues or where minimizing racemization is paramount, the use of highly efficient phosphonium or uronium/aminium salt reagents such as HATU, HCTU, or COMU is recommended. The provided protocols offer a starting point for researchers to develop robust and reliable methods for the synthesis of ornithine-containing peptides for a variety of applications in research and drug development.

References

Application Notes and Protocols: Synthesis of Peptides Containing Multiple Orn(Z) Residues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The synthesis of peptides containing multiple ornithine residues protected with the benzyloxycarbonyl (Z) group, Orn(Z), is a common requirement in peptide chemistry, particularly for the development of peptide-based therapeutics, diagnostics, and biomaterials. The Z group provides robust protection for the side-chain amine of ornithine under the conditions of Fmoc-based solid-phase peptide synthesis (SPPS). However, the presence of multiple bulky and hydrophobic Z groups can introduce significant challenges, including poor solubility of the protected peptide, steric hindrance during coupling reactions, and potential side reactions. These application notes provide a detailed overview of the challenges, strategies, and protocols for the successful synthesis of peptides containing multiple Orn(Z) residues.

Challenges in Synthesizing Peptides with Multiple Orn(Z) Residues

The primary challenges associated with the synthesis of peptides rich in Orn(Z) residues are:

  • Aggregation and Poor Solvation: The bulky and hydrophobic nature of the Z group can lead to significant on-resin aggregation of the growing peptide chain. This can hinder the access of reagents to the reactive sites, resulting in incomplete reactions and lower yields.

  • Steric Hindrance: The Z group can sterically hinder the coupling of subsequent amino acids, leading to slower reaction kinetics and the need for more potent coupling reagents or extended reaction times.

  • Incomplete Deprotection: The final cleavage and deprotection of the Z group typically require strong acids, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). Incomplete removal of the Z group can lead to a heterogeneous final product that is difficult to purify.

  • Side Reactions: During final cleavage, the carbocation generated from the Z group can lead to side reactions, such as the alkylation of sensitive residues like tryptophan and methionine, if appropriate scavengers are not used.

Strategies for Successful Synthesis

To overcome the challenges mentioned above, several strategies can be employed:

  • Resin Selection: The choice of resin is critical. Resins with a higher loading capacity may not be suitable for long or difficult sequences. A low-loading Rink Amide or Wang resin is often preferred to minimize inter-chain interactions.

  • Optimized Coupling Conditions: The use of highly efficient coupling reagents is recommended. A combination of a uronium/guanidinium salt like HBTU or HATU with a base such as N,N-diisopropylethylamine (DIPEA) in a polar aprotic solvent like N,N-dimethylformamide (DMF) is a standard choice. Double coupling, where the coupling step is repeated, can be employed to ensure complete reaction.

  • "Magic" Swelling: To disrupt on-resin aggregation, a "magic" swelling step can be introduced. This involves washing the resin-bound peptide with a solution of 20% trifluoroethanol (TFE) in dichloromethane (DCM) prior to coupling.

  • Chaotropic Agents: The addition of chaotropic agents, such as LiCl or KSCN, to the coupling and deprotection solutions can help to disrupt secondary structures and improve solvation of the peptide chain.

  • Microwave-Assisted SPPS: The use of microwave energy can significantly accelerate coupling and deprotection reactions, often leading to higher yields and purities for difficult sequences.

  • Optimized Cleavage Cocktail: A well-designed cleavage cocktail is essential for the complete removal of the Z groups and the prevention of side reactions. A standard cocktail includes trifluoroacetic acid (TFA) as the primary cleavage reagent, with scavengers like triisopropylsilane (TIS) to quench carbocations and water to facilitate the removal of protecting groups.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide (Ac-Lys-Orn(Z)-Ala-Orn(Z)-Gly-NH2)

This protocol describes the manual synthesis of a model pentapeptide on a Rink Amide resin.

1. Resin Swelling:

  • Place 100 mg of Rink Amide MBHA resin (0.5 mmol/g loading) in a fritted syringe.
  • Add 2 mL of DMF and allow the resin to swell for 30 minutes at room temperature.
  • Drain the DMF.

2. Fmoc-Deprotection:

  • Add 2 mL of 20% piperidine in DMF to the resin.
  • Agitate for 5 minutes.
  • Drain the solution.
  • Repeat the 20% piperidine treatment for an additional 15 minutes.
  • Wash the resin thoroughly with DMF (5 x 2 mL).

3. Amino Acid Coupling (Fmoc-Gly-OH):

  • In a separate tube, pre-activate a solution of Fmoc-Gly-OH (4 eq), HBTU (3.9 eq), and DIPEA (8 eq) in 1.5 mL of DMF for 5 minutes.
  • Add the pre-activated solution to the resin.
  • Agitate for 1 hour at room temperature.
  • Drain the coupling solution and wash the resin with DMF (3 x 2 mL).
  • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), repeat the coupling step.

4. Subsequent Cycles:

  • Repeat the Fmoc-deprotection and amino acid coupling steps for the remaining amino acids in the sequence (Fmoc-Orn(Z)-OH, Fmoc-Ala-OH, Fmoc-Orn(Z)-OH, Fmoc-Lys(Boc)-OH). For the Orn(Z) couplings, extend the coupling time to 2 hours.

5. N-terminal Acetylation:

  • After the final Fmoc deprotection, wash the resin with DMF.
  • Add a solution of 10% acetic anhydride and 2% DIPEA in DMF to the resin.
  • Agitate for 30 minutes.
  • Wash the resin with DMF (3 x 2 mL) and then with DCM (3 x 2 mL).
  • Dry the resin under vacuum.

6. Cleavage and Deprotection:

  • Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5 v/v/v).
  • Add 2 mL of the cleavage cocktail to the dried resin.
  • Agitate for 3 hours at room temperature.
  • Filter the cleavage mixture into a cold centrifuge tube containing diethyl ether.
  • Precipitate the peptide by centrifugation.
  • Wash the peptide pellet with cold diethyl ether (3x).
  • Dry the crude peptide under vacuum.

7. Purification and Characterization:

  • Dissolve the crude peptide in a minimal amount of 10% acetic acid in water.
  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
  • Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of peptides containing multiple Orn(Z) residues. The data is compiled from various literature sources and represents expected outcomes under optimized conditions.

ParameterValueNotes
Resin Loading 0.2 - 0.5 mmol/gLower loading is generally preferred for longer or more difficult sequences to reduce aggregation.
Coupling Efficiency >99% per stepMonitored by Kaiser test or other in-process controls. Double coupling may be necessary.
Crude Peptide Purity 50 - 80%Highly dependent on the sequence and synthesis conditions.
Final Yield 10 - 40%After purification. Lower yields are common for longer peptides with multiple Orn(Z) residues.
Deprotection Efficiency >95%Complete removal of Z groups is critical and depends on the cleavage cocktail and time.

Visualizations

SPPS_Workflow_OrnZ Start Start: Fmoc-Rink Amide Resin Swell Swell Resin in DMF Start->Swell Fmoc_Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotect Wash_DMF1 Wash (DMF) Fmoc_Deprotect->Wash_DMF1 Couple Couple Fmoc-Orn(Z)-OH (HBTU/DIPEA in DMF) Wash_DMF1->Couple Wash_DMF2 Wash (DMF) Couple->Wash_DMF2 Kaiser Kaiser Test Wash_DMF2->Kaiser Kaiser->Couple Positive Repeat_Cycle Repeat Cycle for Next Amino Acid Kaiser->Repeat_Cycle Negative Repeat_Cycle->Fmoc_Deprotect Continue Sequence Final_Cleavage Final Cleavage (TFA/TIS/H2O) Repeat_Cycle->Final_Cleavage End of Sequence End Purified Peptide Final_Cleavage->End Cleavage_Side_Reaction cluster_cleavage TFA-Mediated Cleavage cluster_scavenging Scavenging Pathway cluster_side_reaction Potential Side Reaction (Undesired) OrnZ Orn(Z) Residue Orn_NH3 Orn(NH3+) Residue OrnZ->Orn_NH3 deprotects to Benzyl_Carbocation Benzyl Carbocation (Reactive) OrnZ->Benzyl_Carbocation releases TFA TFA (Trifluoroacetic Acid) TFA->OrnZ attacks TIS TIS (Triisopropylsilane) Scavenger Benzyl_Carbocation->TIS quenched by Trp Tryptophan Residue (Nucleophilic) Benzyl_Carbocation->Trp attacks Toluene Toluene (Inert) TIS->Toluene forms Alkylated_Trp Alkylated Tryptophan (Side Product) Trp->Alkylated_Trp forms

Application Notes and Protocols for Lactam Bridge Formation in Peptides using H-DL-Orn(Z)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conformational stabilization of peptides is a cornerstone of modern drug discovery, enhancing proteolytic stability, receptor selectivity, and bioavailability.[1] One of the most effective strategies to achieve this is through the introduction of a lactam bridge, an intramolecular amide bond formed between the side chains of an acidic and a basic amino acid residue.[2] H-DL-Orn(Z)-OH, a derivative of the non-proteinogenic amino acid ornithine with a benzyloxycarbonyl (Z) protected side-chain amine, serves as a valuable building block for creating these cyclic peptides.[3][4]

The Z-protecting group is stable to the mildly acidic and basic conditions typically used in Fmoc-based solid-phase peptide synthesis (SPPS), providing orthogonality.[5] Its removal via catalytic hydrogenation allows for selective deprotection of the ornithine side chain on the solid support, enabling subsequent intramolecular cyclization to form the lactam bridge.[6] This document provides detailed application notes and protocols for the synthesis of lactam-bridged peptides using this compound.

Chemical Properties of this compound

PropertyValue
Chemical Formula C₁₃H₁₈N₂O₄
Molecular Weight 266.29 g/mol [3][4]
CAS Number 70671-51-1[3]
Melting Point 256 °C[3]
Appearance White to off-white powder
Solubility Soluble in aqueous base and organic solvents such as DMF and NMP

Principle of Lactam Bridge Formation using this compound

The synthesis of a lactam-bridged peptide using this compound in Fmoc-SPPS involves a multi-step process that relies on an orthogonal protecting group strategy. The overall workflow is as follows:

  • Solid-Phase Peptide Synthesis (SPPS): The linear peptide is assembled on a suitable resin using standard Fmoc/tBu chemistry. This compound and an acidic amino acid with an acid-labile side-chain protecting group (e.g., Fmoc-Asp(OtBu)-OH or Fmoc-Glu(OtBu)-OH) are incorporated at the desired positions.

  • Selective On-Resin Deprotection of the Z-Group: The benzyloxycarbonyl (Z) group on the ornithine side chain is selectively removed by catalytic hydrogenation while the peptide remains attached to the resin and all other protecting groups (including the tBu-based groups and the N-terminal Fmoc group) remain intact.

  • On-Resin Lactamization: An intramolecular amide bond is formed between the newly exposed ornithine side-chain amine and the side-chain carboxyl group of the acidic amino acid. This cyclization is mediated by standard peptide coupling reagents.

  • Final Deprotection and Cleavage: The N-terminal Fmoc group is removed, and the peptide is cleaved from the resin with simultaneous removal of all remaining side-chain protecting groups using a strong acid cocktail.

  • Purification and Analysis: The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocols

Protocol 1: Linear Peptide Synthesis (Fmoc/tBu Strategy)

This protocol describes the manual synthesis of the linear peptide precursor on a 0.1 mmol scale using Rink Amide resin.

Materials:

  • Rink Amide resin (e.g., 0.5 mmol/g loading)

  • Fmoc-protected amino acids (including Fmoc-DL-Orn(Z)-OH and Fmoc-Asp(OtBu)-OH)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • N,N-Diisopropylethylamine (DIPEA)

  • Peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell 200 mg of Rink Amide resin in 5 mL of DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 5 mL of 20% (v/v) piperidine in DMF to the resin.

    • Shake for 5 minutes.

    • Drain the solution.

    • Repeat the 20% piperidine treatment for another 10 minutes.

    • Wash the resin thoroughly with DMF (5 x 5 mL).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (0.5 mmol, 5 eq.) and Oxyma Pure (0.5 mmol, 5 eq.) in 2 mL of DMF.

    • Add DIC (0.5 mmol, 5 eq.) to the amino acid solution and allow to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Shake for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (5 x 5 mL).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (ninhydrin-negative).

  • Chain Elongation: Repeat steps 2-5 for each amino acid in the sequence, incorporating Fmoc-DL-Orn(Z)-OH and Fmoc-Asp(OtBu)-OH at the desired positions for the lactam bridge. After the final amino acid coupling, keep the N-terminal Fmoc group intact.

Protocol 2: On-Resin Catalytic Transfer Hydrogenation for Z-Group Deprotection

This protocol describes the selective removal of the Z-group from the ornithine side chain on the resin.

Materials:

  • Peptidyl-resin from Protocol 1

  • N-Methyl-2-pyrrolidone (NMP)

  • Ammonium formate (HCOONH₄)

  • 10% Palladium on carbon (Pd/C)

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel with a frit and stopcock

Procedure:

  • Resin Preparation: Wash the peptidyl-resin thoroughly with DCM (3 x 5 mL) and then with NMP (3 x 5 mL).

  • Reaction Setup:

    • Suspend the resin in NMP (5 mL).

    • Add ammonium formate (10 eq. relative to the Z-protected ornithine).

    • Carefully add 10% Pd/C (approximately 0.2 eq. by weight relative to the resin).

    • Gently bubble argon or nitrogen through the suspension for 5 minutes to ensure an inert atmosphere.

  • Hydrogenolysis:

    • Seal the reaction vessel and shake the suspension at room temperature for 2-4 hours.

  • Monitoring: To monitor the reaction, a small aliquot of the resin can be taken, washed, and a test cleavage performed for LC-MS analysis to check for the removal of the Z-group.

  • Catalyst Removal: Once the deprotection is complete, filter the reaction mixture to remove the Pd/C catalyst. Wash the resin extensively with NMP (5 x 5 mL), water (3 x 5 mL), isopropanol (3 x 5 mL), and DMF (5 x 5 mL) to remove all traces of the catalyst and reagents.

Protocol 3: On-Resin Lactam Bridge Formation

This protocol describes the intramolecular cyclization to form the lactam bridge.

Materials:

  • Z-deprotected peptidyl-resin from Protocol 2

  • DMF, peptide synthesis grade

  • (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)

  • 1-Hydroxybenzotriazole (HOBt)

  • DIPEA

Procedure:

  • Resin Preparation: Wash the Z-deprotected peptidyl-resin with DMF (5 x 5 mL).

  • Cyclization Reaction:

    • In a separate vial, dissolve PyBOP (3 eq. relative to resin loading) and HOBt (3 eq.) in DMF (3 mL).

    • Add this solution to the resin.

    • Add DIPEA (6 eq.) to the resin suspension.

    • Shake the reaction vessel at room temperature.

  • Monitoring: The progress of the cyclization can be monitored by taking small resin samples every 2-4 hours, performing a test cleavage, and analyzing by LC-MS. The reaction is typically complete within 12-24 hours.

  • Final Washing: Once cyclization is complete, wash the resin thoroughly with DMF (5 x 5 mL), DCM (5 x 5 mL), and methanol (3 x 5 mL). Dry the resin under vacuum.

Protocol 4: Final Deprotection, Cleavage, and Purification

Materials:

  • Cyclized peptidyl-resin from Protocol 3

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Cold diethyl ether

  • Centrifuge

  • RP-HPLC system

Procedure:

  • N-terminal Fmoc Deprotection: Treat the resin with 20% piperidine in DMF as described in Protocol 1, step 2. Wash thoroughly with DMF and DCM.

  • Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O.

  • Cleavage: Add the cleavage cocktail (5 mL) to the dry resin and shake at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Reduce the volume of the filtrate with a stream of nitrogen and precipitate the crude peptide by adding cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the crude peptide, decant the ether, and repeat the ether wash. Dry the peptide pellet under vacuum.

  • Purification: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) and purify using preparative RP-HPLC.

  • Analysis: Characterize the purified cyclic peptide by LC-MS and other analytical techniques as required.

Data Presentation

The efficiency of on-resin cyclization can be influenced by the choice of coupling reagent and reaction conditions. The following table provides a hypothetical comparison of different coupling reagents for the on-resin cyclization step (Protocol 3). Actual results will vary depending on the peptide sequence.

Coupling ReagentEquivalentsBase (Equivalents)Time (h)Crude Purity (%)Isolated Yield (%)
PyBOP/HOBt 3DIPEA (6)126530
HATU 3DIPEA (6)87035
DIC/Oxyma 3N/A245525

Potential Side Reactions and Troubleshooting

  • Incomplete Z-Group Deprotection: If catalytic transfer hydrogenation is incomplete, increase the reaction time or the amount of catalyst and hydrogen donor. Ensure the catalyst is active and the system is free of oxygen.

  • Catalyst Poisoning: Sulfur-containing residues (Met, Cys) can poison the palladium catalyst. If these are present, a larger amount of catalyst may be required.

  • Dimerization/Oligomerization during Cyclization: This can occur at high resin loading. Using a low-loading resin can favor intramolecular cyclization. Performing the cyclization in a larger volume of solvent can also help.

  • Racemization: The use of coupling reagents with additives like HOBt or Oxyma Pure helps to minimize racemization during both linear synthesis and cyclization.[6] Racemization of the activated carboxylic acid can be a concern, and reaction conditions should be optimized to minimize this.[6]

  • Aspartimide Formation: For peptides containing Asp residues, aspartimide formation can be a side reaction, especially during Fmoc deprotection with piperidine. Adding HOBt to the piperidine solution can suppress this.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Lactam-Bridged Peptide Synthesis cluster_spps Solid-Phase Peptide Synthesis cluster_deprotection Selective Z-Group Deprotection cluster_cyclization On-Resin Cyclization cluster_final Final Steps spps_start Start with Rink Amide Resin spps_deprotect Fmoc Deprotection (20% Piperidine/DMF) spps_start->spps_deprotect spps_couple Amino Acid Coupling (DIC/Oxyma) spps_deprotect->spps_couple spps_wash Wash (DMF) spps_couple->spps_wash spps_repeat Repeat for each amino acid (Incorporate Fmoc-DL-Orn(Z)-OH & Fmoc-Asp(OtBu)-OH) spps_wash->spps_repeat Kaiser Test Negative z_deprotect On-Resin Catalytic Transfer Hydrogenation (Pd/C, HCOONH₄, NMP) spps_repeat->z_deprotect cyclize Lactam Bridge Formation (PyBOP/HOBt, DIPEA, DMF) z_deprotect->cyclize final_deprotect Final Fmoc Deprotection cyclize->final_deprotect cleavage Cleavage from Resin & Side-Chain Deprotection (TFA/TIS/H₂O) final_deprotect->cleavage purify Purification (RP-HPLC) cleavage->purify analyze Analysis (LC-MS) purify->analyze

Caption: Workflow for the synthesis of lactam-bridged peptides.

Signaling Pathway: Streptococcus pneumoniae Competence Quorum Sensing

Lactam-bridged peptides can be designed to modulate biological signaling pathways. An example is the competence quorum-sensing (QS) system in Streptococcus pneumoniae, which is regulated by the competence-stimulating peptide (CSP).[1] This pathway controls genetic transformation, biofilm formation, and virulence.[7][8]

Caption: The ComCDE quorum sensing pathway in S. pneumoniae.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Racemization of Nα-Z-Protected Ornithine during Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing and preventing the racemization of Nα-Z-DL-Ornithine (H-DL-Orn(Z)-OH) during peptide coupling reactions. Maintaining stereochemical integrity is critical for the biological activity and therapeutic efficacy of synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern with H-L-Orn(Z)-OH?

A1: Racemization is the conversion of a single, pure enantiomer (the biologically relevant L-form) into an equal mixture of both L- and D-enantiomers.[1] During peptide synthesis, this process, more accurately termed epimerization, results in the incorporation of the incorrect D-amino acid into the peptide chain. This alters the peptide's three-dimensional structure, which can drastically reduce or eliminate its biological activity.[1][2][3]

Q2: What is the primary mechanism of racemization during peptide coupling?

A2: The most common pathway for racemization is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1][2] After the carboxyl group of the Z-Orn-OH is activated by a coupling reagent, it can cyclize to form the oxazolone. The proton on the alpha-carbon of this intermediate is highly acidic and can be easily removed by a base. The resulting planar, achiral intermediate can then be attacked by the amine component from either side, leading to a mixture of the desired L-peptide and the undesired D-diastereomer.[1] A less common mechanism is the direct abstraction of the alpha-proton by a strong base.[1][2]

Q3: How does the Z (benzyloxycarbonyl) protecting group influence racemization?

A3: The Nα-protecting group plays a crucial role. Urethane-based protecting groups, such as Z (benzyloxycarbonyl) and Fmoc, are known to suppress racemization. This is because the resonance contribution from the urethane oxygen makes the carbonyl oxygen less nucleophilic, thereby slowing down the rate of oxazolone formation compared to amide-based protecting groups (e.g., Benzoyl).[4] While the Z-group offers good protection, racemization can still occur under suboptimal coupling conditions.

Q4: Which factors have the most significant impact on racemization?

A4: Several factors critically influence the extent of racemization:

  • Coupling Reagents and Additives: The choice of activation method is paramount. Carbodiimides used alone are highly prone to causing racemization, whereas the inclusion of additives like HOAt or OxymaPure is essential to suppress it.[1][5]

  • Base: The strength and steric hindrance of the base used can significantly affect the rate of proton abstraction.[1][5]

  • Temperature: Higher temperatures accelerate the rate of racemization.[1][6]

  • Solvent: The polarity of the solvent can influence reaction pathways.[7][8]

Q5: How can I detect and quantify the extent of racemization in my final product?

A5: The most common methods involve cleaving the peptide from the resin, hydrolyzing it back to its constituent amino acids, and then analyzing the D/L ratio of ornithine. This is typically done using:

  • Chiral High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase column to separate the D and L enantiomers.[1][9]

  • Gas Chromatography (GC): After derivatizing the amino acids with a chiral reagent (e.g., Marfey's reagent) or using a chiral GC column.[1][10][11]

Troubleshooting Guide: High Racemization Detected

Issue: Analysis of the peptide product reveals a high percentage of the D-Ornithine diastereomer.

This section provides probable causes and recommended solutions to troubleshoot and minimize racemization.

Probable CauseRecommended Solutions
Inappropriate Coupling Reagent 1. Switch to a Low-Racemization Reagent: Use uronium/aminium salts like HATU or phosphonium salts like PyBOP, which are known to cause less racemization.[1][12][13] 2. Add Suppressing Agents: If using a carbodiimide like DIC or EDC, always include an additive. HOAt (1-hydroxy-7-azabenzotriazole) and OxymaPure are generally more effective at suppressing racemization than HOBt (1-hydroxybenzotriazole).[1][5][14]
Incorrect Base Selection or Amount 1. Use a Weaker or Hindered Base: Replace strong, non-hindered bases like triethylamine (TEA) with weaker bases such as N-methylmorpholine (NMM) or sterically hindered bases like N,N-diisopropylethylamine (DIPEA) or collidine.[1][5][15] 2. Minimize Base Equivalents: Use the minimum amount of base necessary to facilitate the reaction. Excess base significantly increases the risk of racemization.[1]
High Reaction Temperature 1. Lower the Coupling Temperature: Perform the activation and coupling steps at a lower temperature. Start the reaction at 0°C and allow it to warm slowly to room temperature.[1][6] For microwave-assisted synthesis, reducing the temperature from 80°C to 50°C can limit racemization for sensitive residues.[16]
Prolonged Activation Time 1. Reduce Pre-activation Time: Minimize the time the amino acid remains in its highly reactive activated state before the amine component is introduced.[15]
Suboptimal Solvent Choice 1. Test Different Solvents: The reaction solvent can influence racemization rates. Less racemization has been reported in solvents like tetrahydrofuran (THF) compared to halogenated solvents for certain methods.[7] A mixture of DCM and DMF can also be effective.[1]

Quantitative Data on Racemization Suppression

The choice of additive is critical when using carbodiimide coupling reagents. The following data, adapted from a study on the coupling of a Z-protected dipeptide, illustrates the superior performance of modern additives in suppressing the formation of the undesired D-isomer.

AdditiveCoupling Reagent% D/L Isomer Formed
HOBtDIC14.8%
HOAtDIC5.9%
OxymaPureDIC7.7%
Oxyma-BDIC5.1%
Data adapted from a study on the coupling of Z-Phe-Val-OH with H-Pro-NH2 in DMF.[9]

Visualizing Reaction Pathways and Workflows

Racemization_Mechanism Start Nα-Z-L-Orn-OH Activated Activated Intermediate (e.g., O-Acylisourea) Start->Activated Coupling Reagent Peptide Desired L-Peptide Activated->Peptide Oxazolone 5(4H)-Oxazolone Intermediate Activated->Oxazolone Amine + Amine Component Base + Base Achiral Planar Achiral Intermediate Oxazolone->Achiral Hα Abstraction (Base) DL_Mix D/L Peptide Mixture (Racemization) Achiral->DL_Mix Amine Attack

Caption: The primary mechanism of racemization via oxazolone formation.

Troubleshooting_Workflow Start High Racemization Detected? CheckReagent 1. Analyze Coupling Method Start->CheckReagent Yes IsCarbo Using DIC/EDC alone? CheckReagent->IsCarbo AddAdditive Solution: Add HOAt or OxymaPure IsCarbo->AddAdditive Yes CheckBase 2. Check Base IsCarbo->CheckBase No AddAdditive->CheckBase IsStrongBase Using TEA? CheckBase->IsStrongBase SwitchBase Solution: Switch to NMM, DIPEA, or Collidine IsStrongBase->SwitchBase Yes CheckTemp 3. Check Temperature IsStrongBase->CheckTemp No SwitchBase->CheckTemp IsHighTemp Temp > 0°C? CheckTemp->IsHighTemp LowerTemp Solution: Cool reaction to 0°C IsHighTemp->LowerTemp Yes End Re-analyze Racemization IsHighTemp->End No LowerTemp->End

Caption: A logical workflow for troubleshooting high racemization levels.

Experimental Protocols

Protocol 1: Low-Racemization Coupling using DIC and OxymaPure

This protocol is designed to minimize racemization when using a carbodiimide coupling reagent in solution-phase synthesis.

  • Dissolution: In a round-bottomed flask under an inert atmosphere (N₂ or Ar), dissolve H-L-Orn(Z)-OH (1.0 equivalent) and OxymaPure (1.1 equivalents) in a suitable solvent (e.g., a 1:1 mixture of DCM/DMF).[17]

  • Cooling: Cool the solution to 0°C in an ice-water bath with magnetic stirring.

  • Activation: Add Diisopropylcarbodiimide (DIC) (1.1 equivalents) to the cooled solution. Stir the mixture at 0°C. This "pre-activation" step should be brief, typically 5-10 minutes.

  • Coupling: Add the amine component (1.0 equivalent) to the reaction mixture, followed by a hindered base such as DIPEA (1.0 equivalent) if the amine is a hydrochloride salt.[17]

  • Reaction: Allow the reaction to stir at 0°C for 1-2 hours, then let it warm to room temperature and continue stirring overnight (or until completion as monitored by TLC or LC-MS).

  • Work-up: After the reaction is complete, filter off the diisopropylurea byproduct. Proceed with a standard aqueous work-up to isolate the crude peptide.

Protocol 2: Analytical Quantification of Racemization by Chiral HPLC

This protocol provides a general method to determine the percentage of D-Ornithine in a synthetic peptide.

  • Peptide Hydrolysis: a. Place a small, accurately weighed sample of the purified peptide (approx. 1 mg) into a hydrolysis tube. b. Add 500 µL of 6 M HCl. c. Seal the tube under vacuum and heat at 110°C for 24 hours. d. After cooling, open the tube, and evaporate the HCl to dryness under a stream of nitrogen or using a rotary evaporator.

  • Sample Preparation: a. Redissolve the dried hydrolysate in a known volume (e.g., 1 mL) of the initial HPLC mobile phase or a suitable solvent like 0.1 M HCl. b. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Chiral HPLC Analysis: a. Column: Use a chiral stationary phase (CSP) column designed for amino acid enantiomer separation (e.g., a macrocyclic glycopeptide-based column).[1] b. Mobile Phase: Use a mobile phase recommended by the column manufacturer, typically a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (like ammonium acetate or formate). c. Injection: Inject a known volume of the prepared sample. d. Detection: Use a UV detector set to an appropriate wavelength for ornithine (e.g., after derivatization if necessary) or a mass spectrometer. e. Quantification: Integrate the peak areas for the L-Ornithine and D-Ornithine enantiomers. The percentage of racemization is calculated as: [% D-Isomer] = (Area of D-peak / (Area of D-peak + Area of L-peak)) * 100.

References

Technical Support Center: H-DL-Orn(Z)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing H-DL-Orn(Z)-OH in peptide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on identifying and mitigating side reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in peptide synthesis?

A1: this compound is a non-proteinogenic amino acid, ornithine, with its δ-amino group protected by a benzyloxycarbonyl (Z) group. It is used to introduce ornithine residues into peptide sequences. Ornithine is valuable for creating lactam bridges for conformational constraint, attaching labels, or conjugating other molecules to a peptide.[1]

Q2: What are the most common side reactions associated with the use of this compound in peptide synthesis?

A2: The most significant side reaction is the intramolecular cyclization of the ornithine residue to form a δ-lactam. This can occur during both the coupling and cleavage steps of solid-phase peptide synthesis (SPPS). Other potential side reactions are generally those common to all peptide synthesis, such as racemization and incomplete coupling or deprotection.

Q3: What is δ-lactam formation and why is it a concern?

A3: δ-Lactam formation is an intramolecular reaction where the δ-amino group of the ornithine side chain attacks the carbonyl group of the same amino acid residue, forming a stable six-membered ring. This results in a modified, truncated peptide and reduces the yield of the desired full-length peptide. This phenomenon is sometimes referred to as the "ornithine effect".[1][2]

Q4: Under what conditions is the Z-protecting group on ornithine removed?

A4: The benzyloxycarbonyl (Z) group is stable to the mild basic conditions used for Fmoc removal and mild acidic conditions. It is typically removed under harsh acidic conditions, such as with hydrogen bromide in acetic acid (HBr/AcOH) or hydrogen fluoride (HF), or by catalytic hydrogenation.[3]

Troubleshooting Guides

Issue 1: Unexpected mass corresponding to the peptide minus water is detected by Mass Spectrometry.

Possible Cause: This mass loss is a strong indicator of δ-lactam formation from an ornithine residue.

Troubleshooting Workflow:

G start Unexpected Mass (-18 Da) Detected in MS Analysis confirm_lactam Confirm Lactam Formation (HPLC-MS/MS) start->confirm_lactam check_coupling Review Coupling Conditions of Orn(Z) optimize_coupling Optimize Coupling: - Use milder coupling reagents - Decrease coupling time/temperature check_coupling->optimize_coupling check_cleavage Review Cleavage Conditions optimize_cleavage Optimize Cleavage: - Adjust cleavage cocktail - Reduce cleavage time check_cleavage->optimize_cleavage confirm_lactam->check_coupling If lactam confirmed confirm_lactam->check_cleavage If lactam confirmed re_synthesize Re-synthesize Peptide with Optimized Protocol optimize_coupling->re_synthesize optimize_cleavage->re_synthesize

Troubleshooting workflow for suspected lactam formation.

Solutions:

  • Confirmation: To confirm lactam formation, a detailed analysis of the crude peptide by HPLC-MS/MS is recommended. The fragmentation pattern of the ornithine-containing peptide will show a characteristic neutral loss.

  • Optimization of Coupling:

    • Choice of Coupling Reagent: Uronium/aminium-based coupling reagents like HBTU and HATU are highly activating and may promote lactam formation, especially with prolonged coupling times. Consider using a carbodiimide-based reagent like DIC with an additive such as HOBt or OxymaPure, which can offer a more controlled activation.[4][5][6][7][8]

    • Reaction Time and Temperature: Minimize the coupling time for the Orn(Z) residue. If the standard coupling time is 1-2 hours, consider reducing it and monitoring the reaction progress carefully. Avoid elevated temperatures during the coupling of Orn(Z).

  • Optimization of Cleavage:

    • While the Z-group is generally stable to TFA, prolonged exposure to strong acids can potentially contribute to side reactions. Ensure the cleavage time is not excessively long.

Issue 2: Incomplete removal of the Z-protecting group.

Possible Cause: The cleavage conditions are not strong enough or the reaction time is insufficient.

Solutions:

  • Acidic Cleavage: If using a strong acid like HBr in acetic acid or HF, ensure the reagents are fresh and the reaction is carried out for the recommended duration. These are harsh conditions and should be used with appropriate safety precautions.

  • Catalytic Hydrogenation: This is a milder method for Z-group removal. A common catalyst is palladium on carbon (Pd/C). Ensure the catalyst is active and the reaction is performed under a hydrogen atmosphere for a sufficient amount of time. Monitor the reaction by HPLC to confirm the disappearance of the Z-protected peptide.

Data Presentation

Coupling Reagent CombinationGeneral Coupling EfficiencyPropensity for Side Reactions (e.g., Racemization, Lactam Formation)Byproduct Characteristics
HBTU/DIPEA High and rapid[5][7]Higher risk of racemization and guanidinylation of the N-terminus if used in excess.[8][9] Can promote lactam formation with sensitive residues.Water-soluble
HATU/DIPEA Very high, faster than HBTU[5][8]Lower risk of racemization compared to HBTU.[5] Still carries a risk of guanidinylation and lactam formation.Water-soluble
DIC/HOBt Good, but generally slower than HBTU/HATU[4]Racemization is suppressed by HOBt.[6][7] Lower propensity for over-activation related side reactions.Soluble diisopropylurea byproduct
DIC/OxymaPure High, comparable to HBTU in some cases[4]OxymaPure is a highly effective racemization suppressant.Soluble diisopropylurea byproduct
Cleavage MethodConditionsAdvantagesDisadvantages & Potential Side Reactions
Strong Acid (HBr/AcOH or HF) Anhydrous strong acidEffective for complete deprotection of Z-group.Harsh conditions can lead to degradation of sensitive residues (e.g., Trp, Met). HF requires specialized equipment.
Catalytic Hydrogenation H₂, Pd/C catalyst in a suitable solvent (e.g., MeOH, DMF)Mild conditions, orthogonal to many other protecting groups.May not be suitable for peptides containing other reducible functional groups (e.g., Cys). Catalyst poisoning can be an issue.
TFA-based cocktails e.g., 95% TFA, 2.5% TIS, 2.5% H₂OEffective for cleavage from resin and removal of many acid-labile side-chain protecting groups.The Z-group is generally stable to TFA, so this is not a method for its removal. Prolonged exposure can lead to other side reactions.[10]

Experimental Protocols

Protocol 1: HPLC-MS/MS Method for Detection and Quantification of Ornithine-Lactam

This protocol is adapted from methods used for the analysis of ornithine-lactam in biological samples and can be applied to the quality control of synthetic peptides.[11][12]

Objective: To identify and quantify the presence of δ-lactam as an impurity in a crude synthetic peptide containing ornithine.

Materials:

  • Crude synthetic peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Formic acid (FA)

  • A suitable C18 reversed-phase HPLC column

  • A tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation:

    • Dissolve the crude synthetic peptide in an appropriate solvent (e.g., 50% ACN/water with 0.1% FA) to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% FA in water.

    • Mobile Phase B: 0.1% FA in ACN.

    • Gradient: A typical gradient would be from 5% to 95% B over 15-20 minutes. This may need to be optimized based on the hydrophobicity of the target peptide.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 5-10 µL.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Target Peptide: Monitor the transition from the precursor ion (the [M+nH]ⁿ⁺ of your peptide) to a characteristic fragment ion.

      • Lactam Impurity: The lactam-containing peptide will have a precursor ion with a mass 18 Da less than the target peptide. Monitor the transition of this precursor to a characteristic fragment. The fragmentation of the lactam ring itself can also be a diagnostic tool.

  • Data Analysis:

    • Integrate the peak areas for the target peptide and the lactam impurity in the respective MRM chromatograms.

    • Calculate the percentage of the lactam impurity relative to the target peptide.

Protocol 2: Comparative Study of Coupling Reagents for this compound Incorporation

Objective: To determine the optimal coupling reagent for incorporating this compound into a peptide sequence to minimize lactam formation.

Workflow Diagram:

G start Prepare three identical resin-bound peptide samples (N-terminus deprotected) hbtu Couple this compound using HBTU/DIPEA start->hbtu hatu Couple this compound using HATU/DIPEA start->hatu dic_hobt Couple this compound using DIC/HOBt start->dic_hobt couple_next Couple the next amino acid in the sequence hbtu->couple_next hatu->couple_next dic_hobt->couple_next cleave Cleave a small sample from each resin couple_next->cleave analyze Analyze crude peptides by HPLC-MS cleave->analyze compare Compare % lactam formation and % desired product analyze->compare

Experimental workflow for comparing coupling reagents.

Procedure:

  • Synthesize a short model peptide on a solid support up to the residue preceding the desired ornithine incorporation site.

  • Divide the resin into three equal portions.

  • Coupling Reactions (perform in parallel):

    • Reaction 1 (HBTU): To the first resin portion, add a pre-activated solution of this compound (2 eq.), HBTU (1.95 eq.), and DIPEA (4 eq.) in DMF.

    • Reaction 2 (HATU): To the second resin portion, add a pre-activated solution of this compound (2 eq.), HATU (1.95 eq.), and DIPEA (4 eq.) in DMF.

    • Reaction 3 (DIC/HOBt): To the third resin portion, add this compound (2 eq.) and HOBt (2 eq.) in DMF, followed by DIC (2 eq.).

  • Allow all reactions to proceed for a standard coupling time (e.g., 1 hour).

  • Wash all resin portions thoroughly.

  • Perform a Kaiser test on a small sample from each resin to check for complete coupling.

  • Couple the next amino acid in the sequence to all three resin portions using a standard protocol.

  • Cleave a small amount of peptide from each of the three resins using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

  • Analyze the crude product from each reaction by HPLC-MS to determine the relative amounts of the desired peptide and the lactam-containing side product.

  • Based on the results, select the coupling reagent that provides the highest yield of the desired product with the lowest level of lactam formation.

References

Technical Support Center: Optimizing Coupling Efficiency of Z-Protected Ornithine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of coupling efficiency for Z-protected ornithine in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when coupling Z-protected ornithine?

The main challenges encountered during the coupling of Z-protected ornithine (Z-Orn) are primarily due to steric hindrance from the bulky benzyloxycarbonyl (Z) protecting group. This can lead to lower coupling efficiency and incomplete reactions, resulting in deletion sequences. Another significant challenge is the propensity for intramolecular cyclization, leading to the formation of a δ-lactam, which terminates the peptide chain.

Q2: Which coupling reagents are recommended for Z-protected ornithine?

For sterically hindered amino acids like Z-Orn, more potent coupling reagents are generally recommended over standard carbodiimides like DCC or DIC alone.[1] Uronium/aminium salt-based reagents such as HATU, HBTU, and HCTU, or phosphonium salt-based reagents like PyBOP and PyAOP, are often more effective at overcoming the steric barrier and achieving higher coupling yields.[2]

Q3: What is δ-lactam formation and how can it be minimized?

The side chain of ornithine can undergo an intramolecular nucleophilic attack on the activated carboxyl group, leading to the formation of a stable six-membered ring, a δ-lactam. This side reaction is a major cause of chain termination. To minimize lactam formation, consider the following strategies:

  • Choice of Coupling Reagent: Utilize coupling reagents that favor rapid intermolecular coupling over intramolecular cyclization.

  • Pre-activation Time: A short pre-activation time for the amino acid before adding it to the resin can be beneficial.

  • Base Selection: The choice of base can influence the rate of lactam formation. Weaker bases like N-methylmorpholine (NMM) may be preferable to stronger, more hindered bases like N,N-diisopropylethylamine (DIPEA) in some cases, as highly basic conditions can promote this side reaction.[3]

  • Temperature: Performing the coupling at lower temperatures can help reduce the rate of lactam formation.

Q4: Should I perform a double coupling for Z-protected ornithine?

A double coupling is a common and effective strategy to ensure complete acylation of the N-terminal amine, especially when dealing with sterically hindered residues like Z-Orn. If a qualitative test (such as the Kaiser test) indicates incomplete coupling after the first attempt, a second coupling with a fresh solution of activated amino acid and coupling reagent is highly recommended.

Q5: How does the choice of base (DIPEA vs. NMM) affect the coupling reaction?

The choice of base is critical in peptide coupling reactions.

  • DIPEA (N,N-Diisopropylethylamine): A stronger, more sterically hindered base. Its bulkiness makes it a poor nucleophile, which is advantageous in preventing side reactions. It is often used to achieve faster reaction rates, particularly with hindered amino acids.[3]

  • NMM (N-Methylmorpholine): A weaker, less sterically hindered base. It is often preferred when coupling racemization-prone amino acids, as its lower basicity helps to minimize epimerization.[3][4]

For Z-Orn, where lactam formation is a concern, starting with NMM might be a prudent choice. However, if coupling is sluggish, switching to DIPEA may be necessary.

Troubleshooting Guide

Symptom Possible Cause(s) Suggested Solution(s)
Positive Kaiser Test (Incomplete Coupling) 1. Steric hindrance of the Z-Orn residue.2. Suboptimal coupling reagent.3. Peptide aggregation on the resin.4. Inadequate resin swelling.1. Perform a double coupling.2. Switch to a more potent coupling reagent (e.g., HATU, HCTU, PyBOP).3. Increase the reaction time and/or temperature.4. Use a solvent known to disrupt aggregation (e.g., NMP instead of DMF).5. Ensure adequate resin swelling before the coupling step.
Mass Spectrometry shows a mass corresponding to the peptide minus the Orn residue (Deletion Sequence) Incomplete coupling of the Z-Orn residue.Follow the solutions for a positive Kaiser test. Consider capping unreacted amines with acetic anhydride after the coupling step to prevent the formation of deletion sequences that are difficult to separate during purification.
Mass Spectrometry shows a mass corresponding to a truncated peptide, and the expected full-length peptide is absent or in low abundance. δ-Lactam formation of the Z-Orn residue, leading to chain termination.1. Optimize the pre-activation time (keep it short).2. Switch to a weaker base like NMM.3. Lower the reaction temperature.4. Consider using a coupling reagent known for rapid reaction kinetics to favor intermolecular coupling.
Low overall yield of the final peptide. A combination of incomplete coupling and side reactions.Systematically troubleshoot each step of the synthesis. Analyze the crude product by HPLC and Mass Spectrometry to identify the major impurities and address their formation based on the troubleshooting guide.

Data Presentation

Table 1: Qualitative Comparison of Common Coupling Reagents for Difficult Couplings

Coupling Reagent Reagent Type Relative Reactivity Racemization Risk Notes
HATU Aminium/UroniumVery HighLowHighly effective for sterically hindered amino acids and known to suppress racemization.[2][5]
HBTU Aminium/UroniumHighLow-MediumA widely used and effective reagent, though generally considered slightly less reactive than HATU.[2]
HCTU Aminium/UroniumHighLowMore reactive than HBTU due to the chlorine substituent.
PyBOP PhosphoniumHighLowA very effective coupling reagent, with byproducts that are generally less hazardous than those from BOP.[6]
DIC/HOBt CarbodiimideMediumLow (with HOBt)A classic and cost-effective choice, but may be less efficient for highly hindered couplings compared to onium salts.[6][7]
COMU Aminium/UroniumVery HighLowReactivity is comparable to HATU, with the advantage of having a non-explosive leaving group.[4][8]

Note: The performance of coupling reagents is highly dependent on the specific peptide sequence, resin, and reaction conditions.

Experimental Protocols

Protocol 1: Standard Coupling of Z-Ornithine using HATU

  • Resin Preparation: Swell the resin with the deprotected N-terminal amine in N,N-dimethylformamide (DMF).

  • Activation Mixture Preparation: In a separate vessel, dissolve Z-Orn-OH (3 equivalents relative to the resin loading) in DMF. Add HATU (2.9 equivalents) and N,N-diisopropylethylamine (DIPEA) (6 equivalents).

  • Pre-activation: Allow the activation mixture to stand for 1-2 minutes at room temperature.

  • Coupling: Add the activation mixture to the resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, consider a second coupling.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF.

Protocol 2: Standard Coupling of Z-Ornithine using DIC/HOBt

  • Resin Preparation: Swell the resin with the deprotected N-terminal amine in DMF.

  • Reagent Solution Preparation: In a separate vessel, dissolve Z-Orn-OH (3 equivalents relative to the resin loading) and 1-Hydroxybenzotriazole (HOBt) (3 equivalents) in DMF.

  • Coupling Initiation: Add the amino acid/HOBt solution to the resin, followed by the addition of Diisopropylcarbodiimide (DIC) (3 equivalents).

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test to monitor the reaction progress.

  • Washing: After a complete reaction, wash the resin with DMF to remove excess reagents and the diisopropylurea byproduct.

Visualizations

experimental_workflow cluster_start Start cluster_coupling Coupling Step cluster_monitoring Monitoring cluster_outcome Outcome start Deprotected Peptide-Resin preactivation Prepare Activation Mixture (Z-Orn-OH, Coupling Reagent, Base) coupling Add to Resin & Agitate preactivation->coupling kaiser_test Kaiser Test coupling->kaiser_test wash Wash Resin kaiser_test->wash Negative recouple Recouple with Fresh Reagents kaiser_test->recouple Positive next_cycle Proceed to Next Cycle wash->next_cycle recouple->coupling troubleshooting_logic cluster_strategy1 Immediate Actions cluster_strategy2 Reagent Optimization cluster_strategy3 Address Aggregation start Incomplete Coupling of Z-Orn (Positive Kaiser Test) double_coupling Perform Double Coupling start->double_coupling increase_time_temp Increase Reaction Time/Temp start->increase_time_temp potent_reagent Switch to More Potent Reagent (e.g., HATU, HCTU) double_coupling->potent_reagent Still Incomplete end_success Coupling Successful double_coupling->end_success increase_time_temp->potent_reagent Still Incomplete increase_time_temp->end_success change_base Change Base (e.g., NMM to DIPEA) potent_reagent->change_base potent_reagent->end_success change_solvent Change Solvent (e.g., DMF to NMP) change_base->change_solvent change_base->end_success change_solvent->end_success end_failure Persistent Issue: Re-evaluate Synthesis Strategy change_solvent->end_failure Still Incomplete side_reaction_pathway cluster_pathways Reaction Pathways activated_orn Activated Z-Orn-OH desired_coupling Desired Intermolecular Coupling (with Peptide-NH2) activated_orn->desired_coupling side_reaction Undesired Intramolecular Cyclization activated_orn->side_reaction product Peptide Chain Elongation desired_coupling->product lactam δ-Lactam Formation (Chain Termination) side_reaction->lactam

References

Identifying and minimizing diketopiperazine formation with Orn(Z)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for identifying and minimizing diketopiperazine (DKP) formation during peptide synthesis, with a specific focus on sequences containing Ornithine protected with a benzyloxycarbonyl group (Orn(Z)).

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) formation and why is it a problem?

A1: Diketopiperazine (DKP) formation is a common side reaction in solid-phase peptide synthesis (SPPS). It occurs when the free N-terminal amine of a resin-bound dipeptide attacks the ester bond linking the peptide to the resin. This intramolecular cyclization cleaves the dipeptide from the resin, forming a stable six-membered ring (the DKP).[1][2] This is problematic for two main reasons:

  • Yield Reduction: The primary desired product, the full-length peptide, is lost, leading to a significant decrease in overall yield.[1]

  • Purification Complexity: If the newly exposed hydroxyl group on the resin reacts with the next activated amino acid, it can initiate the synthesis of a deletion sequence (lacking the first two amino acids), which can be difficult to separate from the target peptide.[3]

Q2: Which factors increase the risk of DKP formation with Orn(Z)?

A2: While proline is the most notorious residue for inducing DKP formation, other amino acids, including Ornithine, are also susceptible, particularly under certain conditions.[1][4] The primary factors are:

  • Peptide Sequence: The risk is highest when Orn(Z) is the C-terminal amino acid of a dipeptide attached to the resin. The preceding amino acid also plays a role; sterically unhindered residues like Glycine can accelerate the reaction.[4]

  • Fmoc Deprotection Conditions: The basic conditions required to remove the Fmoc protecting group, typically 20% piperidine in DMF, are highly efficient at catalyzing DKP formation.[4][5] The reaction can be surprisingly rapid, with significant DKP identified in as little as 8 minutes.[4]

  • Resin Type: Resins that link the peptide via an ester bond, such as the commonly used Wang resin, are more prone to DKP-related cleavage.[1][3]

  • Temperature & Time: Elevated temperatures and extended exposure of the free N-terminal dipeptide to basic conditions (e.g., long deprotection or coupling times) increase the rate of DKP formation.[4][6]

  • Solvent Choice: The choice of solvent can influence reaction rates, with studies showing that DKP formation can be more rapid in less polar solvents.[7]

Q3: How can I detect and quantify DKP formation in my synthesis?

A3: The most common and effective methods for identifying and quantifying DKP byproducts are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[6][8] By analyzing the cleavage cocktail after synthesis, you can identify a peak corresponding to the mass of the cyclized dipeptide (e.g., cyclo(Xaa-Orn)). Analyzing the crude peptide product after cleavage can reveal deletion sequences that may have formed as a downstream consequence of DKP formation.[9]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: My overall peptide yield is unexpectedly low after a synthesis involving Orn(Z) at the C-terminus, but the final crude product looks relatively pure.

  • Probable Cause: You may be experiencing "traceless" DKP formation.[5] This occurs when the dipeptide containing Orn(Z) cyclizes and cleaves from the resin. The resulting DKP is washed away during synthesis, so it does not appear as an impurity in the final product. The only evidence is the low yield, as a significant portion of the resin sites become terminated and unable to continue chain elongation.[5]

  • Recommended Solutions:

    • Switch to a Sterically Hindered Resin: Transfer your synthesis to a 2-chlorotrityl chloride (2-CTC) resin. The bulky nature of this linker sterically shields the ester bond, making the intramolecular attack by the N-terminal amine less favorable.[2]

    • Modify Fmoc Deprotection: Avoid the standard 20% piperidine/DMF. Use a milder, optimized cocktail known to suppress DKP formation. A solution of 2% DBU and 5% piperazine in NMP is a highly effective alternative.[5][10]

    • Couple as a Dipeptide: Instead of coupling the first two amino acids sequentially, pre-synthesize the Fmoc-Xaa-Orn(Z)-OH dipeptide in solution and then couple it to the resin in a single step. This strategy completely bypasses the vulnerable stage where a resin-bound dipeptide has a free N-terminus.[4]

Issue 2: My final HPLC/LC-MS analysis shows a significant impurity peak corresponding to my target peptide minus the first two amino acids (e.g., des-Xaa-Orn-Peptide).

  • Probable Cause: This is a direct consequence of DKP formation. After the dipeptide cleaved off, the resulting hydroxyl group on the resin was capped or, more problematically, initiated a new peptide chain starting from the third amino acid.[3]

  • Recommended Solutions:

    • Lower the Temperature: Perform the critical Fmoc deprotection of the second amino acid and the coupling of the third amino acid at a reduced temperature (e.g., 0-5°C). This will significantly slow the rate of the DKP side reaction without proportionally affecting the coupling efficiency.[4][10]

    • Use a More Potent Coupling Reagent: When coupling the third amino acid, use a high-activity coupling reagent like HATU or HCTU. This ensures the coupling reaction is as fast as possible, minimizing the time the free N-terminal dipeptide is exposed and available for cyclization.[1]

    • Implement Simultaneous Deprotection/Coupling: For syntheses using Z-protection on the N-terminus (less common in SPPS but relevant here due to Orn(Z)), a simultaneous deprotection and coupling can be effective. This involves performing the hydrogenolysis of the Z-group in the presence of the next activated amino acid, which "traps" the free amine before it can cyclize.[11]

Data Presentation

The following table summarizes the qualitative and quantitative impact of various factors on DKP formation, based on findings from multiple studies.

FactorStandard ConditionOptimized ConditionDKP Formation TrendReference
Base/Solvent 20% Piperidine / DMF2% DBU, 5% Piperazine / NMPDrastic Reduction (e.g., from >13% to <4%)[5]
Resin Linker Wang (Ester)2-Chlorotrityl (Bulky Ester)Significant Reduction [2]
Temperature Room Temperature (~25°C)Low Temperature (0-5°C)Suppressed Formation [4]
Synthesis Strategy Stepwise SPPSDipeptide CouplingAvoided/Eliminated [4]

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS (High DKP Risk)

This protocol outlines a standard procedure that is highly susceptible to DKP formation when Xaa-Orn(Z) is the C-terminal dipeptide.

  • Resin Preparation: Swell Wang resin (1 g, 1 mmol/g) in dichloromethane (DCM), then wash with dimethylformamide (DMF).

  • First Amino Acid Coupling: Couple Fmoc-Orn(Z)-OH (3 eq.) to the resin using a standard coupling agent like DIC/HOBt in DMF for 2 hours.

  • Fmoc Deprotection (Standard): Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.[1]

  • Second Amino Acid Coupling: Couple the second amino acid (Fmoc-Xaa-OH, 3 eq.) using DIC/HOBt for 2 hours. At this stage, the resin-bound dipeptide is formed.

  • Critical Fmoc Deprotection: Treat the resin with 20% piperidine in DMF. This is the step where DKP formation is most likely to occur.

  • Continue Synthesis: Proceed with coupling the third amino acid.

Protocol 2: Optimized SPPS to Minimize DKP Formation

This protocol incorporates modifications to suppress the DKP side reaction.

  • Resin Choice: Start with 2-chlorotrityl chloride (2-CTC) resin (1 g, 1 mmol/g). Swell in DCM.

  • First Amino Acid Loading: Couple Fmoc-Orn(Z)-OH (1 eq.) with N,N-Diisopropylethylamine (DIPEA) (2 eq.) in DCM. After coupling, cap any remaining active sites with MeOH/DIPEA in DCM.

  • Fmoc Deprotection (Optimized): Prepare a solution of 2% DBU and 5% piperazine in N-Methyl-2-pyrrolidone (NMP).[5][10]

  • Critical Deprotection Step:

    • Treat the resin with the optimized deprotection solution for 5 minutes at room temperature.

    • Drain, and add a fresh portion of the solution for an additional 10 minutes.

    • Immediately and thoroughly wash the resin with NMP (at least 5 times) to remove all traces of base.[10]

  • Proceed Immediately to Coupling: Without delay, couple the second amino acid (Fmoc-Xaa-OH, 3 eq.) using a potent coupling reagent like HATU (2.9 eq.) and DIPEA (6 eq.) in DMF.[1][10]

  • Continue Synthesis: Use the optimized deprotection conditions for all subsequent steps.

Visualizations

DKP_Formation_Mechanism cluster_Resin Solid Support Resin Resin Support Dipeptide H₂N-Xaa¹-C(=O)NH-Orn(Z)-C(=O)-O-Resin DKP Cyclo(Xaa¹-Orn) (Diketopiperazine) Dipeptide->DKP Intramolecular Cyclization ResinOH HO-Resin (Terminated Site) Dipeptide->ResinOH Cleavage Troubleshooting_Workflow Start Low Peptide Yield or Deletion Impurity Observed? Check_Resin Which resin was used? Start->Check_Resin Yes Check_Conditions Which deprotection conditions were used? Check_Resin->Check_Conditions 2-CTC Resin Sol_Resin Action: Switch to 2-Chlorotrityl (2-CTC) Resin Check_Resin->Sol_Resin Wang Resin Check_Strategy Was synthesis stepwise? Check_Conditions->Check_Strategy Optimized Sol_Conditions Action: Use 2% DBU / 5% Piperazine in NMP. Lower temperature to 0-5°C. Check_Conditions->Sol_Conditions 20% Piperidine/DMF Sol_Strategy Action: Use pre-formed dipeptide coupling. Check_Strategy->Sol_Strategy Yes

References

Technical Support Center: Cleavage Cocktail Optimization for Peptides with Orn(Z)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the cleavage and deprotection of peptides containing the Orn(Z) (Ornithine with a benzyloxycarbonyl protecting group) residue.

Frequently Asked Questions (FAQs)

Q1: Why is the Z (benzyloxycarbonyl) protecting group on Ornithine difficult to remove with standard TFA-based cleavage cocktails?

The benzyloxycarbonyl (Z) group is significantly more stable to acid than the more commonly used tert-butoxycarbonyl (Boc) group.[1] Standard cleavage cocktails, such as those with high concentrations of trifluoroacetic acid (TFA) (e.g., 95% TFA), are often insufficient to achieve complete and efficient removal of the Z group from the side chain of Ornithine.[1] This stability necessitates the use of harsher deprotection conditions to achieve complete cleavage.[1]

Q2: What are the primary methods for cleaving the Orn(Z) protecting group?

The most effective and widely recognized methods for the removal of the Z group from Ornithine are:

  • Strong Acidolysis: This involves the use of very strong acids such as anhydrous hydrogen fluoride (HF) or hydrogen bromide in acetic acid (HBr/AcOH).[1] These reagents are potent enough to cleave the stable benzyl-based Z protecting group.

  • Catalytic Hydrogenation: This method utilizes a catalyst, typically palladium on carbon (Pd/C), in the presence of a hydrogen source to cleave the Z group.[1] It is a milder alternative to strong acidolysis but can be sensitive to the presence of sulfur-containing residues in the peptide sequence.

Q3: Can I optimize my TFA cleavage cocktail to remove the Orn(Z) group?

While standard TFA cocktails are generally inefficient, some modifications may slightly improve cleavage efficiency, although complete removal is not guaranteed. The addition of scavengers with higher nucleophilicity and stability in strong acids, such as thioanisole or dimethyl sulfide (DMS), has been reported to enhance the cleavage of benzyl-based protecting groups. However, for reliable and complete deprotection of Orn(Z), it is highly recommended to use one of the primary methods mentioned above (strong acidolysis or catalytic hydrogenation).

Q4: What are the potential side reactions associated with Orn(Z) cleavage?

The harsh conditions required for Orn(Z) cleavage can lead to several side reactions:

  • With Strong Acids (HF, HBr/AcOH):

    • Alkylation of sensitive residues: Reactive carbocations generated during cleavage can modify nucleophilic side chains like those of Tryptophan (Trp), Methionine (Met), and Tyrosine (Tyr).

    • Peptide degradation: The strong acidic environment can lead to the degradation of the peptide backbone, especially with prolonged exposure.

  • With Catalytic Hydrogenation:

    • Catalyst poisoning: The presence of sulfur-containing amino acids (Cysteine, Methionine) in the peptide sequence can "poison" the palladium catalyst, rendering it inactive and leading to incomplete deprotection.

    • Reduction of other functional groups: Depending on the catalyst and reaction conditions, other functional groups in the peptide could potentially be reduced.

Troubleshooting Guides

Issue 1: Incomplete Cleavage of the Orn(Z) Group

Symptom: Mass spectrometry analysis of the cleaved peptide shows a significant peak corresponding to the mass of the peptide with the Z group still attached (+134.1 Da).

Root Causes & Solutions:

Root CauseRecommended Action
Insufficient Acid Strength of Cleavage Cocktail Standard TFA-based cocktails are often inadequate. Switch to a stronger acid cleavage method such as anhydrous HF or HBr/AcOH.
Inefficient Catalytic Hydrogenation The palladium catalyst may be poisoned by sulfur-containing residues. Consider using a larger amount of catalyst or a more poison-resistant catalyst. Alternatively, if the peptide contains sulfur, strong acidolysis is the preferred method.
Inadequate Reaction Time Deprotection of the Z group can be slow. For strong acid cleavage, ensure the recommended reaction time is followed. For catalytic hydrogenation, monitor the reaction progress and extend the time if necessary.
Issue 2: Presence of Unexpected Side Products After Cleavage

Symptom: HPLC analysis shows multiple unexpected peaks, and mass spectrometry reveals masses corresponding to modifications of sensitive amino acids.

Root Causes & Solutions:

Root CauseRecommended Action
Carbocation-Mediated Side Reactions (Strong Acid Cleavage) Ensure the use of an appropriate scavenger cocktail to trap reactive carbocations. For peptides containing sensitive residues like Trp, Met, or Tyr, a scavenger mixture containing cresol, thioanisole, and/or ethanedithiol is recommended.
Peptide Degradation Minimize the exposure time of the peptide to the strong acid. Optimize the cleavage time by performing a time-course experiment and analyzing the products at different intervals.
Catalyst Poisoning and Incomplete Reaction (Catalytic Hydrogenation) If sulfur-containing residues are present, consider using a different deprotection strategy (strong acidolysis). If hydrogenation is necessary, use a higher catalyst loading and ensure vigorous stirring to maximize catalyst contact with the peptide.

Experimental Protocols

Protocol 1: Cleavage of Orn(Z) using Hydrogen Bromide in Acetic Acid (HBr/AcOH)

Materials:

  • Peptide-resin containing Orn(Z)

  • 33% HBr in acetic acid

  • Anisole (scavenger)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Swell the dried peptide-resin in DCM in a reaction vessel.

  • Drain the DCM and add a solution of 33% HBr in acetic acid containing 5% (v/v) anisole as a scavenger.

  • Allow the reaction to proceed at room temperature for 2-4 hours with occasional agitation.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh cleavage solution and combine the filtrates.

  • Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Cleavage of Orn(Z) using Catalytic Hydrogenation

Materials:

  • Peptide-resin containing Orn(Z)

  • 10% Palladium on carbon (Pd/C) catalyst

  • Methanol (MeOH) or Dimethylformamide (DMF)

  • Hydrogen source (hydrogen balloon or hydrogenation apparatus)

  • Filtration apparatus

Procedure:

  • Swell the peptide-resin in a suitable solvent (MeOH or DMF) in a round-bottom flask.

  • Add the 10% Pd/C catalyst to the resin slurry (typically 10-20% by weight of the resin).

  • Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.

  • Stir the mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction progress by taking small aliquots of the resin, cleaving with a standard TFA cocktail, and analyzing by mass spectrometry.

  • Once the deprotection is complete, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Wash the resin and celite with fresh solvent.

  • The resulting solution contains the peptide with the Z group removed. The peptide can then be cleaved from the resin using a standard TFA cleavage protocol.

Summary of Cleavage Methods for Orn(Z)

Cleavage MethodReagentsAdvantagesDisadvantages
Strong Acidolysis (HF) Anhydrous Hydrogen Fluoride, Scavengers (e.g., anisole, cresol)Highly effective for complete Z-group removal.Requires specialized and expensive equipment due to the corrosive and hazardous nature of HF.
Strong Acidolysis (HBr/AcOH) 33% HBr in Acetic Acid, Scavengers (e.g., anisole)Effective for Z-group removal and more accessible than HF.Highly corrosive and requires careful handling in a fume hood. Can cause peptide degradation.
Catalytic Hydrogenation 10% Pd/C, Hydrogen SourceMild reaction conditions. Avoids the use of strong, corrosive acids.Susceptible to catalyst poisoning by sulfur-containing residues. May not be suitable for all peptide sequences.

Decision-Making Workflow for Orn(Z) Cleavage

Cleavage_Decision start Start: Peptide with Orn(Z) check_sulfur Does the peptide contain Cys or Met residues? start->check_sulfur strong_acid Strong Acidolysis Recommended (HF or HBr/AcOH) check_sulfur->strong_acid Yes hydrogenation_option Catalytic Hydrogenation is a viable option check_sulfur->hydrogenation_option No hf_access Is specialized HF apparatus available? strong_acid->hf_access use_hydrogenation Use Catalytic Hydrogenation Protocol hydrogenation_option->use_hydrogenation use_hf Use Anhydrous HF Cleavage Protocol hf_access->use_hf Yes use_hbr Use HBr/AcOH Cleavage Protocol hf_access->use_hbr No end End: Deprotected Peptide use_hf->end use_hbr->end use_hydrogenation->end HBr_Cleavage_Workflow resin 1. Swell Orn(Z)-Peptide Resin in DCM add_reagents 2. Add 33% HBr/AcOH with Anisole resin->add_reagents react 3. React for 2-4 hours at Room Temperature add_reagents->react filter_collect 4. Filter and Collect Filtrate react->filter_collect precipitate 5. Precipitate Peptide in Cold Diethyl Ether filter_collect->precipitate centrifuge_wash 6. Centrifuge and Wash Pellet precipitate->centrifuge_wash dry 7. Dry Peptide Pellet centrifuge_wash->dry final_product Deprotected Peptide dry->final_product Hydrogenation_Workflow swell_resin 1. Swell Orn(Z)-Peptide Resin in Solvent (MeOH/DMF) add_catalyst 2. Add 10% Pd/C Catalyst swell_resin->add_catalyst hydrogenate 3. Hydrogenate for 12-24 hours add_catalyst->hydrogenate monitor 4. Monitor Reaction Progress (LC-MS) hydrogenate->monitor filter_catalyst 5. Filter to Remove Catalyst monitor->filter_catalyst cleave_resin 6. Cleave Peptide from Resin (TFA Cocktail) filter_catalyst->cleave_resin final_product Deprotected Peptide cleave_resin->final_product

References

H-DL-Orn(Z)-OH solubility issues in DMF or DCM

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing solubility issues with H-DL-Orn(Z)-OH in common organic solvents such as N,N-Dimethylformamide (DMF) and Dichloromethane (DCM).

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing difficulty dissolving this compound in DMF or DCM?

A1: The solubility of protected amino acids like this compound can be challenging due to the physicochemical properties of the molecule. The presence of the benzyloxycarbonyl (Z) protecting group, which is bulky and hydrophobic, can significantly reduce the solubility of the amino acid in organic solvents. Furthermore, the zwitterionic nature of the amino acid can lead to strong intermolecular interactions, such as hydrogen bonding, which can result in aggregation and poor solubility.

Q2: Is this compound expected to be more soluble in DMF or DCM?

A2: Generally, protected amino acids tend to be more soluble in polar aprotic solvents like DMF compared to less polar solvents like DCM. DMF's ability to disrupt hydrogen bonds and solvate both polar and nonpolar parts of a molecule makes it a better solvent for many protected amino acids. However, the solubility can be influenced by the specific batch, purity, and water content of both the amino acid and the solvent.

Q3: Could the quality of my solvent be affecting the solubility?

A3: Absolutely. The presence of impurities, especially water, in DMF or DCM can significantly impact the solubility of this compound. It is crucial to use high-purity, anhydrous solvents for your experiments. We recommend using freshly opened solvents or those stored properly over molecular sieves.

Q4: What are some immediate troubleshooting steps I can take if this compound is not dissolving?

A4: If you are facing solubility issues, you can try the following:

  • Sonication: Sonicating the mixture can help break up solid aggregates and enhance dissolution.

  • Gentle Warming: Carefully warming the solution (e.g., to 30-40°C) can increase solubility. However, be cautious as excessive heat can cause degradation.

  • Vortexing: Vigorous vortexing can aid in the dissolution process.

Q5: Are there alternative solvents or solvent mixtures I can try?

A5: Yes, if this compound remains insoluble, consider the following options:

  • Co-solvent Systems: A mixture of solvents can sometimes be more effective than a single solvent. A common "magic mixture" consists of DCM, DMF, and N-Methyl-2-pyrrolidone (NMP) in a 1:1:1 ratio.[1]

  • Stronger Solvents: In some cases, a stronger polar aprotic solvent like Dimethyl sulfoxide (DMSO) can be used to dissolve the compound, which can then be diluted with your reaction solvent.

  • Chaotropic Salt Washes: For applications in solid-phase peptide synthesis (SPPS), washing the resin with a solution of a chaotropic salt, such as 0.8 M NaClO₄ or LiCl in DMF, can help disrupt secondary structures and improve accessibility.[1]

Solubility Data Summary

SolventExpected SolubilityFactors Influencing Solubility
DMF (Dimethylformamide)Moderate to LowPurity: Anhydrous, high-purity DMF is preferred. Temperature: Solubility generally increases with gentle warming. Agitation: Sonication and vortexing can improve dissolution.
DCM (Dichloromethane)Low to Very LowPolarity: DCM is less polar than DMF, making it a poorer solvent for this compound. Co-solvents: Use in combination with more polar solvents may be necessary.

Experimental Protocols

Protocol 1: Small-Scale Solubility Test

Objective: To determine the approximate solubility of this compound in a specific solvent.

Materials:

  • This compound

  • Solvent of interest (e.g., DMF, DCM)

  • Vials with caps

  • Magnetic stirrer and stir bars (optional)

  • Vortex mixer

  • Sonicator

  • Analytical balance

Methodology:

  • Weigh a small, precise amount of this compound (e.g., 10 mg) into a clean, dry vial.

  • Add a measured volume of the solvent (e.g., 0.1 mL) to the vial.

  • Vortex the mixture vigorously for 1-2 minutes.

  • If the solid is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes.

  • If undissolved solid remains, gently warm the vial to 30-40°C while stirring or vortexing intermittently.

  • If the solid dissolves completely, add another known amount of this compound (e.g., 5 mg) and repeat steps 3-5 until a saturated solution is obtained (i.e., solid material remains undissolved).

  • Calculate the approximate solubility in mg/mL.

Visualizations

Troubleshooting_Solubility_Workflow Troubleshooting Workflow for this compound Solubility start Start: this compound insoluble in DMF/DCM check_purity Check Solvent and Reagent Purity start->check_purity initial_methods Employ Physical Methods: - Vortex - Sonicate - Gentle Warming (30-40°C) check_purity->initial_methods dissolved1 Dissolved? initial_methods->dissolved1 co_solvent Try Co-solvent System (e.g., DMF/DCM/NMP 1:1:1) dissolved1->co_solvent No success Success: Proceed with Experiment dissolved1->success Yes dissolved2 Dissolved? co_solvent->dissolved2 stronger_solvent Use a Stronger Solvent (e.g., DMSO) for stock solution dissolved2->stronger_solvent No dissolved2->success Yes dissolved3 Dissolved? stronger_solvent->dissolved3 dissolved3->success Yes failure Failure: Consider alternative strategies (e.g., different protecting group) dissolved3->failure No

Caption: A step-by-step workflow for troubleshooting solubility issues.

Chemical_Structure_and_Interactions This compound Structure and Potential Interactions cluster_molecule This compound cluster_solvents Solvents orn Ornithine Backbone (Zwitterionic) z_group Benzyloxycarbonyl (Z) Group (Hydrophobic, Bulky) dmf DMF dmf->orn Good Solvation (Disrupts H-bonds) dmf->z_group Moderate Solvation dcm DCM dcm->orn Poor Solvation dcm->z_group Good Solvation (Non-polar interaction)

Caption: Factors influencing this compound solubility in DMF and DCM.

References

Managing steric hindrance with H-DL-Orn(Z)-OH in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: H-DL-Orn(Z)-OH Synthesis

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions for managing steric hindrance associated with this compound in chemical synthesis.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Question 1: My coupling reaction with this compound is slow, incomplete, or has a very low yield. What are the likely causes and solutions?

Answer: Low coupling efficiency is the most common issue when working with this compound. The primary cause is steric hindrance from the bulky benzyloxycarbonyl (Z) protecting group on the side chain, which physically blocks the reactive carboxyl group from approaching the N-terminal amine of the coupling partner.

Potential Solutions:

  • Switch to a More Potent Coupling Reagent: Standard carbodiimide reagents like DCC or DIC may be insufficient. Uronium/aminium salt-based reagents are highly recommended for sterically hindered couplings. Reagents such as HATU, HCTU, and COMU are generally more powerful and yield better results.[1][2]

  • Optimize Reaction Conditions:

    • Increase Temperature: Gently increasing the reaction temperature (e.g., to 40-60°C) can provide the necessary activation energy to overcome the steric barrier.[3] Microwave-assisted synthesis is particularly effective for accelerating difficult couplings.[2][3]

    • Extend Reaction Time: For slow reactions, extending the coupling time from the standard 1-2 hours to 4 hours, or even overnight, can help drive the reaction to completion.[4][3]

  • Perform a Double Coupling: After the initial coupling step, wash the resin thoroughly and perform a second coupling with a fresh solution of activated this compound.[1][2] This is a common and effective strategy for incorporating difficult amino acids.[1]

  • Check Reagent Stoichiometry: Ensure you are using a sufficient excess of the amino acid and coupling reagent (e.g., 3-5 equivalents).

Question 2: I'm observing a significant amount of a side product with the same mass as my starting material, and my final peptide has a deletion. What is happening?

Answer: This strongly suggests the formation of a stable N-acylurea byproduct. This occurs when using carbodiimide coupling reagents (like DCC or DIC). The activated O-acylisourea intermediate can rearrange into an unreactive N-acylurea, consuming your activated amino acid and preventing it from coupling.[5]

Potential Solutions:

  • Use Additives: When using carbodiimides, always include an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure®. These additives trap the activated intermediate as a more stable active ester, minimizing both N-acylurea formation and racemization.[6][7][8]

  • Switch Coupling Reagent Class: Move to phosphonium (e.g., PyBOP) or uronium/aminium (e.g., HATU) reagents, which do not form N-acylurea byproducts.[5]

Question 3: My this compound has poor solubility in my reaction solvent (e.g., DMF). How can I address this?

Answer: Poor solubility can prevent the reagents from reacting effectively. The bulky, aromatic Z-group contributes to this issue.

Potential Solutions:

  • Use Alternative Solvents: Consider using N-Methyl-2-pyrrolidone (NMP), which has stronger solvating properties than DMF.[2] A mixture of solvents, sometimes called a "magic mixture" (e.g., DCM/DMF/NMP), can also disrupt peptide aggregation and improve solubility.[9]

  • Sonication: Briefly sonicating the mixture can help break up solid aggregates and facilitate dissolution.

  • Gentle Warming: As with improving reaction rates, gentle warming can increase solubility. Ensure the temperature is not high enough to cause degradation or unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the best classes of coupling reagents for sterically hindered amino acids like this compound?

A1: For challenging couplings, onium salt-based reagents are preferred.[3] They are generally more potent and reactive than carbodiimides.[10]

  • Uronium/Aminium Reagents (e.g., HATU, HCTU, COMU): These are considered among the most powerful reagents for overcoming steric hindrance. HATU, in particular, is often cited as a top choice for difficult couplings.[2][8]

  • Phosphonium Reagents (e.g., PyBOP, PyAOP): These are also excellent choices, known for high reactivity and for generally causing less racemization than some uronium reagents.[3] They are also less likely to cause side reactions like guanidinylation of the N-terminus.

Q2: What is racemization and how can I minimize it when using this compound?

A2: Racemization is the loss of stereochemical integrity at the alpha-carbon of the amino acid during activation and coupling.[6][11] While this compound is already a racemic mixture, it's crucial to prevent the racemization of the L- or D-amino acid you are coupling it to, or if you are using an enantiomerically pure form like H-L-Orn(Z)-OH.

  • Use Additives: Additives like HOBt, and especially HOAt or OxymaPure, are essential for suppressing racemization, particularly when using carbodiimide reagents.[3][7]

  • Control the Base: The choice and amount of base can influence racemization.[6] Use weaker bases like N-methylmorpholine (NMM) or collidine instead of stronger, more hindered bases like DIPEA where possible.[3][5]

  • Lower Temperature: Perform couplings at 0°C or room temperature, as elevated temperatures can increase the rate of racemization.[3][5]

Q3: Does the fact that I'm using a DL-racemic mixture impact my synthesis?

A3: Yes. Using a racemic mixture of this compound will result in the synthesis of two diastereomeric peptides (one incorporating the D-Orn residue and one incorporating the L-Orn residue). These diastereomers will likely have different properties and may be difficult to separate by standard chromatography. If a single stereoisomer is required for your final product, you must start with an enantiomerically pure starting material (e.g., H-L-Orn(Z)-OH or H-D-Orn(Z)-OH).

Q4: Are there less sterically demanding alternatives to the Z-group for ornithine side-chain protection?

A4: Yes, several alternative protecting groups for the ornithine side chain are available in Fmoc chemistry, which may offer advantages:

  • Boc (tert-butyloxycarbonyl): The Boc group [Fmoc-Orn(Boc)-OH] is also bulky but is a very common and well-understood protecting group.

  • Aloc (Allyloxycarbonyl): The Aloc group [Fmoc-Orn(Aloc)-OH] is smaller and can be removed orthogonally using a palladium catalyst.[12] However, its deprotection can cause side reactions like premature Fmoc removal.[13]

  • Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl): The Dde group [Fmoc-Orn(Dde)-OH] is another orthogonal protecting group removable with hydrazine, useful for on-resin cyclization or branching.[12]

Data & Performance Metrics

Table 1: Comparison of Coupling Reagents for Hindered Amino Acids
Reagent ClassExamplesRelative PotencyRacemization RiskKey Considerations
Carbodiimides DIC, DCC, EDCModerateModerate to HighRequires an additive (e.g., HOBt, Oxyma) to suppress racemization and N-acylurea formation.[5][8]
Phosphonium Salts PyBOP, PyAOPHighLowGenerally clean reactions; less risk of guanidinylation side reactions compared to uronium salts.
Uronium/Aminium Salts HBTU, TBTUHighLow to ModerateHBTU is a highly efficient and popular choice.[8][14]
Uronium/Aminium Salts (HOAt/Oxyma based) HATU, HCTU, COMUVery HighLowHATU is often the gold standard for difficult couplings. [8] COMU offers similar efficiency with a non-explosive leaving group.

Experimental Protocols

Protocol 1: High-Efficiency Coupling of this compound using HATU

This protocol outlines a procedure for coupling this compound to a resin-bound peptide where steric hindrance is anticipated.

Materials:

  • Peptide-resin (N-terminally deprotected)

  • This compound (3-5 equivalents)

  • HATU (2.9-4.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (6-10 equivalents)

  • Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Washing Solvents: DMF, Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel. Ensure the previous Fmoc-deprotection step was complete.

  • Amino Acid Activation: In a separate vial, dissolve this compound and HATU in DMF. Add the base (DIPEA or NMM) to the mixture.

  • Pre-activation: Gently agitate the activation mixture at room temperature for 1-5 minutes.[1][2]

  • Coupling Reaction: Immediately add the activated amino acid solution to the swollen peptide-resin.

  • Agitation: Agitate the reaction vessel at room temperature for 2-4 hours. For particularly difficult sequences, the reaction time can be extended.[15]

  • Monitoring: Remove a small sample of resin beads. Wash them thoroughly with DMF and methanol, then perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. A positive result (blue/purple beads) indicates incomplete coupling.[1]

  • Washing: If the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all soluble byproducts and excess reagents.

  • (Optional) Double Coupling: If the Kaiser test is positive, wash the resin with DMF (3 times) and repeat steps 2-7 with a fresh solution of activated amino acid.[1]

Visual Guides

Diagrams of Workflows and Relationships

G Troubleshooting Workflow for Low Coupling Yield start Low Yield or Incomplete Reaction check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents Problem Persists check_conditions Assess Reaction Conditions start->check_conditions Reagents OK sol_reagent Switch to Potent Reagent (e.g., HATU, COMU) check_reagents->sol_reagent Reagent is weak (e.g., DIC alone) sol_conditions Optimize Conditions: 1. Increase Temperature 2. Extend Time check_conditions->sol_conditions Conditions are mild sol_double Perform a Double Coupling check_conditions->sol_double Single coupling insufficient sol_solvent Improve Solubility (Use NMP, Sonicate) check_conditions->sol_solvent Poor solubility observed outcome Successful Coupling sol_reagent->outcome sol_conditions->outcome sol_double->outcome sol_solvent->outcome

Caption: Troubleshooting workflow for low coupling yield.

G Factors in Managing Steric Hindrance cluster_causes Primary Causes cluster_solutions Mitigating Strategies hindrance Steric Hindrance with this compound reagent Potent Coupling Reagents (HATU) hindrance->reagent conditions Optimized Conditions (Temp, Time) hindrance->conditions solvent Disruptive Solvents (NMP) hindrance->solvent technique Double Coupling hindrance->technique z_group Bulky Z-Group z_group->hindrance peptide_chain Peptide Aggregation peptide_chain->hindrance

Caption: Key factors in managing steric hindrance.

References

Technical Support Center: H-DL-Orn(Z)-OH Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for H-DL-Orn(Z)-OH coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide targeted guidance on optimizing the incorporation of this Z-protected ornithine derivative into peptide sequences. Below you will find a troubleshooting guide, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate challenges related to temperature and other critical parameters.

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of this compound, with a focus on the impact of reaction temperature.

IssuePotential Cause(s)Recommended Solution(s)
Low Coupling Yield Incomplete Activation: Insufficient reactivity of the coupling reagent for the sterically hindered Z-protected ornithine. Low Temperature: Reaction kinetics may be too slow at 0°C or below. Peptide Aggregation: The growing peptide chain may aggregate on the solid support, hindering access to the reactive terminus.Optimize Coupling Reagent: Switch to a more potent coupling agent such as HATU or HBTU. Increase Temperature: Gradually increase the reaction temperature from 0°C to room temperature (20-25°C). In cases of severe aggregation, a further increase to 30-40°C may be beneficial, but must be carefully monitored for side reactions.[1] Solvent Optimization: Add structure-disrupting co-solvents like DMSO or NMP to the primary solvent (e.g., DMF).
High Levels of Side Products (e.g., Racemization) Elevated Temperature: Higher temperatures can significantly increase the rate of racemization, especially with carbodiimide-based coupling reagents.[1] Strong Base: The choice and amount of base can promote epimerization.Control Temperature: Perform the coupling reaction at 0°C, particularly when using carbodiimide reagents like DIC.[1] For onium salt reagents, starting at 0°C and allowing the reaction to slowly warm to room temperature can be an effective strategy. Base Selection: Use a weaker or more sterically hindered base, such as N-methylmorpholine (NMM) or 2,4,6-trimethylpyridine (TMP), in place of DIPEA.[1]
Formation of N-Acylurea Carbodiimide-Mediated Coupling: This is a common side reaction with reagents like DIC or DCC, where the activated amino acid rearranges. Elevated Temperature: The formation of N-acylurea is often exacerbated at higher temperatures.Low Temperature: Conduct the coupling at 0°C or below to minimize this side reaction. Use of Additives: Always include an additive such as HOBt or OxymaPure when using carbodiimide coupling reagents.

Frequently Asked Questions (FAQs)

Q1: What is the optimal starting temperature for an this compound coupling reaction?

A1: For carbodiimide-mediated couplings (e.g., DIC/Oxyma), it is highly recommended to start the reaction at 0°C to minimize the risk of racemization and other side reactions.[1] For couplings using onium salt reagents (e.g., HATU, HBTU), a starting temperature of 0°C followed by a gradual warming to room temperature (20-25°C) is a robust approach.

Q2: Can I increase the temperature to speed up a slow this compound coupling reaction?

A2: Yes, a moderate increase in temperature (e.g., to 30-40°C) can improve the kinetics of a sluggish coupling reaction, particularly if peptide aggregation is suspected.[1] However, this should be done with caution as it significantly increases the risk of racemization. It is advisable to first try alternative solutions such as using a more powerful coupling reagent or performing a double coupling.

Q3: How does the choice of coupling reagent influence the optimal temperature?

A3: Carbodiimide reagents like DIC are more prone to causing racemization at elevated temperatures. Therefore, low temperatures (0°C) are crucial. Onium salt reagents such as HATU and HBTU are generally more reactive and can often be used effectively at room temperature, although starting at 0°C is still a good practice to ensure the highest purity of the final peptide.

Q4: What are the visual indicators of a successful coupling reaction?

A4: A successful coupling reaction is typically monitored by a colorimetric test, such as the Kaiser test (ninhydrin test). A negative Kaiser test (the beads remain colorless or yellowish) indicates that all free primary amines on the resin have reacted, signifying a complete coupling.

Impact of Temperature on Coupling Efficiency: An Illustrative Overview

The following table provides an illustrative summary of the expected impact of temperature on the coupling of this compound, based on general principles of peptide synthesis. Note: Actual results may vary depending on the specific peptide sequence, coupling reagent, and other reaction conditions.

Temperature (°C)Expected YieldExpected PurityPredominant Side Reactions
0Moderate to HighHighMinimal
25 (Room Temp)HighModerate to HighIncreased risk of racemization
40HighLow to ModerateSignificant racemization, potential for N-acylurea formation

Detailed Experimental Protocols

Protocol 1: High-Purity Coupling using DIC/OxymaPure at 0°C

This protocol is optimized for minimizing racemization and is recommended when the purity of the final peptide is of utmost importance.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Neutralization: Neutralize the resin with 5% DIPEA in DMF for 5 minutes, followed by thorough washing with DMF.

  • Coupling Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents) and OxymaPure (3 equivalents) in DMF.

  • Activation and Coupling: Add the amino acid/additive solution to the resin, followed by the addition of DIC (3 equivalents).

  • Reaction: Shake the reaction mixture at 0°C for 4-6 hours.

  • Monitoring and Washing: Monitor the reaction progress with a Kaiser test. Once complete (negative test), wash the resin with DMF (3x) and DCM (3x).

Protocol 2: Efficient Coupling using HATU at Room Temperature

This protocol is suitable for routine couplings where a balance between reaction speed and purity is desired.

  • Resin Preparation and Deprotection: Follow steps 1-4 from Protocol 1.

  • Pre-activation: In a separate vessel, dissolve this compound (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow the mixture to pre-activate for 5 minutes.

  • Coupling: Add the pre-activated amino acid solution to the resin.

  • Reaction: Shake the reaction vessel at room temperature (20-25°C) for 2-4 hours.

  • Monitoring and Washing: Monitor the reaction with a Kaiser test. Upon completion, wash the resin with DMF (3x) and DCM (3x).

Visualizations

TroubleshootingWorkflow start Start: Low Coupling Yield or Impure Product check_temp Is the reaction temperature > 0°C? start->check_temp lower_temp Action: Lower temperature to 0°C check_temp->lower_temp Yes check_reagent Is a carbodiimide reagent (e.g., DIC) being used? check_temp->check_reagent No lower_temp->check_reagent end_success Result: Improved Yield and Purity lower_temp->end_success use_onium Action: Switch to an onium salt reagent (e.g., HATU) check_reagent->use_onium Yes check_aggregation Are there signs of peptide aggregation? check_reagent->check_aggregation No use_onium->check_aggregation use_onium->end_success add_cosolvent Action: Add DMSO or NMP as a co-solvent check_aggregation->add_cosolvent Yes double_coupling Action: Perform a double coupling check_aggregation->double_coupling No add_cosolvent->double_coupling add_cosolvent->end_success double_coupling->end_success end_fail Issue Persists: Contact Advanced Technical Support double_coupling->end_fail ExperimentalWorkflow cluster_resin_prep Resin Preparation cluster_coupling Coupling Reaction cluster_monitoring Monitoring & Next Cycle resin_swell Swell Resin in DMF fmoc_deprotect Fmoc-Deprotection (20% Piperidine/DMF) resin_swell->fmoc_deprotect wash1 Wash (DMF/DCM) fmoc_deprotect->wash1 pre_activation Pre-activate this compound with Coupling Reagent wash1->pre_activation add_to_resin Add to Resin pre_activation->add_to_resin react React at Controlled Temperature add_to_resin->react kaiser_test Kaiser Test react->kaiser_test wash2 Wash (DMF/DCM) kaiser_test->wash2 Negative cluster_coupling cluster_coupling kaiser_test->cluster_coupling Positive next_cycle Proceed to Next Cycle wash2->next_cycle

References

Technical Support Center: Use of Additives like HOBt to Reduce Orn(Z) Racemization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the racemization of Z-protected Ornithine (Orn(Z)) during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is Orn(Z) racemization and why is it a concern in peptide synthesis?

A1: Orn(Z) racemization is the undesirable conversion of the L-Orn(Z) enantiomer into its D-counterpart during the peptide coupling step. The biological activity of a peptide is critically dependent on its precise three-dimensional structure, which is dictated by the sequence of L-amino acids. The incorporation of D-Orn(Z) can lead to peptides with reduced or no biological activity and can introduce significant challenges in purification due to the formation of diastereomeric impurities.

Q2: What is the primary mechanism of Orn(Z) racemization during peptide coupling?

A2: The primary mechanism for racemization of N-protected amino acids like Fmoc-Orn(Z)-OH involves the formation of a 5(4H)-oxazolone intermediate.[1] This occurs when the carboxyl group of the amino acid is activated by a coupling reagent. The activated intermediate can cyclize to form the planar oxazolone. The α-proton of this oxazolone is acidic and can be abstracted by a base in the reaction mixture, leading to a loss of stereochemical integrity. Subsequent attack by the amine component on this achiral intermediate can result in both the desired L-L peptide and the undesired D-L diastereomer.[1]

Q3: How does HOBt help in reducing Orn(Z) racemization?

A3: 1-Hydroxybenzotriazole (HOBt) is a crucial additive that minimizes racemization by altering the reaction pathway.[2] When used with a carbodiimide coupling reagent (e.g., DCC, DIC), HOBt reacts with the activated amino acid to form an HOBt-active ester.[3] This active ester is more stable and less prone to forming the problematic oxazolone intermediate compared to the O-acylisourea intermediate formed with carbodiimides alone.[3] The HOBt-ester is still sufficiently reactive to couple efficiently with the incoming amine, thus preserving the stereochemical integrity of the Orn(Z) residue.[2][3]

Q4: Are there more effective alternatives to HOBt for suppressing Orn(Z) racemization?

A4: Yes, several alternatives to HOBt have been developed and may offer superior performance in certain situations. These include:

  • HOAt (1-Hydroxy-7-azabenzotriazole): HOAt is generally more effective than HOBt in suppressing racemization, especially for challenging couplings.[1] The nitrogen atom in the 7-position makes HOAt more acidic, leading to a more reactive active ester and faster coupling rates, which minimizes the time the activated amino acid is susceptible to racemization.[1]

  • OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): OxymaPure is a non-explosive alternative to HOBt and HOAt that provides high coupling efficiency with low racemization.[4] It has a pKa similar to HOBt and is compatible with standard carbodiimide coupling protocols.[4]

  • 6-Cl-HOBt (6-Chloro-1-hydroxybenzotriazole): This chlorinated analog of HOBt is more acidic and can lead to higher reaction rates and improved outcomes in the synthesis of difficult peptides.[5]

Troubleshooting Guide: Orn(Z) Racemization

This guide addresses specific issues you might encounter during the coupling of Orn(Z) and provides actionable solutions.

Problem 1: Significant D-Orn(Z) impurity detected in the final peptide.

Possible Cause Recommended Solution Rationale
Inappropriate Coupling Reagent Use a carbodiimide (e.g., DIC) in combination with an additive like HOBt, HOAt, or OxymaPure.[6][7]Carbodiimides, when used with these additives, form active esters that are less prone to racemization than the intermediates formed by some other activators.[3]
Strong Base Use a weaker or sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine instead of a stronger base like diisopropylethylamine (DIEA).[7]Stronger bases can more readily abstract the α-proton from the activated amino acid, which is a key step in the racemization pathway.[7]
High Coupling Temperature Perform the coupling reaction at room temperature or consider lowering it to 0°C.[7]Higher temperatures provide the energy to overcome the activation barrier for racemization, thereby increasing its rate.
Prolonged Pre-activation Time Minimize the pre-activation time of the Fmoc-Orn(Z)-OH with the coupling reagent before adding it to the resin. An in-situ activation protocol is often preferred.[8]Extended pre-activation times increase the opportunity for the formation of the oxazolone intermediate, which leads to racemization.[8]

Problem 2: Low coupling efficiency when using HOBt with Orn(Z).

Possible Cause Recommended Solution Rationale
Steric Hindrance Consider switching to a more reactive coupling reagent system, such as HBTU/HOBt or HATU/HOAt.While effective at suppressing racemization, the HOBt-ester may not be reactive enough for sterically hindered couplings. Uronium/aminium salt-based reagents can increase coupling efficiency.
Aggregation of the Peptide Chain Switch to a more polar solvent like NMP or add a small amount of DMSO to the DMF. Sonication during coupling can also be beneficial.[5]Aggregation of the growing peptide chain on the resin can hinder the accessibility of the N-terminal amine, leading to incomplete coupling.
Insufficient Reagent Equivalents Increase the equivalents of the Fmoc-Orn(Z)-OH, coupling reagent, and additive used. A common starting point is 3-5 equivalents of each relative to the resin loading.[9]Ensuring a sufficient excess of reagents can help drive the coupling reaction to completion.

Quantitative Data

Table 1: Comparison of Racemization Levels with Different Additives in Solid-Phase Peptide Synthesis

Coupling AdditiveCoupling Reagent% D-Isomer Formation (Illustrative)
HOBtDIC5.1%
HOAtDIC1.9%
OxymaPureDIC3.0%

Data adapted from studies on racemization-prone amino acids and should be considered illustrative for Orn(Z).[10]

Experimental Protocols

Protocol 1: Standard DIC/HOBt Coupling for Fmoc-Orn(Z)-OH

This protocol outlines a standard procedure for coupling Fmoc-Orn(Z)-OH using DIC and HOBt to minimize racemization.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Orn(Z)-OH (3 equivalents)

  • HOBt (3 equivalents)

  • DIC (3 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Deprotection solution (e.g., 20% piperidine in DMF)

Methodology:

  • Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Orn(Z)-OH and HOBt in DMF.

  • Coupling: Add the DIC to the amino acid/HOBt solution and immediately add this mixture to the swollen resin.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress using a ninhydrin (Kaiser) test.[9]

  • Washing: Once the reaction is complete (negative ninhydrin test), wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Deprotection: Proceed with the Fmoc deprotection of the newly added Orn(Z) residue.

Protocol 2: Chiral HPLC Analysis of Ornithine Racemization

This protocol provides a general method for determining the extent of ornithine racemization in a synthetic peptide.

Methodology:

  • Peptide Hydrolysis: Hydrolyze a sample of the crude peptide using 6N HCl at 110°C for 24 hours.

  • Derivatization: Derivatize the resulting amino acid mixture with a chiral derivatizing agent (e.g., Marfey's reagent, o-phthaldialdehyde/N-acetyl-L-cysteine).

  • HPLC Analysis: Analyze the derivatized amino acids by reverse-phase HPLC using a standard C18 column.

  • Quantification: The L- and D-ornithine derivatives will have different retention times, allowing for their quantification by integrating the respective peak areas.

Visualizations

Racemization_Mechanism cluster_activation Activation cluster_racemization_pathway Racemization Pathway cluster_hobT_pathway HOBt Pathway (Suppression) Amino_Acid Fmoc-Orn(Z)-OH Activated_Intermediate O-Acylisourea Intermediate Amino_Acid->Activated_Intermediate + Coupling Reagent Coupling_Reagent Carbodiimide (e.g., DIC) Oxazolone 5(4H)-Oxazolone (Planar) Activated_Intermediate->Oxazolone Cyclization HOBt_Ester HOBt-Active Ester Activated_Intermediate->HOBt_Ester + HOBt Achiral_Intermediate Achiral Intermediate Oxazolone->Achiral_Intermediate + Base - H+ D_Peptide D-Orn(Z) Peptide (Racemized Product) Achiral_Intermediate->D_Peptide + Incoming Amine HOBt HOBt L_Peptide L-Orn(Z) Peptide (Desired Product) HOBt_Ester->L_Peptide + Incoming Amine

Figure 1: Mechanism of Orn(Z) racemization and its suppression by HOBt.

Experimental_Workflow cluster_spps_cycle SPPS Cycle for Orn(Z) Coupling Start Start with N-terminal deprotected peptide-resin Coupling Couple Fmoc-Orn(Z)-OH using DIC/HOBt in DMF Start->Coupling Wash_1 Wash with DMF and DCM Coupling->Wash_1 Ninhydrin_Test Ninhydrin Test Wash_1->Ninhydrin_Test Ninhydrin_Test->Coupling Positive (Recouple) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Ninhydrin_Test->Deprotection Negative Wash_2 Wash with DMF and DCM Deprotection->Wash_2 End Ready for next amino acid coupling Wash_2->End

Figure 2: Experimental workflow for a single coupling cycle of Fmoc-Orn(Z)-OH.

References

Validation & Comparative

A Comparative Guide to the HPLC Analysis of Peptides Containing H-DL-Orn(Z)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and analysis, the accurate characterization of peptides containing non-standard amino acids is of paramount importance. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for peptides incorporating the racemic, protected amino acid H-DL-Orn(Z)-OH (Nδ-benzyloxycarbonyl-DL-ornithine). The incorporation of a racemic mixture (D- and L-isomers) into a peptide sequence results in the formation of diastereomers, which can exhibit different biological activities and physicochemical properties. Therefore, their separation and quantification are critical for quality control and structure-activity relationship (SAR) studies.

This guide compares the performance of two primary HPLC approaches for the analysis of such peptides: standard Reversed-Phase HPLC (RP-HPLC) on an achiral stationary phase and Chiral HPLC on a specialized chiral stationary phase.

The Analytical Challenge

Peptides containing this compound present a unique analytical challenge. The presence of the bulky and hydrophobic benzyloxycarbonyl (Z) protecting group significantly influences the peptide's retention behavior in RP-HPLC. More importantly, the synthesis will produce a mixture of diastereomeric peptides: one containing the L-Orn(Z) residue and the other containing the D-Orn(Z) residue. While these diastereomers have the same mass, their different three-dimensional structures can lead to variations in their interaction with the HPLC stationary phase, often allowing for separation even on achiral columns.[1] However, for baseline resolution and accurate quantification, a dedicated chiral separation method may be necessary.

Comparative Performance of HPLC Methods

The choice between a standard C18 column and a chiral column depends on the specific requirements of the analysis, such as the need for baseline resolution of diastereomers, method development time, and cost.

Reversed-Phase HPLC (Achiral Separation)

Standard RP-HPLC with a C18 column is a widely used technique for peptide analysis and can often separate diastereomers due to their different overall hydrophobicity and conformation.[2] The separation is influenced by factors such as the position of the D-amino acid in the peptide sequence and the nature of the adjacent amino acids.

Chiral HPLC

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two diastereomers, leading to their separation. This method is generally more specific for separating stereoisomers and can provide better resolution than achiral methods. Several types of chiral columns are available, including those based on macrocyclic glycopeptides (e.g., teicoplanin-based) which have shown success in resolving underivatized amino acid enantiomers and diastereomeric peptides.[3][4]

Data Presentation: A Comparative Overview

To illustrate the potential differences in performance between the two methods, the following table summarizes hypothetical but representative data for the analysis of a model peptide, Ac-Ala-Ala-[DL-Orn(Z)]-Ala-Ala-NH2, on a standard C18 column versus a chiral column.

ParameterReversed-Phase HPLC (C18 Column)Chiral HPLC (Teicoplanin-based Column)
Retention Time (min)
Diastereomer 1 (L-Orn)22.518.2
Diastereomer 2 (D-Orn)23.120.5
Resolution (Rs) 1.22.5
Peak Asymmetry (As) 1.11.0
Theoretical Plates (N) 1500018000

This data is illustrative and intended for comparative purposes.

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting these analytical techniques. Below are representative protocols for both RP-HPLC and Chiral HPLC analysis.

Protocol 1: Reversed-Phase HPLC (Achiral) Analysis

This protocol outlines a general method for the separation of diastereomeric peptides on a standard C18 column.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, UV detector, and data acquisition software.

Materials:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Sample Preparation: The peptide is dissolved in Mobile Phase A at a concentration of approximately 1 mg/mL.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 65% B (linear gradient)

    • 35-40 min: 65% to 95% B (linear gradient)

    • 40-45 min: 95% B (isocratic)

    • 45-50 min: 95% to 5% B (linear gradient)

    • 50-55 min: 5% B (isocratic - re-equilibration)

Protocol 2: Chiral HPLC Analysis

This protocol describes a method for the baseline separation of diastereomeric peptides using a chiral stationary phase.

Instrumentation:

  • HPLC system as described in Protocol 1.

Materials:

  • Column: Chiral stationary phase column (e.g., Teicoplanin-based, 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 10 mM Ammonium acetate in HPLC-grade water, pH adjusted to 6.0 with acetic acid.

  • Mobile Phase B: Acetonitrile.

  • Sample Preparation: The peptide is dissolved in a 50:50 mixture of Mobile Phase A and B at a concentration of approximately 1 mg/mL.

Chromatographic Conditions:

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0-10 min: 20% B

    • 10-40 min: 20% to 50% B (linear gradient)

    • 40-45 min: 50% to 80% B (linear gradient)

    • 45-50 min: 80% B (isocratic)

    • 50-55 min: 80% to 20% B (linear gradient)

    • 55-60 min: 20% B (isocratic - re-equilibration)

Mandatory Visualizations

To further clarify the experimental workflows and logical relationships, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sp1 Dissolve Peptide in Mobile Phase A (1 mg/mL) sp2 Filter through 0.22 µm syringe filter sp1->sp2 ha1 Inject Sample onto HPLC Column sp2->ha1 ha2 Gradient Elution ha1->ha2 ha3 UV Detection at 220 nm ha2->ha3 da1 Integrate Peak Areas ha3->da1 da2 Calculate Resolution and Purity da1->da2

Caption: General experimental workflow for HPLC analysis of peptides.

column_comparison cluster_rp_hplc Reversed-Phase HPLC cluster_chiral_hplc Chiral HPLC start Peptide with This compound rp_col C18 Column (Achiral) start->rp_col chiral_col Chiral Column (e.g., Teicoplanin) start->chiral_col rp_result Partial or Complete Diastereomer Separation rp_col->rp_result chiral_result Baseline Diastereomer Separation chiral_col->chiral_result

Caption: Comparison of HPLC column choices for diastereomer separation.

References

Mass Spectrometry Showdown: Unmasking Side Products in Z-Protected Ornithine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and the development of novel therapeutics, ensuring the purity of protected amino acids is paramount. Nδ-Z-L-ornithine (Orn(Z)), a key building block, is susceptible to the formation of side products during synthesis and handling, which can compromise the integrity of the final peptide. This guide provides a comparative analysis of mass spectrometry techniques for the identification and quantification of Orn(Z) side products, supported by experimental data and detailed methodologies.

The Prime Suspect: Intramolecular Cyclization

The primary side product of Orn(Z) is its corresponding δ-lactam. This occurs through an intramolecular cyclization where the α-amino group attacks the activated carboxyl group, forming a stable six-membered ring. This transformation is not only a potential impurity in Orn(Z) starting material but also a known fragmentation pathway in mass spectrometry, often referred to as the "ornithine effect". The presence of this lactam can lead to undesired modifications in the final peptide product and complicates purification and analysis.

Comparative Analysis of Mass Spectrometry Techniques

The choice of ionization source and mass analyzer is critical for the effective analysis of Orn(Z) and its side products. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most common ionization techniques for LC-MS analysis of amino acids and their derivatives.

Ionization Source Comparison: ESI vs. APCI

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Principle Soft ionization technique that generates ions from solution.Gas-phase ionization technique that is more energetic than ESI.
Analyte Polarity Ideal for polar and thermally labile compounds like amino acids.[1]Suitable for less polar to non-polar compounds.[1]
Molecular Weight Well-suited for a wide range of molecular weights, including large biomolecules.[1]Generally better for lower molecular weight compounds.[1]
Multiple Charging Readily forms multiply charged ions, which can be advantageous for high-mass compounds.[1]Primarily produces singly charged ions.[1]
Matrix Effects Can be susceptible to ion suppression from salts and other matrix components.Generally less affected by salts compared to ESI.[2]

For the analysis of Orn(Z) and its lactam, ESI is generally the preferred ionization technique due to the polar nature of these compounds.

Mass Analyzer Performance Comparison

The choice of mass analyzer impacts the resolution, mass accuracy, sensitivity, and speed of the analysis.

Mass AnalyzerResolutionMass AccuracySensitivityKey Advantages for Orn(Z) Analysis
Quadrupole Low to MediumModerateGoodExcellent for quantitative analysis in selected reaction monitoring (SRM) mode.
Ion Trap MediumModerateExcellentCapable of MSn fragmentation for detailed structural elucidation.
Time-of-Flight (TOF) HighExcellentGoodHigh mass accuracy allows for confident identification of unknown impurities.
Orbitrap/FTICR Very HighExcellentExcellentUnsurpassed resolution and mass accuracy, ideal for complex mixture analysis and definitive structural confirmation.[3]

For a comprehensive analysis of Orn(Z) side products, a hybrid instrument such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap-based mass spectrometer offers the best combination of high-resolution, accurate mass measurements for identification, and the capability for sensitive quantification.

Experimental Protocols

A robust LC-MS/MS method is crucial for the separation and detection of Orn(Z) from its lactam side product and other potential impurities.

Sample Preparation
  • Standard Preparation: Prepare a stock solution of Nδ-Z-L-ornithine in a suitable solvent such as a mixture of acetonitrile and water.

  • Sample Dilution: Dilute the stock solution to a working concentration (e.g., 10 µg/mL) with the initial mobile phase.

Liquid Chromatography Method
  • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for the separation of polar compounds like Orn(Z) and its lactam.[4][5] A C18 column can also be used.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a high percentage of organic solvent (e.g., 95% B) and gradually decrease to elute the polar analytes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 30 - 40 °C.

Mass Spectrometry Method
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Analyzer Mode: Full scan for initial screening and identification of impurities. For quantification, Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) can be used.

  • Collision Energy: Optimize collision energy to achieve characteristic fragmentation of Orn(Z) and its potential side products. The loss of the Z-group and the formation of the lactam are key fragmentation pathways to monitor.

Visualizing the Workflow

experimental_workflow LC-MS Analysis Workflow for Orn(Z) Side Products cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis OrnZ_sample Orn(Z) Sample Dilution Dilution in Mobile Phase OrnZ_sample->Dilution Injection Injection Dilution->Injection Prepared Sample HILIC_Column HILIC Column Separation Injection->HILIC_Column ESI Electrospray Ionization (ESI+) HILIC_Column->ESI Eluted Analytes Mass_Analyzer High-Resolution Mass Analyzer (e.g., Q-TOF, Orbitrap) ESI->Mass_Analyzer Detector Detection Mass_Analyzer->Detector Full_Scan Full Scan Analysis for Impurity Identification Detector->Full_Scan Mass Spectra MSMS MS/MS Fragmentation for Structural Confirmation Full_Scan->MSMS Quantification Quantification of Orn(Z) and Side Products MSMS->Quantification

Caption: Experimental workflow for the analysis of Orn(Z) side products.

Logical Pathway for Side Product Identification

logical_pathway Identification Pathway for Orn(Z) Side Products start Analyze Orn(Z) Sample by LC-MS find_peaks Detect Peaks in Chromatogram start->find_peaks main_peak Identify Main Peak as Orn(Z) (m/z = 267.13 for [M+H]+) find_peaks->main_peak Major Peak other_peaks Investigate Other Peaks find_peaks->other_peaks Minor Peaks check_mass Check m/z of Other Peaks other_peaks->check_mass lactam_mass m/z = 249.12 for Lactam [M+H]+ (Loss of H2O) check_mass->lactam_mass Expected Mass other_impurities Other Potential Impurities (e.g., dimers, synthesis precursors) check_mass->other_impurities Unexpected Mass msms_analysis Perform MS/MS Analysis lactam_mass->msms_analysis other_impurities->msms_analysis confirm_structure Confirm Structure via Fragmentation Pattern msms_analysis->confirm_structure quantify Quantify Impurities confirm_structure->quantify

Caption: Logical pathway for identifying Orn(Z) side products.

By employing a systematic approach with high-resolution mass spectrometry, researchers can confidently identify and quantify side products of Nδ-Z-L-ornithine, ensuring the quality and reliability of their synthetic peptides and downstream applications.

References

A Head-to-Head Comparison of H-DL-Orn(Z)-OH and Fmoc-Orn(Boc)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of appropriately protected amino acid derivatives is paramount to achieving high yields and purity. This guide provides an objective comparison of two ornithine derivatives, H-DL-Orn(Z)-OH and Fmoc-Orn(Boc)-OH, evaluating their respective efficiencies and practicalities in SPPS workflows. While Fmoc-Orn(Boc)-OH is a staple in modern Fmoc-based SPPS, this compound presents a unique set of characteristics that align with different synthetic strategies, albeit with notable challenges.

At a Glance: Key Differences and Strategic Implications

The fundamental distinction between these two building blocks lies in their protecting group strategies, which dictate their compatibility with different SPPS methodologies. Fmoc-Orn(Boc)-OH is designed for the widely adopted Fmoc/tBu strategy, characterized by its orthogonal protection scheme where the α-amino Fmoc group is removed by a base (e.g., piperidine), and the side-chain Boc group is cleaved by a mild acid (e.g., TFA).

Conversely, this compound, with its benzyloxycarbonyl (Z) protected side-chain, is more traditionally associated with Boc-based SPPS. The Z group's stability to mild acids necessitates harsher cleavage conditions, such as strong acids or catalytic hydrogenation, for its removal.[1] A critical feature of this compound is its free α-amino group and its racemic (DL) nature, which presents significant hurdles for its direct application in stepwise SPPS compared to the enantiomerically pure and α-amino protected Fmoc-Orn(Boc)-OH.

Quantitative Performance Comparison

Direct comparative experimental data for this compound in a standard SPPS workflow is scarce due to its non-standard nature (racemic and α-amino free). The following table summarizes the expected performance based on the known characteristics of the protecting groups and SPPS strategies.

ParameterFmoc-Orn(Boc)-OHThis compoundRationale
SPPS Strategy Fmoc/tBuPrimarily Boc/Bzl (hypothetical)Fmoc-Orn(Boc)-OH is designed for orthogonal Fmoc chemistry.[2] this compound's Z-group is compatible with Boc-SPPS cleavage conditions.[3]
Stereochemical Purity High (uses L-enantiomer)Low (racemic DL mixture)The use of a racemic mixture will result in diastereomeric peptides, which are difficult to separate.
Expected Coupling Yield High (>99%)Moderate to LowFmoc-amino acids are highly optimized for SPPS.[4] The free α-amino group of this compound would require an in-situ protection step or lead to side reactions.
Deprotection Conditions α-amino: 20% Piperidine in DMFSide-chain: TFA-based cocktailα-amino: TFA (for Boc-SPPS)Side-chain: Strong acid (e.g., HF) or HydrogenolysisFmoc is base-labile, while Boc is acid-labile.[5] The Z-group requires harsh conditions for removal.[1]
Potential Side Reactions Aspartimide formation, diketopiperazine formationLactam formation, racemization, side-chain alkylationOrnithine is prone to lactam formation if the side chain is deprotected prematurely.[6][7] The use of a racemic mixture inherently leads to a mix of stereoisomers.
Overall Efficiency HighLowThe combination of racemic nature, lack of α-amino protection, and harsh deprotection for the Z-group significantly reduces the overall efficiency for this compound in standard SPPS.

Experimental Protocols

Detailed methodologies for the incorporation of these ornithine derivatives are presented below. The protocol for this compound is a hypothetical adaptation for a Boc-SPPS workflow, as it is not a standard reagent for automated synthesis.

Protocol 1: Incorporation of Fmoc-Orn(Boc)-OH in Fmoc-SPPS

This protocol outlines the standard steps for coupling Fmoc-Orn(Boc)-OH onto a solid support with a free amino group.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin, 100 mg, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.[8] Drain the solvent.

  • Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the swollen resin. Agitate for an initial 3 minutes, drain, and add a fresh 20% piperidine solution for another 10-15 minutes to ensure complete Fmoc removal.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

  • Coupling:

    • In a separate vial, dissolve Fmoc-Orn(Boc)-OH (3-5 equivalents), a coupling reagent such as HATU (2.9-4.5 equivalents), and a hindered base like diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.[8]

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-4 hours at room temperature. Monitor the coupling reaction for completion using a qualitative test like the Kaiser test.[9]

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Hypothetical Incorporation of this compound in Boc-SPPS

This protocol assumes the initial coupling of this compound to the resin, followed by standard Boc-SPPS cycles.

  • Resin Loading (First Amino Acid):

    • Swell chloromethylated resin (Merrifield resin) in DMF.[10]

    • Prepare the cesium salt of this compound by reacting it with cesium carbonate.

    • Add the dissolved cesium salt of this compound to the swollen resin and heat at 50°C for 12-24 hours.[10]

    • Wash the resin thoroughly with DMF, DMF/water, DMF, and dichloromethane (DCM).

  • α-Amino Protection (on-resin):

    • To the resin-bound this compound, add a solution of Boc-anhydride (Boc2O) and DIPEA in DMF to protect the free α-amino group.

    • Wash the resin with DMF and DCM.

  • Boc Deprotection:

    • Swell the peptide-resin with DCM.

    • Add 50% TFA in DCM for 5 minutes (pre-wash), drain, and add a fresh solution for an additional 20 minutes to remove the Boc group.[11]

    • Wash with DCM and isopropanol.

  • Neutralization: Neutralize the resin with a 10% solution of DIPEA in DMF.[12]

  • Coupling of Subsequent Amino Acids: Proceed with standard Boc-amino acid coupling protocols.

  • Final Cleavage and Z-Group Deprotection:

    • After synthesis completion, dry the peptide-resin.

    • For cleavage from the resin and removal of the Z-group, use a strong acid like anhydrous hydrogen fluoride (HF) at 0°C for 1-2 hours in a specialized apparatus.[10] Alternatively, catalytic hydrogenation (e.g., H2/Pd-C) could be employed, but this is not compatible with all peptide sequences.[5]

Visualizing the Workflow

The following diagrams illustrate the key differences in the synthetic pathways.

spss_workflow_comparison cluster_fmoc Fmoc-Orn(Boc)-OH Workflow cluster_boc This compound Workflow (Hypothetical Boc-SPPS) F_Start Resin-NH2 F_Deprotect Fmoc Deprotection (20% Piperidine/DMF) F_Start->F_Deprotect Start Cycle F_Wash1 DMF Wash F_Deprotect->F_Wash1 F_Couple Couple Fmoc-Orn(Boc)-OH (HATU/DIPEA) F_Wash1->F_Couple F_Wash2 DMF Wash F_Couple->F_Wash2 F_Next Next Cycle F_Wash2->F_Next F_Next->F_Deprotect Repeat F_Cleave Final Cleavage (TFA Cocktail) F_Next->F_Cleave Final Step F_Peptide Peptide-Orn-NH2 F_Cleave->F_Peptide B_Start Merrifield Resin B_Load Load this compound (Cesium Salt) B_Start->B_Load B_Protect α-Amino Protection (Boc2O) B_Load->B_Protect B_Deprotect Boc Deprotection (50% TFA/DCM) B_Protect->B_Deprotect Start Cycle B_Neutralize Neutralization (DIPEA) B_Deprotect->B_Neutralize B_Couple Couple Next Boc-AA B_Neutralize->B_Couple B_Couple->B_Deprotect Repeat B_Cleave Final Cleavage (Anhydrous HF) B_Couple->B_Cleave Final Step B_Peptide DL-Peptide Mixture B_Cleave->B_Peptide

Caption: Comparative workflows for SPPS using Fmoc-Orn(Boc)-OH and this compound.

Signaling Pathways of Protecting Group Removal

The orthogonality of the protecting groups is central to the efficiency of SPPS. The deprotection pathways for the groups involved are distinct chemical reactions.

deprotection_pathways cluster_fmoc_boc Fmoc-Orn(Boc)-OH Deprotection cluster_boc_z Boc-Orn(Z)-OH Deprotection Fmoc_Protected Resin-Peptide-NH-Fmoc Sidechain-NH-Boc Piperidine Piperidine (Base) Fmoc_Protected->Piperidine α-Amino Deprotection Alpha_Deprotected Resin-Peptide-NH2 Sidechain-NH-Boc Piperidine->Alpha_Deprotected TFA TFA (Acid) Fully_Deprotected Peptide-NH2 Sidechain-NH2 TFA->Fully_Deprotected Alpha_Deprotected->TFA Side-Chain Deprotection (Final Cleavage) Boc_Protected Resin-Peptide-NH-Boc Sidechain-NH-Z TFA_Boc TFA (Acid) Boc_Protected->TFA_Boc α-Amino Deprotection Alpha_Deprotected_Boc Resin-Peptide-NH2 Sidechain-NH-Z TFA_Boc->Alpha_Deprotected_Boc HF Anhydrous HF (Strong Acid) Fully_Deprotected_Boc Peptide-NH2 Sidechain-NH2 HF->Fully_Deprotected_Boc Alpha_Deprotected_Boc->HF Side-Chain Deprotection (Final Cleavage)

Caption: Deprotection pathways for Fmoc/Boc and hypothetical Boc/Z strategies.

Conclusion

In the context of modern solid-phase peptide synthesis, Fmoc-Orn(Boc)-OH is unequivocally the more efficient and practical choice for incorporating ornithine residues. Its compatibility with the mild and orthogonal Fmoc/tBu strategy ensures high yields, stereochemical purity, and simplifies the synthesis of complex peptides.[2]

This compound, while utilizing the historically significant Z-protecting group, presents multiple challenges that render it inefficient for standard SPPS. The racemic nature of the starting material leads to a complex mixture of peptide diastereomers, which are often difficult, if not impossible, to purify. The lack of an α-amino protecting group necessitates an additional on-resin protection step, and the harsh conditions required for Z-group removal are incompatible with many sensitive peptide sequences and modern SPPS resins.[1] Therefore, the use of this compound would be limited to very specific applications where a racemic peptide is desired and the synthetic strategy is adapted to handle the associated complexities. For the vast majority of research, development, and production applications, Fmoc-Orn(Boc)-OH remains the superior and recommended reagent.

References

A Comparative Guide to Protected Ornithine Derivatives in Peptide Synthesis: Spotlight on H-DL-Orn(Z)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis and drug discovery, the choice of protected amino acid building blocks is a critical determinant of synthetic success and the exploration of novel chemical space. Ornithine, a non-proteinogenic amino acid, is a versatile tool for creating structurally diverse peptides, including cyclic peptides, and for introducing sites for conjugation or labeling. The strategic selection of protecting groups for its side-chain δ-amino group is paramount for achieving desired synthetic outcomes.

This guide provides an objective comparison of H-DL-Orn(Z)-OH with other commonly used protected ornithine derivatives. We will delve into the advantages conferred by the benzyloxycarbonyl (Z) protecting group, the implications of using a racemic mixture (DL-form), and how these features compare to alternatives in the context of solid-phase peptide synthesis (SPPS).

At a Glance: Comparison of Ornithine Side-Chain Protecting Groups

The selection of a protecting group for the ornithine side chain is dictated by the overall synthetic strategy, primarily whether Fmoc- or Boc-based solid-phase peptide synthesis is employed. The key is orthogonality—the ability to selectively remove one type of protecting group without affecting others.[1]

Protecting GroupAbbreviationCommon SPPS ChemistryDeprotection ConditionsKey Advantages & Disadvantages
Benzyloxycarbonyl Z (or Cbz) Fmoc/Boc Catalytic Hydrogenation (H₂/Pd) or strong acid (HBr/AcOH, HF) Advantages: Stable to both mild acid and base, making it orthogonal to Fmoc deprotection. Urethane nature suppresses racemization during coupling.[2] Disadvantages: Deprotection via hydrogenation is not suitable for peptides containing other reducible groups (e.g., Cys). Acidic removal requires harsh conditions.
tert-ButoxycarbonylBocFmocStrong acid (e.g., Trifluoroacetic acid - TFA)Advantages: Stable to the basic conditions of Fmoc removal. Efficiently removed during final cleavage with TFA. Disadvantages: Not orthogonal in Boc-SPPS.
9-Fluorenyl-methyloxycarbonylFmocBocMild base (e.g., 20% Piperidine in DMF)Advantages: Provides an alternative orthogonal protection strategy in Boc chemistry. Disadvantages: Not suitable for standard Fmoc-SPPS due to simultaneous removal with the α-amino Fmoc group.
AllyloxycarbonylAlocFmoc/BocPd(0) catalyst (e.g., Pd(PPh₃)₄)Advantages: Fully orthogonal to both Fmoc and Boc strategies, allowing for selective on-resin deprotection. Disadvantages: Requires a specific palladium catalyst for removal, which can sometimes be challenging to completely remove from the final peptide.
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethylDdeFmoc/Boc2% Hydrazine in DMFAdvantages: Orthogonal to both Fmoc and Boc strategies. Disadvantages: Can be prone to migration to the α-amino group under certain conditions.
2-Chlorobenzyloxycarbonyl2-Cl-ZFmoc/BocStrong acid (e.g., HF)Advantages: More stable to acid than the Z group, preventing premature deprotection. Disadvantages: Requires very harsh acidic conditions for removal.

The Z-Protecting Group: A Classic Choice with Distinct Advantages

The benzyloxycarbonyl (Z) group is one of the foundational amine protecting groups in peptide chemistry.[3] Its enduring utility stems from a unique combination of stability and selective removal.

Key Advantages of the Z-Group for Ornithine Side-Chain Protection:

  • Orthogonality in Fmoc-SPPS: The Z-group is completely stable to the mild basic conditions (e.g., piperidine) used to remove the temporary α-amino Fmoc group during each cycle of peptide elongation. This orthogonality is essential for preventing unwanted side reactions at the ornithine side chain.[1][4]

  • Suppression of Racemization: As a urethane-type protecting group, the Z-group is known to effectively suppress racemization of the α-carbon during the activation and coupling steps of peptide synthesis.[2][5]

  • Mild Deprotection Option: Catalytic hydrogenation offers a mild and neutral pH method for deprotection, which is advantageous for peptides sensitive to strong acids or bases.[6]

The Role of the Racemic (DL) Form

The use of this compound, a racemic mixture of the D- and L-enantiomers, presents a strategic advantage in specific applications, particularly in early-stage drug discovery and screening.

  • Peptide Library Synthesis: Incorporating a racemic mixture at a specific position in a peptide sequence is a straightforward method to generate a library of diastereomers. This allows for the rapid exploration of the stereochemical requirements for biological activity.[][8] The resulting mixture of peptides can be screened for desired properties, and any "hits" can be subsequently synthesized as stereochemically pure compounds.

  • Probing Structure-Activity Relationships (SAR): The use of a DL-mixture can quickly provide insights into whether a specific stereochemistry at that position is critical for the peptide's function. If both diastereomers exhibit similar activity, it may indicate that the side chain's orientation is not a key driver of interaction with its biological target.

It is important to note that the use of a racemic amino acid will result in a mixture of diastereomeric peptides, which can complicate purification and characterization.[9][10] Therefore, this approach is most suitable for library generation and initial screening rather than the synthesis of a single, well-defined active pharmaceutical ingredient.

Experimental Protocols

The following are representative protocols for the use of a Z-protected ornithine derivative in Fmoc-based solid-phase peptide synthesis.

Protocol 1: Incorporation of Fmoc-AA-OH into a Peptide Chain on Solid Support

This protocol describes a typical manual SPPS cycle for adding an amino acid to a growing peptide chain anchored to a resin.

  • Resin Swelling: Swell the peptide-resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate the mixture for 5 minutes at room temperature.

    • Drain the solution.

    • Repeat the 20% piperidine treatment for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Coupling:

    • In a separate vessel, prepare the activation mixture:

      • Dissolve the next Fmoc-protected amino acid (e.g., Fmoc-Ala-OH) (3 equivalents relative to resin loading) in DMF.

      • Add a coupling agent such as HBTU (2.9 equivalents) and an additive like HOBt (3 equivalents).

      • Add a base such as N,N-diisopropylethylamine (DIEA) (6 equivalents).

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 x 1 min) and then dichloromethane (DCM) (3 x 1 min).

  • Confirmation of Coupling (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • Repeat the cycle for the subsequent amino acids in the peptide sequence.

Protocol 2: Deprotection of the Ornithine Side-Chain Z-Group via Catalytic Hydrogenation

This protocol is for the removal of the Z-group from the ornithine side chain after the peptide has been cleaved from the resin.

  • Peptide Cleavage and Precipitation: Cleave the peptide from the resin using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane). Precipitate the crude peptide in cold diethyl ether and lyophilize.

  • Preparation for Hydrogenation:

    • Dissolve the crude peptide containing the Orn(Z) residue in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or a mixture with water.

    • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 10-20 mol% relative to the peptide).

  • Hydrogenation:

    • Seal the reaction vessel and purge with hydrogen gas (H₂).

    • Maintain a positive pressure of H₂ (e.g., with a balloon) and stir the mixture vigorously at room temperature.

    • Alternatively, for transfer hydrogenation, add a hydrogen donor such as formic acid or 1,4-cyclohexadiene to the reaction mixture.[6][11][12]

  • Reaction Monitoring: Monitor the progress of the deprotection by a suitable analytical method such as HPLC or LC-MS until the starting material is consumed.

  • Catalyst Removal:

    • Once the reaction is complete, carefully purge the vessel with an inert gas (e.g., nitrogen or argon).

    • Filter the reaction mixture through a pad of Celite or a syringe filter to remove the Pd/C catalyst.

    • Wash the filter cake with the reaction solvent to ensure complete recovery of the peptide.

  • Final Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude deprotected peptide. The peptide can then be purified by preparative HPLC.

Visualizing the Workflow and Chemical Logic

Diagrams created using Graphviz help to illustrate the complex processes and relationships in peptide synthesis.

spsp_workflow cluster_cycle SPPS Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIEA) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Wash2->Deprotection Start Next Cycle Final_Cleavage Final Cleavage & Global Deprotection (TFA Cocktail) Wash2->Final_Cleavage After Final Cycle Start Start: Resin-Bound Peptide (Fmoc-Protected N-terminus) Start->Deprotection orthogonal_protection cluster_deprotection Deprotection Steps Peptide Fmoc-NH-...-Orn(...)-...-COOH-Resin Side-Chain Protection Z-group (Stable) Fmoc_Removal Fmoc Removal (Piperidine/DMF) Peptide:n->Fmoc_Removal N-terminus Deprotection Z_Removal Z-Group Removal (H₂/Pd or Strong Acid) Peptide:z->Z_Removal Side-Chain Deprotection (Post-Synthesis or On-Resin Modification) Fmoc_Removal->Peptide:n Allows Chain Elongation Fmoc_Removal->Peptide:z Z-group is stable Z_Removal->Peptide:n Fmoc group is already removed

References

A Researcher's Guide to Purity Assessment of Synthetic Peptides with Orn(Z)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is paramount for the reliability and reproducibility of experimental results and the safety of therapeutic candidates. This guide provides an objective comparison of key analytical techniques for assessing the purity of synthetic peptides, with a special focus on those containing the modified amino acid Ornithine with a benzyloxycarbonyl (Z) protecting group on its side chain (Orn(Z)). The presence of the bulky and hydrophobic Orn(Z) residue introduces specific challenges and considerations in purity analysis. This guide presents supporting experimental data, detailed methodologies, and visual workflows to aid in the selection and optimization of purity assessment strategies.

The Critical Role of Purity in Peptides Containing Orn(Z)

The Orn(Z) modification is often incorporated into synthetic peptides to prevent unwanted side reactions at the ornithine side chain during synthesis. However, incomplete removal of the Z-group or side reactions during its cleavage can lead to a heterogeneous mixture of the final product. These impurities can include:

  • Deletion sequences: Peptides missing one or more amino acid residues.

  • Truncated sequences: Peptides that are shorter than the target sequence.

  • Peptides with incomplete deprotection: Peptides where the Z-group on the ornithine side chain has not been removed.

  • Side-products from the cleavage/deprotection process: Modified peptides resulting from reactions with scavengers or other reagents used during the final cleavage step.

These impurities can significantly impact the peptide's biological activity, solubility, and immunogenicity, making their detection and quantification essential.

Comparison of Key Analytical Techniques

The selection of an appropriate analytical technique for purity assessment depends on a variety of factors, including the specific properties of the peptide, the desired level of resolution, and the available instrumentation. The following table summarizes and compares the most common methods for the purity analysis of synthetic peptides, with special considerations for those containing Orn(Z).

Technique Principle of Separation/Detection Typical Purity (%) Resolution Sensitivity Key Advantages for Orn(Z) Peptides Limitations for Orn(Z) Peptides
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Partitioning based on hydrophobicity.>95%HighHighExcellent for separating the hydrophobic Orn(Z)-containing peptide from less hydrophobic impurities.The bulky Z-group can lead to peak broadening. Co-elution with structurally similar impurities is possible.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass identification of MS.>98%Very HighVery HighProvides both purity data and molecular weight confirmation, crucial for identifying incomplete deprotection of the Z-group.In-source fragmentation of the labile Z-group can complicate spectral interpretation.
Capillary Electrophoresis (CE) Separation based on charge-to-size ratio.>98%Very HighHighOrthogonal separation mechanism to HPLC, useful for resolving impurities that co-elute in RP-HPLC.Lower loading capacity compared to HPLC. Sensitivity can be affected by the peptide's charge.
Amino Acid Analysis (AAA) Quantifies the constituent amino acids after complete hydrolysis of the peptide.N/A (determines net peptide content)N/AHighConsidered the "gold standard" for determining the net peptide content, which is the actual amount of peptide in a lyophilized powder.[1]Does not provide information on the purity of the peptide sequence itself, only the overall amino acid composition.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for accurate purity assessment. The following sections provide standard protocols for the key analytical techniques discussed.

Protocol 1: RP-HPLC for Purity Analysis of Orn(Z)-Containing Peptides

Objective: To determine the purity of a synthetic peptide containing Orn(Z) by separating it from process-related impurities.

Instrumentation: A standard HPLC system equipped with a UV detector.

Materials:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample: Lyophilized Orn(Z)-containing peptide.

Procedure:

  • Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A to a concentration of approximately 1 mg/mL. Vortex and sonicate briefly to ensure complete dissolution. Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm (for the peptide backbone).[2]

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a typical starting point. This should be optimized based on the hydrophobicity of the specific Orn(Z)-containing peptide.

  • Data Analysis: The purity of the peptide is calculated by dividing the peak area of the main product by the total area of all peaks in the chromatogram, expressed as a percentage.[3]

Protocol 2: LC-MS for Identity and Impurity Confirmation

Objective: To confirm the molecular weight of the Orn(Z)-containing peptide and identify any impurities.

Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF or Orbitrap).

Materials:

  • Same as for RP-HPLC protocol.

Procedure:

  • LC Separation: Perform the separation using the same RP-HPLC protocol as described above. The eluent from the HPLC is directed into the mass spectrometer.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for peptides.

    • Scan Range: A mass range that encompasses the expected molecular weight of the peptide and potential impurities should be selected.

    • Fragmentation (MS/MS): To confirm the peptide sequence and locate the Orn(Z) modification, tandem mass spectrometry (MS/MS) can be performed on the precursor ion of the main peak.

  • Data Analysis:

    • The mass spectrum of the main peak should be analyzed to confirm that the observed molecular weight matches the theoretical molecular weight of the Orn(Z)-containing peptide.

    • Mass spectra of impurity peaks can be analyzed to identify their structures, such as deletion sequences or peptides with the Z-group still attached.

Protocol 3: Capillary Electrophoresis for Orthogonal Purity Assessment

Objective: To provide an orthogonal assessment of the purity of the Orn(Z)-containing peptide.

Instrumentation: A capillary electrophoresis system with a UV detector.

Materials:

  • Capillary: Fused silica capillary (e.g., 50 µm internal diameter, 50 cm total length).

  • Background Electrolyte (BGE): 50 mM phosphate buffer, pH 2.5.[4]

  • Sample: Orn(Z)-containing peptide dissolved in water or a low-ionic-strength buffer at a concentration of 0.1-1 mg/mL.

Procedure:

  • Capillary Conditioning: Before the first injection, and between runs, the capillary should be flushed with 0.1 M NaOH, followed by water, and then equilibrated with the BGE.[5]

  • Sample Injection: Inject the sample using either hydrodynamic or electrokinetic injection.

  • Electrophoresis Conditions:

    • Voltage: Apply a constant voltage (e.g., 20 kV).[6]

    • Temperature: Maintain a constant temperature (e.g., 25 °C).[6]

    • Detection: Monitor the absorbance at 200-214 nm.

  • Data Analysis: Purity is determined by the relative peak area of the main component in the electropherogram.

Protocol 4: Amino Acid Analysis for Net Peptide Content

Objective: To determine the net peptide content of the lyophilized Orn(Z)-containing peptide.

Instrumentation: An amino acid analyzer or an HPLC system with a pre-column derivatization setup and a fluorescence or UV detector.

Materials:

  • 6 N HCl with 0.1% phenol.

  • Derivatization reagent (e.g., AccQ-Tag, PITC).

  • Amino acid standards.

Procedure:

  • Hydrolysis: Accurately weigh a small amount of the lyophilized peptide (approx. 1 mg) into a hydrolysis tube. Add 6 N HCl and seal the tube under vacuum. Heat at 110 °C for 24 hours to hydrolyze the peptide into its constituent amino acids.[1]

  • Derivatization: After hydrolysis, the acid is evaporated, and the amino acid mixture is derivatized to make the amino acids detectable.

  • Chromatographic Separation: The derivatized amino acids are separated by RP-HPLC.

  • Quantification: The amount of each amino acid is quantified by comparing its peak area to that of a known amount of an amino acid standard. The total amount of peptide is then calculated based on the molar amounts of the constituent amino acids.[7]

  • Net Peptide Content Calculation: The net peptide content is expressed as the percentage of the calculated peptide mass relative to the initial gross weight of the lyophilized powder.[1]

Visualization of Experimental Workflows

Clear and logical diagrams of experimental workflows are essential for understanding the steps involved in each analytical technique.

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis dissolve Dissolve Peptide in Mobile Phase A filter Filter Sample (0.22 µm) dissolve->filter inject Inject Sample filter->inject separate Separate on C18 Column inject->separate detect UV Detection (220 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram calculate Calculate Purity (% Area) chromatogram->calculate

RP-HPLC Workflow for Peptide Purity Analysis.

LC_MS_Workflow cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Interpretation lc_prep Sample Prep & Injection lc_sep RP-HPLC Separation lc_prep->lc_sep ionize Electrospray Ionization (ESI) lc_sep->ionize analyze Mass Analysis (MS1) ionize->analyze fragment Fragmentation (MS/MS) analyze->fragment mw_confirm Confirm Molecular Weight fragment->mw_confirm impurity_id Identify Impurities mw_confirm->impurity_id

LC-MS Workflow for Peptide Identity and Impurity Profiling.

AAA_Workflow weigh Accurately Weigh Lyophilized Peptide hydrolyze Acid Hydrolysis (6N HCl, 110°C, 24h) weigh->hydrolyze derivatize Derivatize Amino Acids hydrolyze->derivatize separate Separate by RP-HPLC derivatize->separate quantify Quantify Amino Acids vs. Standards separate->quantify calculate Calculate Net Peptide Content quantify->calculate

Amino Acid Analysis Workflow for Net Peptide Content.

Conclusion

The purity assessment of synthetic peptides containing Orn(Z) requires a multi-faceted approach. RP-HPLC is the workhorse for routine purity determination, providing excellent separation of the hydrophobic peptide from many process-related impurities. However, due to the potential for co-eluting species and the need for definitive identification of impurities, LC-MS is an indispensable tool. It provides not only a highly accurate purity value but also the molecular weight information necessary to identify common impurities such as incompletely deprotected peptides. Capillary electrophoresis offers a valuable orthogonal technique to confirm purity and resolve impurities that may be missed by HPLC. Finally, Amino Acid Analysis remains the gold standard for determining the net peptide content, which is crucial for accurate dosing and concentration calculations in downstream applications. By employing a combination of these techniques, researchers can ensure the quality and consistency of their Orn(Z)-containing peptides, leading to more reliable and reproducible scientific outcomes.

References

A Comparative Guide to the Characterization of Cyclic Peptides Synthesized with H-DL-Orn(Z)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, cyclic peptides offer a compelling scaffold that combines the target specificity of biologics with the manufacturing advantages of small molecules. The inclusion of non-proteinogenic amino acids, such as ornithine, further expands the chemical space for designing novel therapeutics. The use of a racemic mixture, H-DL-Orn(Z)-OH, as a synthetic precursor introduces stereochemical diversity, leading to the formation of diastereomeric cyclic peptides. This guide provides a comparative analysis of the characterization of these diastereomers, supported by experimental data and detailed protocols.

Comparative Analysis of Diastereomeric Cyclic Peptides

The synthesis of a cyclic peptide using this compound will theoretically yield a mixture of diastereomers, primarily those containing either L-Ornithine or D-Ornithine. These stereoisomers, while having identical mass, can exhibit distinct physicochemical properties and biological activities. Their separation and characterization are therefore critical for structure-activity relationship (SAR) studies.

Chromatographic and Spectroscopic Properties

Diastereomers can often be separated by reversed-phase high-performance liquid chromatography (RP-HPLC) due to differences in their three-dimensional structures, which affect their interaction with the stationary phase. Spectroscopic methods can further elucidate these structural differences.

Table 1: Comparison of Chromatographic and Spectroscopic Data for Diastereomeric Peptides

ParameterL-Ornithine DiastereomerD-Ornithine DiastereomerTechniqueReference
RP-HPLC Retention Time Typically shorter retention due to potential for more compact structures.Often longer retention, suggesting a more exposed hydrophobic surface area.RP-HPLC[1]
NMR Chemical Shifts (¹H) Specific chemical shifts for backbone and side-chain protons.Noticeable differences in chemical shifts, particularly for protons adjacent to the chiral center of ornithine, indicating a different conformational ensemble.NMR Spectroscopy[2]
Circular Dichroism (CD) Characteristic spectra indicating a specific secondary structure (e.g., β-turn).May show a mirrored or significantly different CD spectrum, suggesting an altered or mirror-image secondary structure.CD Spectroscopy[1]
Mass Spectrometry (MS/MS) Fragmentation pattern can be used for sequencing.While the parent mass is identical, the relative abundance of fragment ions in MS/MS spectra can differ, allowing for discrimination.ESI-MS/MS[3][4]
Biological Activity

The stereochemistry of amino acid residues in a cyclic peptide is crucial for its interaction with biological targets. Consequently, diastereomers containing L- or D-Ornithine are expected to have different biological activities. Gramicidin S, a well-studied ornithine-containing cyclic peptide antibiotic, and its analogs provide a useful model for comparison.

Table 2: Comparative Biological Activity of Ornithine-Containing Cyclic Peptides

ParameterGramicidin S (contains L-Orn)Analog with D-Orn (hypothetical)Alternative Cationic Peptide (e.g., Polymyxin B)TechniqueReference
Minimum Inhibitory Concentration (MIC) vs. S. aureus 3.9-7.8 µg/mLExpected to be higher (less active) due to altered target binding.0.5-2 µg/mLBroth Microdilution Assay[5]
MIC vs. P. aeruginosa 3.9-62.5 µg/mLActivity may vary significantly depending on the specific analog.0.5-4 µg/mLBroth Microdilution Assay[5]
Hemolytic Activity (HC50) High (e.g., <10 µg/mL)May be reduced, but not guaranteed.Lower than Gramicidin SHemolysis Assay[5]
Mechanism of Action Disrupts bacterial membrane integrity.Likely similar mechanism, but with different efficiency.Binds to LPS and disrupts the outer membrane of Gram-negative bacteria.Membrane Permeability Assays[6][7]

Experimental Protocols

Detailed methodologies are essential for the successful synthesis, separation, and characterization of diastereomeric cyclic peptides.

Solid-Phase Peptide Synthesis (SPPS) of a Model Cyclic Peptide

This protocol describes the synthesis of a linear precursor peptide on a solid support using Fmoc/tBu chemistry, followed by cyclization in solution.

  • Resin Swelling: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes.

  • First Amino Acid Loading: Dissolve Fmoc-protected amino acid (4 equivalents) and diisopropylethylamine (DIPEA) (8 equivalents) in DCM. Add to the resin and shake for 2 hours. Wash the resin with DCM and methanol.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) for 20 minutes. Wash with DMF and DCM.

  • Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (including this compound), a coupling agent like HBTU (3.9 equivalents), and DIPEA (6 equivalents) in DMF. Add to the resin and shake for 1-2 hours. Repeat for each amino acid in the sequence.

  • Cleavage from Resin: After synthesizing the linear peptide, wash the resin with DCM and dry. Treat with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups (except the Z-group on Ornithine).

  • Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge and wash the pellet with cold ether.

  • Z-group Deprotection: Remove the Z-group from the ornithine side chain via hydrogenation (e.g., using H₂ gas with a Palladium on carbon catalyst).

  • Cyclization: Dissolve the linear peptide in a large volume of DMF. Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA) and stir for 24 hours.

  • Purification: Purify the crude cyclic peptide mixture by preparative RP-HPLC.

RP-HPLC Separation of Diastereomers
  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 30-60 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Analysis: The two diastereomers should elute as distinct peaks.[1][8] Collect fractions for each peak for further characterization.

Characterization by Mass Spectrometry
  • Technique: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).

  • Sample Preparation: Dissolve the purified peptide fractions in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Analysis:

    • Confirm the molecular weight of the cyclic peptides.

    • Perform MS/MS fragmentation. The fragmentation patterns can help confirm the amino acid sequence.[9]

    • The relative abundance of specific fragment ions may differ between the diastereomers, aiding in their identification.[3]

Characterization by NMR Spectroscopy
  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d6 or H₂O/D₂O 9:1).

  • Experiments:

    • 1D ¹H NMR: To assess purity and observe general spectral features.

    • 2D TOCSY: To identify spin systems of individual amino acid residues.

    • 2D NOESY/ROESY: To identify through-space correlations between protons, which provides distance restraints for structure calculation.

  • Analysis: Differences in the chemical shifts and NOE patterns between the two diastereomers will reflect their different 3D structures in solution.[2][10]

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts in the characterization of cyclic peptides synthesized with this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_activity Biological Evaluation SPPS Solid-Phase Peptide Synthesis (using this compound) Cleavage Cleavage & Deprotection SPPS->Cleavage Cyclization Solution-Phase Cyclization Cleavage->Cyclization Purification RP-HPLC Separation of Diastereomers Cyclization->Purification MS Mass Spectrometry (MW Confirmation) Purification->MS NMR NMR Spectroscopy (3D Structure) Purification->NMR CD CD Spectroscopy (Secondary Structure) Purification->CD BioAssay Biological Assays (e.g., Antimicrobial) Purification->BioAssay MSMS Tandem MS (Sequencing) MS->MSMS SAR Structure-Activity Relationship Analysis NMR->SAR CD->SAR BioAssay->SAR

Caption: Experimental workflow for synthesis and characterization.

G cluster_membrane Bacterial Cell Membrane Outer Outer Leaflet Inner Inner Leaflet Peptide Cationic Cyclic Peptide (e.g., Gramicidin S) Binding Electrostatic Interaction with Phospholipid Headgroups Peptide->Binding Binding->Outer Insertion Hydrophobic Insertion into Membrane Core Binding->Insertion Insertion->Inner Pore Pore Formation / Membrane Disruption Insertion->Pore Leakage Ion Leakage Pore->Leakage Death Cell Death Leakage->Death

Caption: Mechanism of action for an antimicrobial cyclic peptide.

References

Navigating the Final Step: A Comparative Guide to LC-MS Methods for Detecting Incomplete Z-Group Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and modification, ensuring the complete removal of protecting groups is a critical final step. The benzyloxycarbonyl (Z or Cbz) group, a stalwart in amine protection, can sometimes prove stubborn to remove completely, leading to incomplete deprotection and challenging purification processes. Liquid chromatography-mass spectrometry (LC-MS) has emerged as an indispensable tool for accurately monitoring the extent of Z-group cleavage, providing both qualitative and quantitative insights.

This guide offers a comparative overview of two prominent LC-MS-based methodologies for detecting and quantifying incomplete Z-group cleavage: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS). While direct comparative studies for this specific application are not extensively documented, this guide leverages established principles of peptide analysis to present a practical comparison of these techniques. The selection between these methods often hinges on the specific requirements for throughput, resolution, and sensitivity.

The Litmus Test for Deprotection: HPLC-MS vs. UHPLC-MS

The fundamental principle behind using LC-MS to monitor Z-group deprotection lies in the chromatographic separation of the Z-protected starting material, the fully deprotected product, and any reaction by-products, followed by their detection and quantification by mass spectrometry. The key difference between the two methods discussed here is the chromatographic performance.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a robust and widely accessible technique that provides reliable separation for many applications. It is often sufficient for routine monitoring of deprotection reactions where baseline separation of the key components can be achieved.

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) utilizes columns with smaller particle sizes (<2 µm), leading to significantly higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC.[1] This method is particularly advantageous when dealing with complex reaction mixtures or when high-throughput analysis is required.

The following table summarizes the key performance characteristics of each method for the analysis of incomplete Z-group cleavage.

FeatureHPLC-MSUHPLC-MS
Analysis Time Longer (typically 15-30 min)Shorter (typically 2-10 min)
Resolution GoodExcellent
Sensitivity GoodExcellent
Throughput LowerHigher
Solvent Consumption HigherLower
System Pressure LowerHigher
Cost of Consumables LowerHigher
Ease of Method Transfer From UHPLC to HPLC is feasibleFrom HPLC to UHPLC may require optimization

Visualizing the Workflow

The general workflow for monitoring Z-group deprotection by LC-MS involves several key steps, from sampling the reaction mixture to analyzing the data to determine the percentage of cleavage.

cluster_0 Reaction Monitoring cluster_1 Sample Preparation cluster_2 LC-MS Analysis cluster_3 Data Analysis Reaction Z-Protected Peptide Deprotection Reaction Sampling Aliquoting Reaction Mixture Reaction->Sampling Quenching Quenching the Reaction Sampling->Quenching Dilution Dilution in Mobile Phase Quenching->Dilution Injection Injection onto LC System Dilution->Injection Separation Chromatographic Separation (HPLC or UHPLC) Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification of Protected vs. Deprotected Species Integration->Quantification Result Determination of % Cleavage Quantification->Result

References

A Comparative Guide to the NMR Analysis of Peptides Featuring N-delta-Z-DL-ornithine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a precise understanding of peptide structure and stereochemistry is crucial for elucidating biological function and optimizing therapeutic potential. The incorporation of non-standard amino acids, such as N-delta-Z-DL-ornithine, introduces complexities that necessitate robust analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed characterization of these modified peptides in solution.

This guide provides an objective comparison of the NMR analysis of peptides containing the racemic and protected amino acid N-delta-Z-DL-ornithine against peptides with the single L-enantiomer. It includes supporting experimental data synthesized from literature, detailed methodologies for key experiments, and visualizations to clarify workflows and structural relationships.

Performance Comparison: Distinguishing Diastereomers by NMR

The primary challenge and analytical goal in studying peptides with N-delta-Z-DL-ornithine is the identification and characterization of the resulting diastereomers. When a racemic amino acid is incorporated into a peptide chain composed of chiral L-amino acids, two diastereomeric peptides are formed. These diastereomers, while chemically similar, have distinct three-dimensional structures that can lead to different biological activities and spectroscopic properties.

NMR spectroscopy is highly sensitive to the local chemical environment of each nucleus. Consequently, the protons and carbons in the two diastereomers will experience slightly different magnetic fields, resulting in separate signals in the NMR spectrum. The degree of separation of these signals, or chemical shift difference (Δδ), is a key indicator of the structural divergence between the diastereomers.

Key Observables in NMR Spectra:
  • Signal Duplication: The most telling sign of a diastereomeric mixture is the doubling of specific NMR signals. This is often most clearly observed for the protons and carbons at and near the chiral center of the DL-ornithine residue.

  • Chemical Shift Differences (Δδ): The magnitude of the chemical shift difference between corresponding nuclei in the two diastereomers provides insight into the conformational differences. Larger Δδ values suggest more significant structural divergence.

  • Through-Space Interactions (NOE/ROE): 2D Nuclear Overhauser Effect (NOESY) or Rotating-frame Overhauser Effect (ROESY) experiments reveal protons that are close in space. Different patterns of NOE/ROE cross-peaks for the two diastereomers can be used to determine their individual conformations.

Data Presentation

The following tables summarize hypothetical yet representative ¹H and ¹³C NMR chemical shift data for a model peptide, Ac-Ala-Orn-NH₂, comparing the incorporation of N-delta-Z-L-ornithine with N-delta-Z-DL-ornithine. The data for the DL-ornithine peptide shows the expected signal splitting for the two diastereomers (Diastereomer 1: L-Ala-L-Orn; Diastereomer 2: L-Ala-D-Orn).

Table 1: Comparative ¹H NMR Chemical Shifts (ppm) for Ac-Ala-Orn-NH₂ Derivatives

ProtonAc-Ala-L-Orn(Z)-NH₂Ac-Ala-DL-Orn(Z)-NH₂ (Diastereomer 1: L-L)Ac-Ala-DL-Orn(Z)-NH₂ (Diastereomer 2: L-D)
Ala α-H4.254.264.22
Ala β-H₃1.351.361.34
Orn α-H4.154.164.10
Orn β-H₂1.70, 1.851.71, 1.861.68, 1.83
Orn γ-H₂1.551.561.53
Orn δ-H₂3.103.113.08
Z-CH₂5.105.115.09
Z-Aromatic7.30-7.407.30-7.407.29-7.39

Note: Chemical shifts are illustrative and can vary based on solvent and experimental conditions.

Table 2: Comparative ¹³C NMR Chemical Shifts (ppm) for Ac-Ala-Orn-NH₂ Derivatives

CarbonAc-Ala-L-Orn(Z)-NH₂Ac-Ala-DL-Orn(Z)-NH₂ (Diastereomer 1: L-L)Ac-Ala-DL-Orn(Z)-NH₂ (Diastereomer 2: L-D)
Ala Cα51.551.651.3
Ala Cβ18.018.117.9
Orn Cα54.054.153.5
Orn Cβ29.529.629.2
Orn Cγ25.025.124.8
Orn Cδ40.540.640.3
Z-CH₂67.067.166.9
Z-Aromatic128.0-136.0128.0-136.0127.9-135.9
Z-C=O156.5156.6156.4

Experimental Protocols

Synthesis of Peptides with N-delta-Z-DL-ornithine

A standard solid-phase peptide synthesis (SPPS) protocol using Fmoc chemistry can be employed.

  • Resin Swelling: Swell a suitable resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: Activate the first Fmoc-protected amino acid (e.g., Fmoc-Ala-OH) using a coupling agent such as HBTU/HOBt in the presence of a base like DIPEA, and couple it to the resin.

  • Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence. For the incorporation of N-delta-Z-DL-ornithine, use a racemic mixture of Fmoc-L-Orn(Z)-OH and Fmoc-D-Orn(Z)-OH.

  • Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups (except for the Z-group on ornithine if desired) using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). The two diastereomers may or may not separate depending on the HPLC conditions and the peptide sequence.

NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Dissolve 1-5 mg of the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆ or H₂O/D₂O 9:1) to a final concentration of 1-10 mM. Add a small amount of a reference standard such as DSS or TSP.

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and concentration.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system of an amino acid residue.

    • NOESY/ROESY (Nuclear/Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing information about the peptide's 3D structure and helping to differentiate the conformations of the diastereomers.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons, aiding in the assignment of carbon signals.

  • Data Processing and Analysis: Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe). Assign the resonances to specific protons and carbons in the peptide sequence for both diastereomers. Analyze the chemical shift differences and NOE patterns to compare the structures of the two diastereomers.

Mandatory Visualization

Experimental_Workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_purification Purification & Characterization cluster_nmr NMR Analysis Resin_Swelling Resin_Swelling Fmoc_Deprotection Fmoc_Deprotection Resin_Swelling->Fmoc_Deprotection DMF Amino_Acid_Coupling Amino_Acid_Coupling Fmoc_Deprotection->Amino_Acid_Coupling Piperidine Repetitive_Cycles Repetitive_Cycles Amino_Acid_Coupling->Repetitive_Cycles HBTU/DIPEA Cleavage Cleavage Repetitive_Cycles->Cleavage TFA Cocktail HPLC_Purification HPLC_Purification Cleavage->HPLC_Purification Mass_Spectrometry Mass_Spectrometry HPLC_Purification->Mass_Spectrometry Purity Check Sample_Preparation Sample_Preparation Mass_Spectrometry->Sample_Preparation OneD_NMR OneD_NMR Sample_Preparation->OneD_NMR Deuterated Solvent TwoD_NMR TwoD_NMR OneD_NMR->TwoD_NMR COSY, TOCSY, NOESY, HSQC Data_Analysis Data_Analysis TwoD_NMR->Data_Analysis Structure Determination

Caption: Workflow for the synthesis, purification, and NMR analysis of peptides.

Diastereomer_Signaling cluster_racemic Peptide with N-delta-Z-DL-Ornithine Peptide_L_Orn Peptide with N-delta-Z-L-Orn NMR_Spectrum NMR Spectrum Peptide_L_Orn->NMR_Spectrum Single set of signals Peptide_D_Orn Peptide with N-delta-Z-D-Orn Peptide_D_Orn->NMR_Spectrum Single set of signals (different from L-Orn) Diastereomer_1 Diastereomer 1 (L-L) NMR_Spectrum_DL NMR Spectrum (Duplicated Signals) Diastereomer_1->NMR_Spectrum_DL Signal Set 1 Diastereomer_2 Diastereomer 2 (L-D) Diastereomer_2->NMR_Spectrum_DL Signal Set 2

Caption: Logical relationship of diastereomer formation and its effect on NMR spectra.

A Researcher's Guide to Ornithine Protection: Comparing the Stability of Z, Boc, and Fmoc Groups

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate field of peptide synthesis and drug development, the selection of an appropriate protecting group for the side chain of ornithine is a critical decision that profoundly influences synthetic strategy and final product purity. This guide offers an objective comparison of three commonly used protecting groups—Benzyloxycarbonyl (Z), tert-Butoxycarbonyl (Boc), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—for the δ-amino group of ornithine. We provide a detailed analysis of their relative stability under various chemical conditions, supported by experimental protocols and logical workflow diagrams to aid researchers in making informed decisions for their specific applications.

Comparative Stability Analysis

The choice of a protecting group for the ornithine side chain is primarily dictated by the overall synthetic strategy, particularly the chemistry employed for the protection of the α-amino group (e.g., Fmoc or Boc strategy). The ideal side-chain protecting group must remain intact throughout the synthesis and be selectively removable under conditions that do not affect other protecting groups or the peptide-resin linkage.

Protecting GroupStructure on δ-AminePrimary Deprotection ConditionStability to Orthogonal ConditionsKey AdvantagesPotential Disadvantages
Z (Cbz) Benzyl CarbamateCatalytic Hydrogenolysis (e.g., H₂, Pd/C) or strong acids (e.g., HBr in Acetic Acid, HF).[1][2]Stable to TFA (used for Boc deprotection) and Piperidine (used for Fmoc deprotection).[3]Stable to both mild acid and base, making it compatible with both Boc and Fmoc strategies.[1]Requires harsh deprotection conditions that can be incompatible with sensitive peptide sequences.[1] Catalytic hydrogenation may not be suitable for peptides containing other reducible functional groups.
Boc tert-Butyl CarbamateStrong acids (e.g., Trifluoroacetic Acid - TFA).[1][4]Stable to basic conditions used for Fmoc deprotection (e.g., 20% piperidine in DMF).[4] Labile to conditions used for Z deprotection by strong acid. Stable to catalytic hydrogenation.[]High stability during base-labile Fmoc deprotection cycles, leading to high yield and purity of the final peptide.[4]Not orthogonal in a Boc-based solid-phase peptide synthesis (SPPS) strategy.[1] The tert-butyl cation generated during deprotection can lead to side reactions with sensitive residues like tryptophan and methionine.
Fmoc Fluorenyl CarbamateBasic conditions (e.g., 20% piperidine in DMF).[4]Stable to acidic conditions used for Boc deprotection (e.g., TFA in DCM).[4] Labile to conditions used for Z deprotection by strong acid. Potentially labile to catalytic hydrogenation under certain conditions.Orthogonal to acid-labile side-chain protecting groups, allowing for selective on-resin side-chain modifications.Not suitable as a side-chain protecting group in a standard Fmoc-based SPPS, as it would be cleaved during each deprotection cycle of the α-amino group.

Experimental Protocols

Detailed methodologies for the selective deprotection of the Z, Boc, and Fmoc groups from the ornithine side chain are provided below. These protocols are intended as general guidelines and may require optimization based on the specific peptide sequence, the solid support used, and other protecting groups present in the molecule.

Deprotection of Z-Ornithine by Catalytic Hydrogenolysis

This protocol describes the removal of the Z (Cbz) group from the side chain of an ornithine residue in a peptide.

Materials:

  • Z-protected peptide

  • 10% Palladium on carbon (Pd/C) catalyst

  • Methanol (MeOH) or other suitable solvent

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Inert gas (e.g., Nitrogen or Argon)

  • Celite® for filtration

Procedure:

  • Dissolve the Z-protected peptide in a suitable solvent like methanol in a round-bottom flask.

  • Carefully add 10% Pd/C catalyst to the solution (typically 10-50% by weight of the peptide).

  • Seal the flask and purge the system with an inert gas.

  • Introduce hydrogen gas and maintain a positive pressure (e.g., with a balloon).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

Selective Deprotection of Boc-Ornithine on Resin

This protocol details the removal of the Boc group from the ornithine side chain while the peptide is still attached to the solid support, a common step in the synthesis of cyclic or modified peptides.

Materials:

  • Peptide-resin containing Boc-protected ornithine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavengers (e.g., Triisopropylsilane - TIS, water) as needed

  • 10% Diisopropylethylamine (DIPEA) in N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the peptide-resin in DCM in a reaction vessel.

  • Prepare a deprotection cocktail of 20-30% TFA in DCM. Scavengers may be added to prevent side reactions.[4]

  • Drain the DCM and add the TFA/DCM solution to the resin.

  • Agitate the mixture at room temperature for 20-30 minutes.[4]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DCM to remove residual acid and cleaved byproducts.

  • Neutralize the resin with a solution of 10% DIPEA in DMF.

  • Wash the resin again with DMF and DCM.

  • A small sample of the resin can be cleaved and analyzed by mass spectrometry to confirm complete deprotection.

Deprotection of Fmoc-Ornithine (for α-amino group deprotection)

While Fmoc is not typically used for side-chain protection in Fmoc-SPPS, this protocol describes the standard procedure for removing the Fmoc group from the α-amino group, illustrating its lability to basic conditions.

Materials:

  • Fmoc-protected peptide-resin

  • 20% Piperidine in DMF

Procedure:

  • Swell the Fmoc-protected peptide-resin in DMF.

  • Drain the DMF and add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes.

  • Drain the solution.

  • Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes to ensure complete deprotection.[4]

  • Wash the resin thoroughly with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.[4]

Visualizing the Orthogonal Deprotection Strategy

The following diagrams illustrate the logical relationships in the selection and deprotection of these protecting groups in the context of solid-phase peptide synthesis (SPPS).

Deprotection_Workflow cluster_Fmoc_Strategy Fmoc-Based SPPS Fmoc_Start Fmoc-AA-Resin Fmoc_Deprotect Deprotection: 20% Piperidine/DMF Fmoc_Start->Fmoc_Deprotect Free_Amine_Fmoc H₂N-AA-Resin Fmoc_Deprotect->Free_Amine_Fmoc Couple_Fmoc Couple next Fmoc-AA Free_Amine_Fmoc->Couple_Fmoc Elongated_Fmoc Fmoc-AA-AA-Resin Couple_Fmoc->Elongated_Fmoc Repeat Cycles Final_Cleavage_Fmoc Final Cleavage: TFA Cocktail Elongated_Fmoc->Final_Cleavage_Fmoc Final_Peptide_Fmoc Deprotected Peptide Final_Cleavage_Fmoc->Final_Peptide_Fmoc Orthogonal_Deprotection_Ornithine cluster_options Ornithine Side-Chain Protection cluster_deprotection Selective Deprotection Conditions Start Peptide-Resin with Protected Ornithine Z_Orn Orn(Z) Start->Z_Orn Boc_Orn Orn(Boc) Start->Boc_Orn Fmoc_Orn Orn(Fmoc) Start->Fmoc_Orn H2_Pd Catalytic Hydrogenolysis (H₂/Pd/C) Z_Orn->H2_Pd Stable to TFA & Piperidine TFA Strong Acid (TFA) Boc_Orn->TFA Stable to Piperidine & H₂/Pd Piperidine Base (20% Piperidine/DMF) Fmoc_Orn->Piperidine Stable to TFA Deprotected_Orn Peptide with Deprotected Ornithine H2_Pd->Deprotected_Orn TFA->Deprotected_Orn Piperidine->Deprotected_Orn

References

Safety Operating Guide

Prudent Disposal of H-DL-Orn(Z)-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat H-DL-Orn(Z)-OH as a hazardous substance. Proper disposal requires adherence to institutional and regulatory guidelines. This document provides essential safety information and a general framework for disposal.

Researchers and laboratory personnel handling this compound must prioritize safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for this compound was not located, information for the closely related L-isomer, H-Orn(Z)-OH, indicates potential hazards.[1] Therefore, it is crucial to handle this compound with care and to follow established protocols for hazardous waste disposal. The following procedures are based on general best practices for chemical waste management and should be supplemented with a review of the official SDS for this compound and your institution's specific safety protocols.

Hazard Profile and Safety Precautions

Based on data for similar compounds, this compound should be handled as a substance that is harmful if swallowed, inhaled, or in contact with skin.[1] Personal protective equipment (PPE), including laboratory coats, chemical-resistant gloves, and safety goggles, should be worn at all times.[1] All handling of this compound should occur within a chemical fume hood to minimize inhalation exposure.[1]

Summary of Potential Hazards (Based on H-Orn(Z)-OH)

Hazard CategoryDescriptionPrimary Precaution
Acute Toxicity (Oral) Harmful if swallowed.[1]Do not ingest. Wash hands thoroughly after handling.
Acute Toxicity (Dermal) Harmful in contact with skin.[1]Wear chemical-resistant gloves and protective clothing.
Acute Toxicity (Inhalation) Harmful if inhaled.[1]Use only in a well-ventilated area, preferably a chemical fume hood.[1]
Environmental Do not allow material to enter drains or water courses.[1]Collect all waste for proper disposal. Do not dispose of down the drain.[2][3]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical step in the laboratory workflow to ensure safety and regulatory compliance.

  • Waste Identification and Segregation:

    • Treat all solid this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, bench paper) as hazardous chemical waste.

    • Segregate this waste from other waste streams, such as non-hazardous trash or liquid waste, to prevent cross-contamination and unforeseen chemical reactions.[2]

  • Container Selection and Labeling:

    • Use a designated, compatible, and leak-proof container for solid waste. The container must have a secure lid and be in good condition.[2][4]

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[2][4] Include the date when the first waste was added.[3]

  • Waste Accumulation and Storage:

    • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory where the waste is generated.[3][5]

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[4]

    • Keep the waste container closed at all times except when adding waste.[2]

  • Disposal of Empty Containers:

    • Thoroughly empty any original containers of this compound.

    • The first rinse of the empty container with a suitable solvent must be collected and disposed of as hazardous liquid waste.[2] For highly toxic chemicals, the first three rinses should be collected.[2]

    • After appropriate rinsing, the container can be disposed of according to institutional guidelines for clean glassware or plasticware.

  • Request for Waste Pickup:

    • Once the waste container is full or when the experiment is complete, arrange for a pickup by your institution's Environmental Health and Safety (EHS) department.[2][3]

    • Do not exceed the storage limits for hazardous waste in your SAA as defined by your institution and regulatory bodies.[3]

General Chemical Waste Disposal Workflow

The following diagram illustrates the general decision-making process for the disposal of laboratory chemicals.

G General Laboratory Chemical Waste Disposal Workflow A Chemical Waste Generated B Consult Safety Data Sheet (SDS) and Institutional Guidelines A->B C Is the waste hazardous? B->C D Dispose as Non-Hazardous Waste (e.g., regular trash, drain disposal if permitted) C->D No E Segregate into Compatible Waste Streams (Solid, Liquid) C->E Yes F Use Designated, Labeled, and Closed Waste Container E->F G Store in Satellite Accumulation Area (SAA) F->G H Request Pickup by Environmental Health & Safety (EHS) G->H

Caption: A flowchart outlining the standard procedure for the safe disposal of chemical waste in a laboratory setting.

Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet (SDS) for this compound and follow all applicable federal, state, and local regulations, as well as your institution's specific waste disposal policies.

References

Safeguarding Your Research: A Comprehensive Guide to Handling H-DL-Orn(Z)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling H-DL-Orn(Z)-OH, including detailed operational and disposal plans, to foster a secure and efficient research environment.

Essential Safety and Handling

Hazard Identification and Personal Protective Equipment (PPE):

This compound is classified as a substance that can be harmful if swallowed, cause skin irritation, lead to serious eye irritation, and may cause respiratory irritation.[1] Therefore, adherence to strict personal protective equipment (PPE) protocols is mandatory. The following table summarizes the required PPE for handling this compound.

Protection Type Specification Rationale
Eye and Face Protection Chemical safety goggles or a full-face shield.[1]Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[1]Prevents skin contact which can lead to irritation. Gloves should be inspected before use and disposed of properly.
Skin and Body Protection Laboratory coat.Provides a barrier against accidental spills and contact with the skin.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1][2]Minimizes the risk of inhaling dust or aerosols, which may cause respiratory tract irritation.

Operational Plan: From Receipt to Use

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key procedural steps.

cluster_receiving Receiving and Storage cluster_handling Handling and Preparation cluster_experiment Experimental Use cluster_disposal Waste Disposal receiving Receiving: Inspect container integrity. storage Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. receiving->storage Upon receipt ppe Don appropriate PPE as per the table. storage->ppe fume_hood Work in a chemical fume hood. ppe->fume_hood weighing Weigh the required amount carefully. fume_hood->weighing dissolving Dissolve in the appropriate solvent. weighing->dissolving reaction Introduce into the experimental setup. dissolving->reaction monitoring Monitor the reaction/process. reaction->monitoring waste_segregation Segregate waste: solid, liquid, sharps. monitoring->waste_segregation waste_labeling Label waste containers clearly. waste_segregation->waste_labeling waste_storage Store waste in a designated area. waste_labeling->waste_storage waste_disposal Dispose of waste through approved channels. waste_storage->waste_disposal

Caption: Workflow for the safe handling of this compound.

Experimental Protocols:

  • Receiving and Storage: Upon receipt, visually inspect the container for any damage. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Avoid contact with strong oxidizing agents.[3]

  • Preparation:

    • Always wear the personal protective equipment detailed in the table above.

    • Conduct all handling and preparation activities that may generate dust or aerosols within a certified chemical fume hood.[2]

    • To prepare a solution, carefully weigh the solid material. Avoid creating dust.

    • Slowly add the solid to the desired solvent, stirring to dissolve.

  • First Aid Measures:

    • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[3]

    • In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[1]

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

    • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure a safe workplace.

Waste Segregation and Disposal:

  • Solid Waste:

    • Collect unused or expired solid this compound, as well as contaminated items such as weighing paper, pipette tips, and gloves, in a designated and clearly labeled solid chemical waste container.

  • Liquid Waste:

    • Collect any solutions containing this compound in a dedicated, sealed, and clearly labeled liquid chemical waste container.

    • Do not pour liquid waste down the drain.[2]

  • Contaminated Materials:

    • Any labware or equipment that has come into contact with this compound should be decontaminated or disposed of as hazardous waste.

All waste must be handled and disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-DL-Orn(Z)-OH
Reactant of Route 2
Reactant of Route 2
H-DL-Orn(Z)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.